1-Propanamine, 3-(tridecyloxy)-
Description
Properties
CAS No. |
14676-61-0 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
3-tridecoxypropan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |
InChI Key |
JPNCZSADMGXVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCCN |
Canonical SMILES |
CCCCCCCCCCCCCOCCCN |
Other CAS No. |
68610-26-4 14676-61-0 |
Pictograms |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
1-Propanamine, 3-(tridecyloxy)- chemical structure and properties
Chemical Architecture, Synthesis, and Functional Applications in Industrial & Pharmaceutical Sciences [1]
Executive Summary
1-Propanamine, 3-(tridecyloxy)- (CAS: 14676-61-0 / 68511-40-0) is a specialized ether amine surfactant characterized by a C13 lipophilic tail linked via an ether bond to a propyl amine headgroup. Known commercially as Tomamine® PA-17 (branched variant) or simply isotridecyloxypropylamine, this molecule occupies a critical niche between standard fatty amines and complex amphiphiles.
Its unique ether linkage confers superior liquidity at low temperatures and enhanced chemical stability compared to ester-based surfactants. While its primary volume applications lie in froth flotation (silica removal from iron ore) and corrosion inhibition , it is increasingly relevant in drug development as a cationic lipid precursor for gene delivery systems and as a functional excipient in topical formulations.
This guide provides a rigorous technical analysis of its structure, synthesis, physicochemical properties, and safety protocols for researchers and formulation scientists.
Chemical Identity & Molecular Structure[2][3][4][5]
The molecule consists of a tridecyl (
Identification Data[3][5][6][7][8][9]
| Parameter | Detail |
| IUPAC Name | 3-(Tridecyloxy)propan-1-amine |
| Common Names | Isotridecyloxypropylamine; Tomamine PA-17; Tridecyl 3-aminopropyl ether |
| CAS Registry No. | 14676-61-0 (Linear); 50977-10-1 (Isotridecyl); 68511-40-0 (Branched) |
| Molecular Formula | |
| Molecular Weight | 257.46 g/mol |
| SMILES | CCCCCCCCCCCCCOCCCN (Linear) |
| InChI Key | JPNCZSADMGXVPA-UHFFFAOYSA-N |
Structural Analysis[10]
-
Lipophilic Tail (
): Provides hydrophobic interaction. In commercial grades (e.g., Tomamine PA-17), this chain is often branched (isotridecyl), derived from tridecanol produced via oxo-synthesis. Branching significantly lowers the pour point. -
Ether Linkage (-O-): Acts as a hydrophilic spacer. It increases water solubility relative to alkyl amines of the same carbon count and resists hydrolysis in acidic/alkaline environments.
-
Amine Headgroup (
): A primary amine that is protonated at physiological and acidic pH ( ), rendering the molecule cationic.
Physicochemical Properties[5][11][12][13][14]
Understanding the physical behavior of 3-(tridecyloxy)propan-1-amine is essential for formulation stability.
| Property | Value / Characteristic | Relevance |
| Physical State | Clear to pale yellow liquid | Easy handling/dosing at Room Temp. |
| Boiling Point | ~300–343°C (at 760 mmHg) | High thermal stability for processing. |
| Density | 0.85 g/cm³ (at 25°C) | Lighter than water; phase separation utility. |
| Solubility | Soluble in alcohols, hydrocarbons, ethers. Dispersible in water; Soluble at pH < 9. | Formulation flexibility.[2][3] |
| pKa (Amine) | ~10.0 (Estimated) | Cationic charge at neutral pH. |
| Flash Point | >100°C | Low flammability risk in standard handling. |
| Surfactant Class | Cationic (pH dependent) | Adsorbs to negatively charged surfaces (silica, cell membranes). |
Synthesis & Manufacturing Protocol
The industrial synthesis of 3-(tridecyloxy)propan-1-amine follows a two-step "Cyanoethylation-Hydrogenation" pathway. This route is preferred for its high yield and atom economy.
Reaction Pathway[8]
-
Cyanoethylation: Tridecanol reacts with acrylonitrile in the presence of a basic catalyst (e.g., KOH or Triton B) to form the intermediate nitrile (3-(tridecyloxy)propanenitrile).
-
Hydrogenation: The nitrile is reduced to the primary amine using hydrogen gas and a metal catalyst (Raney Nickel or Cobalt) under pressure.
Process Flow Diagram
Figure 1: Industrial synthesis pathway via cyanoethylation of tridecanol followed by catalytic hydrogenation.
Key Experimental Considerations
-
Exotherm Control: The cyanoethylation step is exothermic. Temperature must be controlled (typically 30–50°C) to prevent polymerization of acrylonitrile.
-
Ammonia Suppression: During hydrogenation, ammonia is often added to suppress the formation of secondary and tertiary amines, ensuring high selectivity for the primary amine.
Applications in Research & Industry
Industrial: Reverse Flotation of Iron Ore
The primary volume application of ether amines is in the mining industry.
-
Mechanism: Silica (impurities) possesses a negative surface charge at neutral/alkaline pH. The cationic ammonium headgroup of the ether amine electrostatically binds to the silica.
-
Result: The hydrophobic tridecyl tail renders the silica particle hydrophobic, allowing it to attach to air bubbles and float to the surface (froth), while the iron ore (hematite/magnetite) sinks.
-
Advantage: Ether amines offer better selectivity and handle "slimes" (fine particles) better than standard fatty amines due to the ether oxygen's hydrogen bonding capability.
Pharmaceutical: Lipid Nanoparticle (LNP) Precursor
In drug development, particularly for mRNA vaccines and gene therapy, ether amines serve as critical building blocks.
-
Cationic Lipid Synthesis: 3-(tridecyloxy)propan-1-amine can be alkylated or acylated to form ionizable cationic lipids.
-
Role: These lipids complex with negatively charged RNA, facilitating encapsulation and endosomal escape. The C13 chain length provides a balance between membrane fluidity and stability.
-
Adjuvant Potential: The amphiphilic structure allows it to act as an immunologic adjuvant or permeation enhancer in topical formulations.
Formulation Science: Corrosion Inhibition
-
Mechanism: The amine headgroup adsorbs onto metal surfaces (chemisorption), while the ether-alkyl tail forms a dense, hydrophobic barrier that repels water and corrosive ions (
, ). -
Utility: Used in acid cleaning formulations and oilfield brines.
Safety, Toxicity, and Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | GHS Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4] |
| Acute Toxicity | H302 | Harmful if swallowed.[4][5] |
| Aquatic Toxicity | H400 | Very toxic to aquatic life.[4] |
Handling Protocol
-
PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and impervious protective suit are mandatory .
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.
-
Neutralization: In case of spill, neutralize with weak acid (e.g., acetic acid) and absorb with inert material (vermiculite). Do not flush into surface water.
Analytical Characterization
To verify the identity and purity of 3-(tridecyloxy)propan-1-amine, the following spectral signatures are used:
-
1H NMR (
):-
0.88 (t, 3H, terminal
) -
1.2–1.6 (m, bulk
chain) -
1.75 (quint, 2H,
) -
2.78 (t, 2H,
) -
3.45 (t, 2H,
)
-
0.88 (t, 3H, terminal
-
IR Spectrum:
-
Primary Amine doublet: ~3300–3400
(N-H stretch). -
Ether stretch: ~1100–1120
(C-O-C). -
Alkane stretch: 2850–2960
(C-H).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84589, 3-(Tridecyloxy)-1-propanamine. Retrieved from [Link]
-
US EPA (2023). Substance Details: 1-Propanamine, 3-(tridecyloxy)-.[6] Substance Registry Services.[4] Retrieved from [Link][6][7]
- Ma, X. & Pawlik, M. (2007).Effect of ether amine surfactants on the flotation of silica from iron ores. International Journal of Mineral Processing.
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(Tridecyloxy)propylamine
Abstract: 3-(Tridecyloxy)propylamine is an amphiphilic molecule characterized by a long, lipophilic tridecyl tail and a polar, basic primary amine head group. This unique structure imparts surfactant-like properties, making it a compound of interest for researchers in materials science, organic synthesis, and drug development. Its potential applications range from use as a corrosion inhibitor and emulsifier to a synthetic intermediate for more complex molecules. This guide provides an in-depth analysis of the core physicochemical characteristics of 3-(Tridecyloxy)propylamine, details the experimental methodologies for its analytical characterization, and discusses its handling, safety, and relevance in scientific research. The narrative is structured to provide not only technical data but also the causal reasoning behind analytical choices, ensuring a robust and practical resource for scientists and development professionals.
Molecular Identity and Structural Analysis
3-(Tridecyloxy)propylamine, also known by its IUPAC name 3-tridecoxypropan-1-amine, is a long-chain alkyl amine ether. Its molecular structure is fundamental to understanding its chemical behavior and physical properties.
Key Chemical Identifiers
A summary of the essential identification parameters for 3-(Tridecyloxy)propylamine is provided below.
| Identifier | Value | Reference |
| CAS Number | 14676-61-0 | [1] |
| Molecular Formula | C₁₆H₃₅NO | [1][2] |
| Molecular Weight | 257.45 g/mol | [1] |
| IUPAC Name | 3-tridecoxypropan-1-amine | [1] |
| Common Synonyms | 1-Propanamine, 3-(tridecyloxy)-; 3-Tridecoxypropylamine; Tridecyl 3-aminopropyl ether | [1] |
| SMILES | CCCCCCCCCCCCCOCCCN | [1][2] |
| InChIKey | JPNCZSADMGXVPA-UHFFFAOYSA-N | [1][2] |
Structural Elucidation
The molecule consists of three distinct functional regions: a 13-carbon saturated alkyl (tridecyl) chain, an ether linkage, and a propylamine group. This amphiphilic nature—a nonpolar, hydrophobic tail and a polar, hydrophilic head—is the primary driver of its physicochemical properties. The long tridecyl chain confers significant lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base chemistry.
Caption: Standard analytical workflow for physicochemical characterization.
Structural Verification via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule. It provides definitive information on the connectivity and chemical environment of each atom, making it essential for structural confirmation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of 3-(Tridecyloxy)propylamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on the compound's high lipophilicity.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum (e.g., on a 400 MHz spectrometer).
-
Expected Signals: A triplet at ~0.88 ppm (terminal -CH₃), a large, broad multiplet between ~1.2-1.6 ppm (-(CH₂)₁₀-), distinct multiplets for the -OCH₂- and -NCH₂- protons, and a broad singlet for the -NH₂ protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: A signal around 14 ppm (terminal -CH₃), multiple signals between 22-32 ppm (alkyl chain carbons), and distinct signals for carbons adjacent to the ether oxygen and amine nitrogen (~70 ppm and ~40 ppm, respectively).
-
-
Data Analysis: Integrate the proton signals to confirm proton counts for each group and compare chemical shifts to predicted values to validate the structure.
Functional Group Identification via FT-IR Spectroscopy
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol:
-
Sample Application: As 3-(Tridecyloxy)propylamine is a liquid at room temperature, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Interpretation:
-
N-H Stretch: Look for a medium-intensity, broad peak in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Expect strong, sharp peaks between 2850-2960 cm⁻¹ from the long alkyl chain.
-
N-H Bend: A bending vibration for the primary amine should appear around 1600 cm⁻¹.
-
C-O Stretch: A strong C-O ether stretch should be visible in the 1150-1085 cm⁻¹ region.
-
Molecular Weight Confirmation via Mass Spectrometry
Causality: Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ionized molecules. This directly confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. Gas Chromatography (GC) is an ideal method for introducing a volatile sample like this into the mass spectrometer.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
GC-MS Method:
-
Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Use a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 300°C).
-
The mass spectrometer should be operated in Electron Ionization (EI) mode.
-
-
Data Analysis:
-
The resulting mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the compound (257.27 Da). [1] * Analyze the fragmentation pattern for characteristic losses, which can further support the proposed structure.
-
Safety, Handling, and Storage
Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided here is synthesized from authoritative safety data sheets.
GHS Hazard Identification
3-(Tridecyloxy)propylamine is classified with significant hazards that demand careful handling. [1]* Acute Toxicity, Oral (Harmful): Harmful if swallowed. [1]* Skin Corrosion/Irritation (Causes severe burns): Causes severe skin burns and eye damage. [1][3]* Flammability (Flammable liquid): Flammable liquid and vapor. [1]* Aquatic Hazard (Acute and Chronic): Very toxic to aquatic life, with long-lasting effects. [1]
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors. [3]An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [3] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure exposed skin is covered.
-
Respiratory Protection: Not typically required if handled within a fume hood.
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. [4]Prevent release into the environment. Keep away from heat, sparks, and open flames.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3]
Relevance in Research and Drug Development
The unique amphiphilic structure of 3-(Tridecyloxy)propylamine makes it a versatile molecule with relevance in several scientific fields.
-
Surfactant and Emulsifier: Its molecular structure is archetypal for a cationic surfactant. A related isomer is used as a surfactant and emulsifier in personal care products, where it can stabilize oil-in-water emulsions and provide conditioning effects. []* Chemical Intermediate: Propylamine derivatives are valuable building blocks in organic synthesis. For example, related structures are used as intermediates in the preparation of pharmaceuticals. [6]The primary amine group is readily functionalized, allowing for its incorporation into more complex molecular architectures.
-
Drug Delivery and Development: While direct applications are not widely documented, the physicochemical properties of this molecule are highly relevant to modern drug development.
-
Lipid Nanoparticles (LNPs): Cationic lipids are a critical component of LNPs used for delivering nucleic acid-based therapeutics. The combination of a lipophilic tail and a protonatable amine head group in 3-(Tridecyloxy)propylamine is characteristic of the lipids used in these advanced delivery systems.
-
Prodrug Strategies: Medicinal chemists often employ prodrug strategies to improve the physicochemical properties, such as solubility and membrane permeability, of drug candidates. [7]Understanding the properties of lipophilic amines is essential for designing such strategies.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84589, 3-(Tridecyloxy)-1-propanamine. PubChem. [Link]
-
The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Global Substance Registration System (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. GSRS. [Link]
-
MDPI (2010). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. MDPI. [Link]
-
CAS Common Chemistry (n.d.). N1-[3-(Tridecyloxy)propyl]-1,3-propanediamine. CAS. [Link]
-
ChemBK (2024). 3-dodecyloxy propylamine. ChemBK. [Link]
-
Ataman Kimya (n.d.). TRI-n-PROPYLAMINE. Ataman Kimya. [Link]
-
Cheméo (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Cheméo. [Link]
- Google Patents (n.d.). CN1948277A - Propylamine derivative and its application in preparing tomocetin.
-
NIST (n.d.). Propylamine. NIST WebBook. [Link]
-
Environmental Protection Agency (2025). 1,3-Propanediamine, N-(3-(tridecyloxy)propyl)- mixt. with .alpha.-(2-Aminomethylethyl)-.omega. - EPA. EPA. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7852, Propylamine. PubChem. [Link]
-
Taylor & Francis (n.d.). Propylamine – Knowledge and References. Taylor & Francis Online. [Link]
-
MDPI (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. MDPI. [Link]
-
Technology Networks (2021). Rapid Synthesis of 3D Molecules for Drug Development. Technology Networks. [Link]
-
ATSDR (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Royal Society of Chemistry (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]
-
RSC Publishing (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. [Link]
-
CAS Common Chemistry (n.d.). 3-[[3-(Tridecyloxy)propyl]amino]propanenitrile. CAS. [Link]
-
OPUS (2025). Analytical Methods. OPUS. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Propanamine, 3-(tridecyloxy)-
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Propanamine, 3-(tridecyloxy)-, a long-chain amino ether with potential applications in materials science, drug delivery, and as a specialty chemical intermediate. As a senior application scientist, this document is structured to deliver not just a series of steps, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind the chosen experimental design.
Strategic Approach: Retrosynthetic Analysis and Rationale
The molecular architecture of 1-Propanamine, 3-(tridecyloxy)- features a primary amine and an ether linkage. A logical retrosynthetic analysis suggests two primary disconnection approaches: cleavage of the C-O ether bond or the C-N amine bond.
A plausible route involves the formation of the ether bond via a Williamson ether synthesis, a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[1][2] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[1][3]
The chosen forward synthesis strategy involves the reaction of 3-amino-1-propanol with a suitable tridecyl halide. The hydroxyl group of 3-amino-1-propanol is more acidic than the amine group and can be selectively deprotonated with a strong base to form the corresponding alkoxide. This alkoxide is a potent nucleophile that will preferentially attack the electrophilic carbon of the tridecyl halide, leading to the desired ether linkage. While the amine is also nucleophilic, the alkoxide is significantly more reactive, ensuring high selectivity for O-alkylation.
An alternative approach, reductive amination, would necessitate the synthesis of 3-(tridecyloxy)propanal, followed by reaction with an ammonia source and a reducing agent.[4][5][6] This pathway introduces additional synthetic steps, making the Williamson ether synthesis a more direct and efficient choice for this target molecule.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction.[2] The mechanism involves the following key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the terminal hydroxyl group of 3-amino-1-propanol to form a highly reactive sodium propoxide intermediate.
-
Nucleophilic Attack: The resulting alkoxide ion acts as a powerful nucleophile and attacks the electrophilic carbon atom of the tridecyl halide (e.g., 1-bromotridecane). This attack occurs from the backside of the carbon-halogen bond.[3]
-
Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-halogen bond, displacing the halide ion as a leaving group.[1]
For this synthesis to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[7]
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 1-Propanamine, 3-(tridecyloxy)- on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 7.51 g | 0.10 | >98% |
| Sodium Hydride | NaH | 24.00 | 2.64 g (60% dispersion in oil) | 0.11 | 60% |
| 1-Bromotridecane | C₁₃H₂₇Br | 263.26 | 26.33 g | 0.10 | >97% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | >99.9% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |
| Brine | NaCl(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with sodium hydride (2.64 g of a 60% dispersion in mineral oil, 0.11 mol). The mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.
-
Formation of the Alkoxide: A solution of 3-amino-1-propanol (7.51 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Ether Formation: A solution of 1-bromotridecane (26.33 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at room temperature.
-
Reaction Completion: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (20 mL) to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-Propanamine, 3-(tridecyloxy)- as a colorless to pale yellow oil.
Characterization of 1-Propanamine, 3-(tridecyloxy)-
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals would include a triplet corresponding to the methyl group of the tridecyl chain, a broad multiplet for the methylene groups of the tridecyl chain, triplets for the methylene groups of the propanamine backbone, and a broad singlet for the amine protons.
-
¹³C NMR (CDCl₃): Distinct signals for each carbon atom in the molecule are expected.
-
FT-IR (neat): Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl chains, and a C-O-C stretching for the ether linkage.
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (258.47 g/mol ). [8][9]
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of ignition. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
1-Bromotridecane: May cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use in a fume hood and away from open flames.
-
3-Amino-1-propanol: Corrosive and may cause burns. Avoid contact with skin and eyes.
Troubleshooting
-
Low Yield: This may be due to incomplete reaction or side reactions. Ensure all reagents are anhydrous, as water will quench the sodium hydride. The reaction time may need to be extended.
-
Formation of Dialkylated Product: While less likely due to the higher reactivity of the alkoxide, some N-alkylation may occur. Purification by column chromatography should separate the desired product from any dialkylated byproducts.
-
Incomplete Reaction: If starting material remains after the allotted reaction time, additional sodium hydride and/or extended refluxing may be necessary.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1-Propanamine, 3-(tridecyloxy)-. By carefully controlling the reaction conditions and employing anhydrous techniques, high yields of the desired product can be achieved. The protocol outlined in this guide is based on well-established chemical principles and provides a solid foundation for researchers and scientists in the field of organic synthesis.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
PubChem. (n.d.). 3-(Tridecyloxy)-1-propanamine. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Global Substance Registration System. (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
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1-Propanamine, 3-(tridecyloxy)- CAS number 14676-61-0
An In-depth Technical Guide to 1-Propanamine, 3-(tridecyloxy)- (CAS: 14676-61-0)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
1-Propanamine, 3-(tridecyloxy)- (CAS No. 14676-61-0) is a long-chain aliphatic ether amine. Structurally, it is a cationic amphiphile, possessing a 13-carbon hydrophobic alkyl (tridecyl) tail connected via a stable ether linkage to a hydrophilic 3-aminopropyl headgroup. This molecular architecture is the primary determinant of its physicochemical properties and potential applications. While documentation specific to its use in advanced drug development is sparse, its identity as a surfactant, emulsifier, and corrosion inhibitor in industrial contexts is established, particularly for its branched isomers.[1]
This guide synthesizes the available chemical data, safety information, and regulatory status to provide a foundational understanding of the molecule.[2][3] Furthermore, drawing from established principles in medicinal chemistry and materials science, we will explore its hypothetical but scientifically plausible applications for a research and development audience. This includes its potential utility as a cationic lipid for formulating nucleic acid delivery systems, its role as a pH-responsive excipient, and its function as a versatile chemical intermediate for synthesizing more complex molecular entities. We will also present logical, albeit prospective, protocols for its synthesis and analytical characterization, grounding these methodologies in established chemical principles.
Physicochemical and Structural Characterization
The defining characteristic of 1-Propanamine, 3-(tridecyloxy)- is its amphiphilicity. The long, saturated tridecyl chain imparts significant lipophilicity, while the terminal primary amine provides a basic, hydrophilic locus capable of protonation under physiological or acidic conditions.
Chemical Identity
| Identifier | Value | Reference |
| CAS Number | 14676-61-0 | [2][4] |
| IUPAC Name | 3-tridecoxypropan-1-amine | [2] |
| Molecular Formula | C₁₆H₃₅NO | [2][3] |
| Molecular Weight | 257.45 g/mol | [2] |
| Canonical SMILES | CCCCCCCCCCCCCOCCCN | [2][5] |
| InChIKey | JPNCZSADMGXVPA-UHFFFAOYSA-N | [2][4] |
| Synonyms | 3-(Tridecyloxy)propylamine, Tridecyl 3-aminopropyl ether | [2][4] |
Computed Physical Properties
Direct experimental data for the linear isomer is limited. The following table presents computed properties that serve as a reliable estimate for experimental design.
| Property | Value | Source |
| Molecular Weight | 257.45 g/mol | PubChem[2] |
| XLogP3-AA | 5.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 15 | PubChem[2] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[2] |
| Boiling Point (Branched Isomer) | 343.4°C at 760 mmHg | LookChem[1] |
| Density (Branched Isomer) | 0.848 g/cm³ | LookChem[1] |
Proposed Synthesis and Chemical Reactivity
While commercial suppliers for this chemical exist, understanding its synthesis provides insight into potential impurities and its inherent reactivity. A logical and efficient laboratory-scale synthesis can be proposed as a two-step process.
Plausible Synthetic Workflow
The most direct approach involves the cyanoethylation of 1-tridecanol followed by the reduction of the resulting nitrile.
-
Step 1: Cyanoethylation of 1-Tridecanol. 1-Tridecanol is reacted with acrylonitrile in the presence of a strong base catalyst, such as sodium hydroxide or potassium tert-butoxide. This is a Michael addition reaction where the alkoxide anion of tridecanol attacks the β-carbon of acrylonitrile.
-
Step 2: Reduction of the Nitrile. The resulting 3-(tridecyloxy)propanenitrile is then reduced to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is ideal for this transformation. Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst under hydrogen pressure can also be employed.
Caption: Proposed two-step synthesis of 1-Propanamine, 3-(tridecyloxy)-.
Core Reactivity Insights
-
Amine Basicity: The primary amine group is a key reactive center. It is basic and will readily react with acids in exothermic neutralization reactions to form ammonium salts.[6] This is the basis for its pH-responsive behavior.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with electrophiles such as alkyl halides, acid chlorides, and isocyanates. This functionality allows it to serve as a building block for more complex derivatives.
-
Ether Stability: The ether linkage is generally stable under a wide range of conditions, particularly basic and moderately acidic environments. It is resistant to many oxidizing and reducing agents, providing a robust connection between the hydrophobic and hydrophilic domains of the molecule.
Potential Applications in Research and Drug Development
While its documented use is primarily industrial, the amphiphilic and cationic nature of 1-Propanamine, 3-(tridecyloxy)- suggests several compelling, albeit hypothetical, applications in the pharmaceutical sciences.
Cationic Lipid for Nanoparticle Formulations
The development of lipid nanoparticles (LNPs) for the delivery of nucleic acids (e.g., mRNA, siRNA) is a cornerstone of modern therapeutics. These formulations require cationic lipids to complex with the negatively charged phosphate backbone of the genetic material, facilitating encapsulation and subsequent cellular delivery.
Mechanism of Action: At a pH below its pKa, the primary amine of 1-Propanamine, 3-(tridecyloxy)- will be protonated, yielding a positively charged headgroup. This allows for electrostatic interaction with nucleic acids. The hydrophobic tridecyl tail would then drive the self-assembly of these complexes into nanoparticles, shielding the genetic cargo from degradation in the bloodstream. Its simple structure could offer advantages in terms of metabolism and toxicity profiles compared to more complex multi-amine or permanently charged quaternary ammonium lipids.
Caption: Conceptual workflow of LNP formation using a cationic lipid.
pH-Responsive Drug Delivery Systems
The primary amine functionality makes the molecule a candidate for pH-responsive systems. It can be incorporated into larger polymer backbones or nanoparticle formulations. In the neutral pH of the bloodstream (pH ~7.4), the amine may be largely unprotonated and the system relatively stable. Upon endocytosis into a cell, the acidic environment of the late endosome or lysosome (pH 4.5-6.0) would ensure complete protonation. This charge reversal can trigger a conformational change or particle destabilization, leading to the release of an encapsulated therapeutic agent—a phenomenon known as the "proton sponge effect."
Analytical and Quality Control Methodologies
Ensuring the purity and identity of a chemical is paramount. The following outlines a standard, self-validating protocol for the characterization of 1-Propanamine, 3-(tridecyloxy)-.
Protocol: Purity and Identity Verification by GC-MS and ¹H NMR
Objective: To confirm the chemical identity and assess the purity of a supplied or synthesized batch of 1-Propanamine, 3-(tridecyloxy)-.
Methodology:
-
Sample Preparation:
-
For GC-MS: Prepare a 1 mg/mL solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
For ¹H NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: Standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar column (e.g., DB-5ms or equivalent).
-
GC Program:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Program:
-
Scan Range: 40-500 m/z.
-
-
Expected Results: A single major peak should be observed in the chromatogram. The mass spectrum should show the molecular ion (M⁺) at m/z 257, although it may be weak. Key fragmentation patterns would include cleavage alpha to the nitrogen (resulting in a base peak at m/z 30, [CH₂NH₂]⁺) and cleavage of the ether bond.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Analysis:
-
A triplet at ~0.88 ppm corresponding to the terminal methyl group (-CH₃) of the tridecyl chain.
-
A broad multiplet between ~1.20-1.40 ppm representing the internal methylene groups (-(CH₂)₁₀-) of the tridecyl chain.
-
A triplet at ~3.40 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-).
-
A triplet at ~3.48 ppm for the other methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-).
-
A triplet at ~2.75 ppm for the methylene group adjacent to the amine (-CH₂-NH₂).
-
A broad singlet for the amine protons (-NH₂), which may shift depending on concentration and water content.
-
-
Purity Assessment: Integration of the peaks should correspond to the proton count for each signal. The absence of significant unassigned peaks indicates high purity.
-
Safety, Handling, and Regulatory Profile
1-Propanamine, 3-(tridecyloxy)- is classified as a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Code | Statement | Reference |
| Flammable Liquids | H226 | Flammable liquid and vapor | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life | [2] |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[7]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids, oxidizing agents, and sources of ignition. Store locked up.[7]
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed container for hazardous waste disposal. Avoid release to the environment.
-
First Aid:
Conclusion and Future Directions
1-Propanamine, 3-(tridecyloxy)- is a structurally simple yet functionally significant molecule. Its identity as a cationic amphiphile is well-defined by its physicochemical properties. While its current applications are industrial, its potential in high-value research areas such as drug delivery and nanoparticle formulation is compelling. For drug development professionals, this molecule represents an accessible, modifiable scaffold. Future research should focus on experimentally validating its efficacy as a cationic lipid for gene delivery, exploring its cytotoxicity profile in relevant cell lines, and using it as a foundational building block for the synthesis of novel, more complex excipients or active pharmaceutical ingredients.
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PubChem. (n.d.). 3-(Tridecyloxy)-1-propanamine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (2023, November 1). 1-Propanamine, 3-(tridecyloxy)-. Substance Registry Services. Retrieved February 11, 2026, from [Link]
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branched 1-Propanamine, 3-(tridecyloxy)- CAS 68511-40-0
An In-depth Technical Guide to Branched 1-Propanamine, 3-(tridecyloxy)- (CAS 68511-40-0)
Executive Summary
This document provides a comprehensive technical overview of 1-Propanamine, 3-(tridecyloxy)-, branched (CAS 68511-40-0), a complex aliphatic amino ether. Primarily utilized in industrial settings as a surfactant, emulsifier, and corrosion inhibitor, its unique molecular structure presents significant, yet largely unexplored, potential within the pharmaceutical sciences. This guide synthesizes available data on its physicochemical properties, discusses its established industrial applications, and critically evaluates its prospective roles in drug development—from a versatile chemical intermediate to a functional excipient in advanced drug delivery systems. Drawing on data from analogous compounds, a rigorous safety and handling protocol is also presented to ensure its responsible use in research and development environments.
Introduction: Decoding a Multifunctional Molecule
1-Propanamine, 3-(tridecyloxy)-, branched, is an organic compound identified by the CAS number 68511-40-0.[1] It belongs to the class of ether amines, characterized by a primary amine group and an ether linkage within a long, branched alkyl chain. This amphiphilic structure, possessing both a hydrophilic amine "head" and a large, lipophilic "tail," is the primary determinant of its chemical behavior and utility.
While its applications in lubricants, coatings, and polymers are established, the true potential of this molecule for the pharmaceutical industry remains nascent.[1] The primary amine offers a reactive handle for chemical synthesis, while its surfactant properties suggest a role in drug formulation and delivery. This guide aims to bridge this knowledge gap, providing researchers and drug development professionals with the foundational understanding required to explore and harness the capabilities of this versatile chemical.
Physicochemical Properties and Structural Analysis
The functional characteristics of CAS 68511-40-0 are rooted in its molecular structure and resulting physical properties.
Structural Composition
The molecule consists of a propanamine core, which provides the primary amine functionality. This is connected via an ether linkage to a branched, thirteen-carbon (tridecyl) alkyl chain.[1] The term "branched" indicates that the tridecyl group is not a simple n-tridecyl chain, but rather a mixture of isomers. One specific synonym identifies a potential structure as 1-Propanamine, 3-[(8,10-dimethylundecyl)oxy]-.[2] This branching influences its physical state, viscosity, and packing behavior compared to its linear counterparts.
Caption: Representative structure of 1-Propanamine, 3-(tridecyloxy)-, branched.
Key Physicochemical Data
The following table summarizes the known and predicted properties of this compound, which are critical for designing experiments and formulating products.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₅NO | [1][2][3] |
| Molecular Weight | 257.46 g/mol | [2][4][5] |
| Boiling Point | 343.4°C at 760 mmHg | [1][2] |
| Density | 0.848 g/cm³ | [1] |
| Flash Point | 137.4°C | [1][2] |
| Vapor Pressure | 7.06 x 10⁻⁵ mmHg at 25°C | [1] |
| Refractive Index | 1.448 - 1.449 | [1][2] |
| LogP (Predicted) | 5.57 | [2] |
The high boiling point and flash point indicate low volatility under standard conditions. The high predicted LogP value confirms the molecule's significant lipophilicity, which is essential for its function as a surfactant and its potential to interact with biological membranes.
Plausible Synthesis Pathway
While specific manufacturing protocols for CAS 68511-40-0 are proprietary, a chemically sound and industrially viable synthetic route can be proposed based on established organic chemistry principles. A likely method involves a two-step process starting from a branched tridecyl alcohol.
Step 1: Cyanoethylation of Branched Tridecyl Alcohol The first step is the reaction of the branched tridecyl alcohol with acrylonitrile in the presence of a strong base catalyst (e.g., sodium hydroxide or potassium tert-butoxide). This is a Michael addition reaction where the alkoxide attacks the β-carbon of the acrylonitrile.
Step 2: Catalytic Hydrogenation The resulting 3-(tridecyloxy)propanenitrile is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Caption: Proposed two-step synthesis workflow for CAS 68511-40-0.
Industrial Applications and Functional Roles
The primary industrial value of this compound stems from its amphiphilic nature, allowing it to function effectively at interfaces.
-
Surfactant and Emulsifier: It can reduce the surface tension between two liquids or between a liquid and a solid. This makes it valuable for creating stable emulsions in products like coatings, adhesives, and agricultural chemical formulations.[1]
-
Corrosion Inhibitor: The primary amine group has a strong affinity for metal surfaces. In lubricants and coatings, it forms a protective, non-polar film that displaces water and prevents oxidative corrosion.[1]
-
Chemical Intermediate: The reactive amine group makes it a useful building block for synthesizing more complex molecules, such as quaternary ammonium compounds (quats) used as biocides or antistatics, or other specialty surfactants.[1][6]
Potential Applications in Pharmaceutical Sciences
For drug development professionals, the unique properties of CAS 68511-40-0 open several avenues for innovation, particularly in overcoming formulation and delivery challenges.
Role as a Functional Excipient
-
Solubility Enhancement: Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility, limiting their bioavailability. The surfactant properties of this molecule could be leveraged to formulate microemulsions or micellar solutions that enhance the solubility and dissolution rate of such APIs.
-
Permeation Enhancer: The lipophilic chain can transiently and reversibly disrupt the lipid bilayers of biological membranes (e.g., the skin or intestinal epithelium). This action can enhance the permeation of co-administered drugs, making it a candidate for transdermal or oral delivery systems where absorption is a limiting factor.
Component of Advanced Drug Delivery Systems
The structure of this molecule is analogous to the ionizable lipids that are critical components of Lipid Nanoparticles (LNPs) for nucleic acid delivery (e.g., mRNA vaccines). At acidic pH (within an endosome), the primary amine becomes protonated (cationic), facilitating interaction with the negatively charged nucleic acid payload and promoting endosomal escape. Its branched tail could provide the necessary fluidity and fusogenic properties to the LNP structure.
Scaffold for Prodrug Design
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[7][8] The primary amine of CAS 68511-40-0 can be covalently linked to a drug containing a carboxylic acid group (forming an amide bond). This strategy could be employed to:
-
Increase Lipophilicity: Masking a polar group on the parent drug with this large lipophilic moiety can significantly enhance its ability to cross cell membranes and potentially the blood-brain barrier.
-
Control Release: The amide bond can be designed to be cleaved by specific enzymes in the target tissue, leading to a site-specific release of the active drug and potentially reducing systemic side effects.[7]
Caption: Potential roles of CAS 68511-40-0 in drug development.
Safety, Handling, and Toxicology
No specific, comprehensive toxicological studies have been published for CAS 68511-40-0.[9] Therefore, a conservative approach to safety and handling is mandatory, based on data from structurally similar aliphatic amines and ether amines.
Hazard Assessment from Analogues
The linear isomer, 3-(Tridecyloxy)-1-propanamine (CAS 14676-61-0), and the related Tridecylamine are classified with significant hazards.[9][10] It is prudent to assume CAS 68511-40-0 shares these characteristics.
| Hazard Class | Description | GHS Statement | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [9][10][11] |
| Skin Corrosion | Causes severe skin burns. | H314 | [9][10] |
| Eye Damage | Causes serious eye damage. | H314 / H318 | [9][10] |
| Aquatic Toxicity | Very toxic to aquatic life, with long-lasting effects. | H400 / H410 | [9][10] |
Recommended Laboratory Handling Protocol
The following step-by-step protocol must be followed to minimize exposure and risk.
-
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit is recommended.
-
-
Dispensing and Use:
-
Visually inspect the container for damage before opening.
-
Dispense liquids slowly to avoid splashing.
-
Keep containers tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Spill Procedure:
-
Evacuate the immediate area.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Do not allow the material to enter drains or waterways due to its high aquatic toxicity.[9]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
-
Conclusion
1-Propanamine, 3-(tridecyloxy)-, branched (CAS 68511-40-0) is a molecule with a well-defined role in industrial applications, driven by its amphiphilic and reactive nature. For the scientific and drug development community, it represents a compelling, underexplored tool. Its potential as a functional excipient to solve solubility and permeability challenges, its structural suitability for advanced drug delivery systems like LNPs, and its utility as a synthetic scaffold for prodrugs position it as a valuable candidate for further investigation. While its development must be guided by rigorous safety protocols based on the hazards of analogous compounds, the potential rewards for innovating new medicines and delivery platforms are substantial.
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LookChem. (n.d.). Cas 68511-40-0, 1-Propanamine, 3-(tridecyloxy)-. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). 1,3-Propanediamine, N-[3-(tridecyloxy)propyl]-, branched. Retrieved from [Link]
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PubChem. (n.d.). 3-(Tridecyloxy)-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, February 28). Evaluation statement: 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2023, November 1). 1-Propanamine, 3-(tridecyloxy)-. Substance Registry Services. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 1,3-Propanediamine, N1-[3-(tridecyloxy)propyl]-, branched and linear, diacetate. Substance Registry Services. Retrieved from [Link]
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Pharos. (n.d.). 3-(C11-14-(branched and linear)oxy)-propan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 1-Propanamine, 3-(C9-11-branched and linear alkyloxy) derivs.. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Mechanism of 1-Propanamine, 3-(tridecyloxy)- in Lipid Nanoparticle-Mediated Nucleic Acid Delivery
Abstract
Lipid Nanoparticles (LNPs) have emerged as the leading platform for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the rapid deployment of mRNA-based COVID-19 vaccines.[1][2] The efficacy of these delivery vehicles is critically dependent on their composition, with the ionizable lipid component serving as the innovative cornerstone for both nucleic acid encapsulation and subsequent intracellular release.[3][4] This guide provides an in-depth technical analysis of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, a representative ionizable lipid, within an LNP formulation. We will dissect its physicochemical properties, its pivotal role in the LNP lifecycle from formulation to payload delivery, and the established experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the principles governing LNP performance.
The LNP Platform: A Multi-Component System
An effective LNP delivery system is a meticulously engineered particle, typically 50-200 nm in size, comprising four essential lipid components, each with a distinct function.[3] The synergy between these components is crucial for particle stability, biocompatibility, and the efficient delivery of its nucleic acid cargo.
-
Ionizable Lipid: The key functional component. At an acidic pH, it is positively charged to facilitate the encapsulation of negatively charged nucleic acids. At physiological pH, it is neutral, reducing toxicity. In the acidic environment of the endosome, it regains its positive charge to trigger membrane disruption and cargo release.[4][5] 1-Propanamine, 3-(tridecyloxy)- serves as a model for this class of lipids.
-
Helper Phospholipid: Typically a cylindrical-shaped lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[2][3]
-
Sterol Lipid: Cholesterol is universally used to stabilize the nanoparticle structure, modulate membrane fluidity, and facilitate membrane fusion events.[3][4]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG). It forms a protective hydrophilic shield on the LNP surface, which prevents aggregation and enhances circulation time in the bloodstream by evading the immune system.[3][6]
Physicochemical Profile of 1-Propanamine, 3-(tridecyloxy)-
1-Propanamine, 3-(tridecyloxy)- is a simple yet effective ionizable lipid. Its structure consists of a protonatable primary amine headgroup and a 13-carbon alkyl tail linked via an ether bond. This structure provides the essential amphiphilic and pH-sensitive properties required for its function.
| Property | Value | Source |
| Chemical Name | 1-Propanamine, 3-(tridecyloxy)- | [7][8] |
| CAS Number | 14676-61-0 (linear) / 68511-40-0 (branched) | [7][9][10] |
| Molecular Formula | C16H35NO | [7][8][9] |
| Molecular Weight | 257.46 g/mol | [7][8] |
| Boiling Point | 343.4°C at 760 mmHg | [9][10] |
| Density | ~0.85 g/cm³ | [9][10] |
The most critical, yet often unlisted, property of an ionizable lipid is its apparent pKa —the pH at which 50% of the lipid molecules in the nanoparticle are ionized. For effective in vivo delivery, particularly to the liver, an apparent pKa between 6.2 and 6.5 is considered optimal.[11][12][13] This precise value ensures the LNP remains neutral in the blood (pH 7.4) but becomes sufficiently charged in the acidified endosome to initiate payload release.
The Mechanistic Journey of an LNP: From Formulation to Function
The action of an LNP can be understood as a multi-stage process, where the pH-sensitive nature of 1-Propanamine, 3-(tridecyloxy)- is central to success at the initial and final steps.
Stage 1: LNP Formulation and Nucleic Acid Encapsulation
The encapsulation of mRNA or other nucleic acids is not a passive process; it is an electrostatically driven self-assembly that occurs under controlled pH conditions. Microfluidic mixing is the standard method for producing uniform LNPs.[14][15]
An ethanolic solution containing 1-Propanamine, 3-(tridecyloxy)- and the other lipids is rapidly mixed with an acidic aqueous buffer (typically pH 4) containing the nucleic acid cargo.[16] At this low pH, the primary amine of 1-Propanamine, 3-(tridecyloxy)- is fully protonated (-NH3+), conferring a strong positive charge. This charge allows for direct binding to the negatively charged phosphate backbone of the mRNA, neutralizing the charge and initiating the collapse and condensation of the lipids around the nucleic acid to form the LNP core.[17] A subsequent buffer exchange to a physiological pH neutralizes the LNP surface for in vivo administration.
Stage 2: Systemic Circulation and Cellular Uptake
Once in the bloodstream at pH 7.4, the surface of the LNP is nearly neutral, as 1-Propanamine, 3-(tridecyloxy)- is deprotonated. This neutrality, along with the PEG-lipid shield, minimizes non-specific interactions with blood components and reduces clearance by the immune system.[18] LNPs are primarily taken up by cells through endocytosis.[5][19] For liver targeting, LNPs often adsorb Apolipoprotein E (ApoE) from the bloodstream, which then mediates uptake via the low-density lipoprotein (LDL) receptor on hepatocytes.[18]
Stage 3: Endosomal Escape - The Critical Bottleneck
Endosomal escape is widely recognized as the primary bottleneck in LNP-mediated delivery, with as little as 1-2% of the internalized cargo reaching the cytoplasm.[20] This is the step where the ionizable lipid performs its most critical function.
-
Endosomal Acidification: After internalization, the LNP is trafficked into an endosome. Through the action of V-ATPase proton pumps, the endosome matures and its internal pH progressively drops from ~6.5 in the early endosome to ~5.5 or lower in the late endosome.[5]
-
Protonation and Charge Reversal: As the pH within the endosome drops below the pKa of 1-Propanamine, 3-(tridecyloxy)-, its amine headgroup becomes protonated. This imparts a strong positive charge to the LNP.
-
Membrane Disruption: The positively charged LNP can now interact electrostatically with negatively charged anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[21] This interaction is believed to cause a structural rearrangement of the lipids, potentially forming a non-bilayer, inverted hexagonal (HII) phase, which destabilizes the endosomal membrane.[5][21]
-
Cargo Release: The disruption of the endosomal membrane creates a pore or fuses the LNP with the endosome, allowing the mRNA cargo to escape into the cytoplasm, where it can be translated by ribosomes to produce the therapeutic protein.[5]
Essential Experimental Protocols
Validating the performance of an LNP formulation requires a suite of standardized characterization assays.
Protocol: LNP Formulation by Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic system.
-
Phase Preparation:
-
Lipid Phase (Ethanol): Prepare a stock solution of the lipid mixture in absolute ethanol. A common molar ratio is 50% ionizable lipid (1-Propanamine, 3-(tridecyloxy)-), 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.[6]
-
Aqueous Phase (Buffer): Prepare a solution of the mRNA cargo in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.[14]
-
-
Microfluidic Mixing:
-
Load the lipid and aqueous phases into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr™).
-
Set the pump to a total flow rate (e.g., 12 mL/min) and a flow rate ratio of 3:1 (Aqueous:Ethanol).
-
Initiate mixing. The rapid, controlled mixing forces the precipitation and self-assembly of the LNPs.
-
-
Purification and Concentration:
-
Collect the resulting LNP solution.
-
Dialyze the solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
Concentrate the sample if necessary using a centrifugal filter unit.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
-
Protocol: Determination of Apparent pKa via TNS Assay
The TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay is a fluorescent method used to measure the apparent pKa of the LNP. TNS fluorescence is low in aqueous environments but increases significantly when it partitions into hydrophobic regions of the LNP.
-
Prepare Buffers: Create a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: In a 96-well black plate, add a fixed amount of the LNP formulation to each well containing the different pH buffers.
-
TNS Addition: Add TNS solution to each well to a final concentration of ~1 µM. Incubate in the dark for 5 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Plot the fluorescence intensity against the pH. The data will typically form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be calculated by fitting the data to a four-parameter logistic equation.[11]
Protocol: In Vitro Transfection Efficiency
This assay assesses the functional ability of the LNP to deliver its mRNA cargo into cells, leading to protein expression.
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, HeLa) in a 96-well plate at a density that will result in ~80% confluency on the day of transfection.[15]
-
LNP Treatment: Dilute the mRNA-LNP formulation (encoding a reporter protein like Firefly Luciferase) in cell culture medium to achieve a range of desired final mRNA concentrations (e.g., 10 to 1000 ng/mL).
-
Transfection: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: After incubation, wash the cells with PBS. Lyse the cells using a suitable lysis buffer.
-
Quantification: Add a luciferase assay substrate to the cell lysate and immediately measure the resulting luminescence on a plate reader. Higher luminescence indicates more efficient mRNA delivery and translation.
Conclusion
The ionizable lipid is the engine of the LNP delivery system, and its mechanism of action is a sophisticated, pH-driven process. A molecule like 1-Propanamine, 3-(tridecyloxy)-, with its simple amine headgroup and lipid tail, exemplifies the core principles required for success: efficient nucleic acid complexation at a low formulation pH, systemic neutrality for safety and stability, and potent, charge-reversible activity in the endosome to overcome the critical barrier of intracellular delivery. A thorough understanding of this mechanism, validated by robust physicochemical and functional characterization, is paramount for the rational design and optimization of the next generation of nucleic acid therapeutics.
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A Technical Guide to the Solubility of 3-(Tridecyloxy)propylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Predicting Solubility Behavior
The solubility of 3-(Tridecyloxy)propylamine, a molecule with the formula C16H35NO, is governed by its distinct molecular structure.[1][2] This structure features a long, nonpolar C13 alkyl chain (tridecyl) and a polar head containing an ether linkage and a primary amine group. This amphiphilic nature is the primary determinant of its solubility characteristics.
1.1 The "Like Dissolves Like" Principle
The guiding principle of solubility is "like dissolves like."[3][4] This means that substances with similar polarities are more likely to be soluble in one another.
-
Nonpolar Solvents: The dominant feature of 3-(Tridecyloxy)propylamine is its long C13 hydrocarbon tail. This makes the molecule predominantly nonpolar. Therefore, it is expected to exhibit high solubility in nonpolar organic solvents such as hexane, toluene, and other hydrocarbons. The van der Waals forces between the alkyl chain and the nonpolar solvent molecules are the primary driving force for dissolution.[5]
-
Polar Solvents: The primary amine (-NH2) and ether (-O-) groups introduce polarity and the capacity for hydrogen bonding.[6][7] The nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.[2][7] This allows for some interaction with polar solvents. However, the large, hydrophobic alkyl chain significantly diminishes water solubility.[6][8] While lower aliphatic amines can be soluble in water, solubility decreases as the molar mass and the size of the hydrophobic alkyl part increase.[6][8] Therefore, 3-(Tridecyloxy)propylamine is expected to be poorly soluble in highly polar protic solvents like water but may show some solubility in polar aprotic solvents (e.g., acetone) and polar protic solvents with significant nonpolar character (e.g., longer-chain alcohols).[9]
1.2 Impact of Molecular Structure
-
Alkyl Chain: The C13 chain is the major contributor to the molecule's nonpolar character. This long chain will readily interact with nonpolar and weakly polar organic solvents.
-
Amine Group: The primary amine group is basic and can be protonated in the presence of an acid to form a salt.[6] This property can be exploited to enhance solubility in aqueous acidic solutions, a common technique in purification.[7][8] In neutral organic solvents, its main contribution is polarity and hydrogen bonding capability.
-
Ether Linkage: The ether group adds a polar site and can act as a hydrogen bond acceptor, contributing to solubility in moderately polar solvents.
Experimental Determination of Solubility
Accurate solubility data is best obtained through systematic experimental measurement. The Isothermal Saturation Method is a reliable and widely adopted technique.[10] This method involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.
2.1 Recommended Solvent Classes for Testing
To build a comprehensive solubility profile, a range of solvents should be tested, covering the full spectrum of polarity:
-
Nonpolar: Hexane, Heptane, Toluene, Cyclohexane
-
Polar Aprotic: Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate
-
Polar Protic: Methanol, Ethanol, Isopropanol, n-Butanol
2.2 Experimental Workflow Diagram
The following diagram outlines the logical flow of the Isothermal Saturation Method for determining solubility.
Caption: Workflow for the Isothermal Saturation Method.
2.3 Detailed Step-by-Step Protocol: Isothermal Saturation (Gravimetric Method)
This protocol is adapted from standard laboratory procedures for solubility determination.[10][11]
Materials:
-
3-(Tridecyloxy)propylamine
-
High-purity organic solvents
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Calibrated positive displacement pipette or glass syringe
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Orbital shaker or magnetic stirrer with temperature control
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation:
-
Add an excess amount of 3-(Tridecyloxy)propylamine to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is ~50-100 mg.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For complex molecules, 24 to 48 hours is recommended. A preliminary test can determine the minimum time needed to achieve saturation.[12][13]
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand at the same constant temperature to allow undissolved solids to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.[10]
-
-
Quantification:
-
Carefully evaporate the solvent from the tared vial. This can be done in a fume hood, a gentle stream of nitrogen, or a vacuum desiccator. Mild heating may be applied if the compound is thermally stable.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the vial containing the dry residue on the analytical balance.
-
-
Calculation:
-
Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved 3-(Tridecyloxy)propylamine.
-
Calculate the solubility using the formula:
-
Solubility (g/L) = (Mass of Residue (g)) / (Volume of Aliquot (L))
-
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear, structured table. This allows for easy comparison between different solvents and provides a valuable reference for formulation and development activities.
Table 1: Representative Solubility Data Table for 3-(Tridecyloxy)propylamine at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (g/L) | Observations |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | Clear, colorless solution |
| Hexane | 0.1 | [Experimental Value] | Clear, colorless solution | |
| Polar Aprotic | Dichloromethane | 3.1 | [Experimental Value] | Clear, colorless solution |
| Acetone | 5.1 | [Experimental Value] | Clear, colorless solution | |
| Polar Protic | Ethanol | 4.3 | [Experimental Value] | May show partial solubility |
| Methanol | 5.1 | [Experimental Value] | May show partial solubility |
Note: The values in this table are placeholders. Researchers should populate this table with their own experimentally determined data.
Interpreting the Results: The quantitative data generated will provide a clear picture of the compound's solubility profile. High solubility in toluene and hexane would confirm the dominance of the nonpolar alkyl chain. Moderate to low solubility in ethanol and acetone would highlight the influence of the polar amine and ether groups, which is tempered by the large hydrophobic tail. This empirical data is crucial for selecting appropriate solvent systems for synthesis, purification, formulation, and analytical method development.
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1-Propanamine, 3-(tridecyloxy)- material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 1-Propanamine, 3-(tridecyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Hazard Profile
1-Propanamine, 3-(tridecyloxy)- is an amine compound used in various industrial applications, including as a surfactant, emulsifier, corrosion inhibitor, and an intermediate in chemical synthesis.[1] It is identified by two primary CAS Numbers: 14676-61-0 for the linear isomer and 68511-40-0 for the branched-chain form, which is more commonly referenced in commercial data.[1][2][3][4] While their physical properties may vary slightly, their hazard profiles are governed by the same functional groups and are treated as substantially similar for safety purposes.
This guide provides a comprehensive overview that extends beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights for its safe handling in a research and development setting. The primary hazards associated with this substance are significant: it is severely corrosive to skin and eyes, harmful if swallowed, and very toxic to aquatic life.[2] A thorough understanding of its properties is critical for mitigating risk and ensuring laboratory safety.
Section 2: Physicochemical Properties and Their Safety Implications
The physical characteristics of a chemical are foundational to its safe handling. They dictate its behavior in the laboratory environment and inform the necessary control measures.
| Property | Value | Safety Implication |
| Molecular Formula | C₁₆H₃₅NO[1][2][4] | The long alkyl chain contributes to its low water solubility and high boiling point. |
| Molecular Weight | ~257.46 g/mol [2][4] | This value is used for stoichiometric calculations in experimental design. |
| Appearance | Clear, light-colored viscous liquid with an amine odor.[5] | The amine odor may serve as an indicator of a leak, but olfactory fatigue can occur. Do not rely on odor as a sole measure of exposure. |
| Boiling Point | ~343.4 °C at 760 mmHg[1][3] | The high boiling point means it is not highly volatile at room temperature, reducing the risk of vapor inhalation under ambient conditions. However, heating will increase vapor generation. |
| Flash Point | ~137.4 °C[1][3] | Classified as a combustible liquid. It does not pose a significant fire hazard at room temperature but must be kept away from open flames and high-heat sources, especially during distillation or reflux experiments. |
| Density | ~0.848 g/cm³[1][3] | It is less dense than water and only partially soluble.[5] In the event of a spill into water, it will float, which affects containment and cleanup strategies. |
| Vapor Pressure | 7.06 x 10⁻⁵ mmHg at 25°C[1] | The very low vapor pressure confirms its low volatility. However, vapors are heavier than air and can accumulate in low-lying or poorly ventilated areas.[5] |
Section 3: GHS Hazard Classification and Toxicological Insights
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. Understanding the "why" behind these classifications is crucial for appreciating the risks.
| Pictogram | GHS Classification | Hazard Statement | Toxicological Rationale |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage. [2] | As an amine, this compound is alkaline. It reacts with moisture on skin and in mucous membranes to form a corrosive solution. This can cause rapid tissue damage through saponification of fats and hydrolysis of proteins. The damage can be severe and permanent, especially to the eyes.[5] | |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed. [2] | Ingestion leads to severe corrosive damage to the mouth, throat, and gastrointestinal tract.[5] Systemic toxicity may also occur following absorption. | |
| Hazardous to the Aquatic Environment, Acute, Category 1 | H400: Very toxic to aquatic life. [2] | Due to its chemical nature, this substance can be highly disruptive to aquatic ecosystems. This classification mandates stringent procedures to prevent its release into drains or waterways.[6] |
Section 4: Comprehensive Safe Handling and Engineering Controls
A systematic approach to handling, from receipt to disposal, is essential. The following workflow illustrates the key stages of safe laboratory use.
Caption: A workflow for the safe handling of 1-Propanamine, 3-(tridecyloxy)-.
Engineering Controls
-
Chemical Fume Hood: All work involving open containers of this material must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or vapors, especially if heated.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[6][8]
-
Safety Stations: Maintain immediate access to a safety shower and an eyewash station. Check their functionality regularly.
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. A robust PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Hand Protection | Wear chemically resistant, impervious gloves (e.g., Butyl rubber, Viton®, or heavy-duty Nitrile). Always inspect gloves before use.[8] | Prevents severe skin burns upon contact. Standard thin nitrile gloves may offer insufficient protection for prolonged tasks; double-gloving is recommended. |
| Eye/Face Protection | Wear tightly fitting chemical splash goggles and a full-face shield.[7][8] | Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from corrosive splashes. |
| Body Protection | Wear a chemically resistant apron or lab coat. Ensure clothing fully covers the arms and legs.[8] | Provides a barrier against spills and splashes to the torso and limbs. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, clear the work area of all unnecessary items. Ensure spill cleanup materials are readily available.
-
Aliquotting: When transferring the liquid, use a funnel and work over a secondary containment tray to catch any drips.
-
Heating: If the procedure requires heating, use a well-controlled heating mantle and a condenser to minimize vapor release. Never heat an open container.
-
Post-Use: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: A decision tree for emergency response to a spill or exposure event.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforating the esophagus. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to dike the spill and prevent it from spreading.[6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a detergent and water. Collect the cleaning materials as hazardous waste.
-
Prevent Entry into Drains: Do not allow the substance or cleanup materials to enter drains or waterways.[6]
Section 6: Storage and Disposal
Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][8]
-
Store in a locked cabinet or area with restricted access.[7]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and acid halides. The reaction between amines and acids is highly exothermic.[5][10]
Waste Disposal
This material and its container must be disposed of as hazardous waste.
-
Collection: Collect all waste material (including contaminated absorbents and PPE) in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
Section 7: Regulatory and Identification Information
| Identifier | Value | Source |
| Chemical Name | 1-Propanamine, 3-(tridecyloxy)- | IUPAC |
| CAS Number | 14676-61-0 (linear) / 68511-40-0 (branched) | [2][3][4] |
| EC Number | 238-717-8 / 270-938-5 | [2][3] |
| UN Number | UN2735 (Amines, liquid, corrosive, n.o.s.) | |
| Transport Hazard Class | 8 (Corrosive) | |
| Packing Group | II |
Section 8: References
-
1-Propanamine, 3-(tridecyloxy) - LookChem [Link]
-
3-(Tridecyloxy)-1-propanamine - PubChem [Link]
-
1-Propanamine, 3-(tridecyloxy)- - Substance Details - SRS | US EPA [Link]
-
1-propanamine, 3-(tridecyloxy)- (C16H35NO) - PubChemLite [Link]
-
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z) - AICIS [Link]
-
3-(Tridecyloxy)-1-propanamine - Cancer - EPA [Link]
-
Material Safety Data Sheet - Ceiba [Link]
-
SAFETY DATA SHEET according to Regulation (EC) No. 2015/830 - Carboline [Link]
-
1-Propanamine, 3-(isodecyloxy)- - PubChem [Link]
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- 2. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. TRIDECYLOXYPROPYL-1, 3-PROPANEDIAMINE, POLYOXYPROPYLENEDIAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
The Role of 1-Propanamine, 3-(tridecyloxy)- as a Cationic Lipid in Nucleic Acid Delivery: A Technical Guide
Abstract
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of sophisticated drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, with the cationic lipid component being a key determinant of their efficacy and safety. This technical guide provides an in-depth exploration of 1-Propanamine, 3-(tridecyloxy)-, a cationic lipid with a unique ether linkage and a primary amine headgroup. We will delve into its chemical properties, a plausible synthetic route, and its proposed role in the formulation of LNPs for therapeutic applications. This whitepaper will further detail the hypothetical formulation of LNPs incorporating this lipid, the established mechanisms of endosomal escape, and comprehensive, step-by-step protocols for their characterization and in vitro and in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize novel cationic lipids in the rapidly evolving field of gene therapy.
Introduction: The Pivotal Role of Cationic Lipids in Gene Therapy
The therapeutic potential of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), has been recognized for decades. However, their inherent instability and the challenge of traversing the cell membrane have been significant hurdles to their clinical translation. The development of lipid nanoparticles (LNPs) has revolutionized the field, providing a safe and effective vehicle for nucleic acid delivery.[1][2]
At the heart of these LNPs lies the cationic (or ionizable) lipid. This component is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its escape from the endosome into the cytoplasm, where it can exert its therapeutic effect.[3] Early cationic lipids, while effective at condensing nucleic acids, often exhibited toxicity due to their persistent positive charge. This has led to the development of ionizable lipids, which are positively charged at the acidic pH of LNP formulation and endosomes but are neutral at physiological pH, thereby reducing toxicity.[3]
1-Propanamine, 3-(tridecyloxy)- represents a class of cationic lipids characterized by an ether linkage between the hydrophobic alkyl chain and the propanamine headgroup. Ether linkages are known for their greater chemical stability compared to ester bonds, which are susceptible to hydrolysis.[4] This guide will provide a comprehensive overview of this specific cationic lipid and its potential application in LNP-mediated nucleic acid delivery.
1-Propanamine, 3-(tridecyloxy)-: A Detailed Profile
Chemical and Physical Properties
1-Propanamine, 3-(tridecyloxy)- is a cationic lipid with the molecular formula C16H35NO and a molecular weight of approximately 257.46 g/mol .[3] The structure consists of a thirteen-carbon alkyl (tridecyl) chain linked via an ether bond to a propan-1-amine headgroup. The primary amine provides the positive charge necessary for interacting with nucleic acids.
| Property | Value | Source |
| Molecular Formula | C16H35NO | [3] |
| Molecular Weight | 257.46 g/mol | [3] |
| IUPAC Name | 3-(tridecyloxy)propan-1-amine | |
| CAS Number | 14676-61-0 (linear), 68511-40-0 (branched) |
Plausible Synthesis of 1-Propanamine, 3-(tridecyloxy)-
While specific, detailed synthesis protocols for 1-Propanamine, 3-(tridecyloxy)- are not extensively published in the context of pharmaceutical-grade production, a plausible synthetic route can be derived from general methods for the synthesis of 3-(alkyloxy)propan-1-amines. A common approach involves a two-step process starting from 3-chloropropan-1-ol and tridecyl alcohol.
Step 1: Williamson Ether Synthesis
In the first step, tridecyl alcohol is reacted with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction with 3-chloropropan-1-ol to form 3-(tridecyloxy)propan-1-ol.
Step 2: Conversion of the Alcohol to an Amine
The resulting alcohol can be converted to the primary amine through several methods. One common method is the Mitsunobu reaction, where the alcohol is reacted with phthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). The resulting phthalimide is then cleaved with hydrazine to yield the primary amine. Alternatively, the alcohol can be converted to an alkyl halide or sulfonate, followed by reaction with an amine source like sodium azide and subsequent reduction.
Formulation of Lipid Nanoparticles with 1-Propanamine, 3-(tridecyloxy)-
The formulation of LNPs is a critical step that dictates their size, stability, and transfection efficiency. A typical LNP formulation consists of four key components:
-
Cationic/Ionizable Lipid: For complexing with the nucleic acid and facilitating endosomal escape.
-
Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the LNP.
-
Cholesterol: Provides stability to the lipid bilayer.
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) to control particle size and prevent aggregation.
Hypothetical LNP Formulation Protocol
The following is a hypothetical protocol for the formulation of LNPs containing 1-Propanamine, 3-(tridecyloxy)- for mRNA delivery, based on established microfluidic mixing techniques.
Materials:
-
1-Propanamine, 3-(tridecyloxy)-
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding a reporter protein like Luciferase)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
Protocol:
-
Prepare Lipid Stock Solutions: Dissolve 1-Propanamine, 3-(tridecyloxy)-, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:PEG-Lipid).
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer to the desired concentration.
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and exchange the buffer.
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
Diagram of LNP Formulation Workflow
Mechanism of Action: Endosomal Escape
The ability of LNPs to facilitate the escape of their nucleic acid payload from the endosome is paramount to their success. The proposed mechanism for cationic lipid-mediated endosomal escape involves the "proton sponge" effect and membrane destabilization.
-
Endocytosis: LNPs are taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome.
-
Endosomal Acidification: The endosome progressively acidifies, lowering the internal pH.
-
Protonation of the Cationic Lipid: The primary amine of 1-Propanamine, 3-(tridecyloxy)- becomes protonated in the acidic environment of the endosome, leading to a net positive charge on the LNP.
-
Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively charged lipids on the inner leaflet of the endosomal membrane.
-
Membrane Destabilization and Release: This interaction disrupts the integrity of the endosomal membrane, leading to the formation of pores or the fusion of the LNP with the endosomal membrane. This allows the encapsulated mRNA to be released into the cytoplasm.
Sources
An In-depth Technical Guide to 3-(Tridecyloxy)propylamine: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemistry and material science, the exploration of amphiphilic molecules continues to unveil novel applications with significant industrial and therapeutic potential. Among these, 3-(Tridecyloxy)propylamine, a long-chain ether amine, has emerged as a versatile compound with a growing number of applications. This technical guide provides a comprehensive overview of 3-(Tridecyloxy)propylamine, from its fundamental chemical properties and synthesis to its established and prospective roles in drug delivery, corrosion inhibition, and material science. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the in-depth knowledge and practical insights necessary to harness the full potential of this intriguing molecule.
Unveiling 3-(Tridecyloxy)propylamine: A Molecular Profile
3-(Tridecyloxy)propylamine, also known by synonyms such as 3-tridecoxypropan-1-amine and Tridecyl 3-aminopropyl ether, is a primary aliphatic amine characterized by a C16 backbone.[1][2] Its amphiphilic nature, stemming from a long, hydrophobic tridecyloxy tail and a hydrophilic primary amine headgroup, is central to its diverse functionalities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(Tridecyloxy)propylamine is paramount for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C16H35NO | [2] |
| Molecular Weight | 257.46 g/mol | [2] |
| CAS Number | 14676-61-0, 68610-26-4 | [3] |
| Appearance | Varies; can be a liquid | |
| Solubility | Slightly soluble in water | [4] |
| IUPAC Name | 3-(Tridecyloxy)propan-1-amine | [3] |
Synthesis of 3-(Tridecyloxy)propylamine
The primary industrial synthesis of 3-(Tridecyloxy)propylamine involves a two-step process. The first step is the cyanoethylation of tridecyl alcohol with acrylonitrile to form β-(tridecyloxy)propionitrile. The subsequent and critical step is the catalytic hydrogenation of the nitrile to the corresponding primary amine.
A patented process outlines the hydrogenation of β-(tridecyloxy)propionitrile using a Raney nickel catalyst.[5] The reaction is conducted under hydrogen pressure, and maintaining a low water content (less than 1.0% by weight) is crucial to favor the formation of the primary amine and suppress the production of secondary amines.[5]
Experimental Protocol: Synthesis of 3-(Tridecyloxy)propylamine [5]
Materials:
-
β-(tridecyloxy)propionitrile
-
Raney nickel catalyst
-
Isopropanol (for catalyst washing)
-
Stainless steel autoclave
-
Hydrogen gas source
Procedure:
-
Wash the Raney nickel catalyst with isopropanol to remove any impurities.
-
Charge a 3-liter stainless steel autoclave with 1000 grams of β-(tridecyloxy)propionitrile and 30 grams of the washed Raney nickel catalyst.
-
Ensure the water content of the reaction mixture is below 0.26% by weight.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture to the desired temperature and maintain the hydrogen pressure.
-
After the reaction is complete, cool the autoclave and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude 3-(Tridecyloxy)propylamine by vacuum distillation. The product is collected at a vapor temperature of 115-124 °C at 1 mm Hg pressure.
Figure 1. Synthesis pathway of 3-(Tridecyloxy)propylamine.
The Role of 3-(Tridecyloxy)propylamine in Drug Delivery: A Focus on Cationic Lipids
The structural similarity of 3-(Tridecyloxy)propylamine to ionizable cationic lipids makes it a molecule of significant interest for drug delivery applications, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies.
Cationic Lipids and Lipid Nanoparticles: The Cornerstone of Nucleic Acid Delivery
Cationic lipids are essential components of LNPs, which are the leading delivery systems for mRNA and siRNA therapeutics.[6][7] These lipids possess a positively charged or ionizable headgroup that electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation. The hydrophobic tails of the cationic lipids then form the core of the nanoparticle, protecting the genetic cargo from degradation.
The effectiveness of a cationic lipid in an LNP formulation is determined by several factors, including:
-
Encapsulation Efficiency: The ability to efficiently encapsulate the nucleic acid cargo.
-
Endosomal Escape: The capacity to disrupt the endosomal membrane after cellular uptake, releasing the cargo into the cytoplasm where it can exert its therapeutic effect.
-
Biocompatibility and Toxicity: Minimizing adverse immune responses and cellular toxicity.[8]
Structure-Activity Relationships and the Promise of 3-(Tridecyloxy)propylamine
Structure-activity relationship (SAR) studies of cationic lipids have provided valuable insights into the rational design of new and improved delivery vehicles.[1][9][10] The key structural features influencing performance are the nature of the headgroup, the length and saturation of the hydrophobic tails, and the linker connecting them.
The primary amine headgroup of 3-(Tridecyloxy)propylamine is ionizable, meaning it can become protonated at lower pH values, such as those found in endosomes. This pH-sensitivity is a critical feature for facilitating endosomal escape.[9][11] The long tridecyl tail contributes to the overall hydrophobicity and can influence the packing of the lipids within the nanoparticle, which in turn affects stability and release kinetics.
While direct studies on 3-(Tridecyloxy)propylamine in LNP formulations are not yet widely published, its structural characteristics suggest it could function as an effective ionizable cationic lipid. Further research is warranted to explore its potential in this rapidly evolving field.
Figure 2. The role of cationic lipids in LNP-mediated drug delivery.
Industrial Applications: Corrosion Inhibition and Material Science
Beyond the pharmaceutical realm, 3-(Tridecyloxy)propylamine and its analogs find utility in various industrial applications, primarily as corrosion inhibitors and chemical intermediates.
Mechanism of Corrosion Inhibition by Aliphatic Amines
Aliphatic amines are effective corrosion inhibitors for various metals, particularly in acidic environments.[12][13][14] Their mechanism of action relies on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:
-
Physisorption: Electrostatic interactions between the protonated amine and the negatively charged metal surface.
-
Chemisorption: The formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal.
The long alkyl chain of 3-(Tridecyloxy)propylamine contributes to the formation of a dense, hydrophobic film on the metal surface, further enhancing its protective properties.[12] The efficiency of corrosion inhibition by aliphatic amines is influenced by factors such as the chain length, the nature of the amine (primary, secondary, or tertiary), and the pH of the environment.[15][16]
Figure 3. Mechanism of corrosion inhibition by 3-(Tridecyloxy)propylamine.
Role as a Chemical Intermediate
3-(Tridecyloxy)propylamine serves as a valuable intermediate in the synthesis of a variety of other chemicals.[17] Its primary amine group can undergo a range of chemical transformations, allowing for the introduction of the tridecyloxypropyl moiety into more complex molecules. These derivatives find applications in:
-
Coatings and Adhesives: As a component in the formulation of coatings and adhesives, where it can improve adhesion and other performance characteristics.[17]
-
Surfactants and Emulsifiers: The amphiphilic nature of 3-(Tridecyloxy)propylamine and its derivatives makes them effective surfactants and emulsifiers in various industrial and consumer products.
-
Specialty Chemicals: As a building block for the synthesis of specialty chemicals with tailored properties for specific applications.[17]
Future Perspectives and Conclusion
3-(Tridecyloxy)propylamine is a molecule with a diverse and expanding range of applications. While its use as a chemical intermediate and surfactant is well-established, its potential in the high-growth area of drug delivery, particularly for nucleic acid therapeutics, is an exciting frontier for research. The structural features of 3-(Tridecyloxy)propylamine align well with the requirements for an effective ionizable cationic lipid, and further investigation into its performance in LNP formulations is highly encouraged.
In the industrial sector, the demand for effective and environmentally friendly corrosion inhibitors continues to grow, presenting another avenue for the application of 3-(Tridecyloxy)propylamine and its derivatives.
This technical guide has provided a comprehensive overview of 3-(Tridecyloxy)propylamine, from its synthesis and fundamental properties to its current and potential applications. It is our hope that this information will serve as a valuable resource for researchers, scientists, and drug development professionals, inspiring further innovation and application of this versatile molecule.
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UNTANGLING THE INHIBITION EFFECTS OF ALIPHATIC AMINES ON SILVER CORROSION: A COMPUTATIONAL STUDY. (2017). Chemistry Journal of Moldova, 12(2), 53-59. [Link]
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Sato, Y., et al. (2019). Understanding structure-activity relationships of pH-sensitive cationic lipids facilitates the rational identification of promising lipid nanoparticles for delivering siRNAs in vivo. Journal of Controlled Release, 296, 129-140. [Link]
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Quraishi, M. A., & Khan, S. (2022). Amines as corrosion inhibitors: A review. In Organic Corrosion Inhibitors (pp. 77-94). Wiley. [Link]
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Desimone, M. P., Gordillo, G., & Simison, S. N. (2011). The effect of temperature and concentration on the corrosion inhibition mechanism of an amphiphilic amido-amine in CO2 saturated. CONICET Digital. [Link]
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Sato, Y., et al. (2019). Understanding structure-activity relationships of pH-sensitive cationic lipids facilitates the rational identification of promising lipid nanoparticles for delivering siRNAs in vivo. Journal of Controlled Release, 296, 129-140. [Link]
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Simões, S., et al. (2003). Structure-activity relationship in cationic lipid mediated gene transfection. Current medicinal chemistry, 10(14), 1289-1306. [Link]
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Desimone, M. P., Gordillo, G., & Simison, S. N. (2010). Amphiphilic amido-amine as an effective corrosion inhibitor for mild steel exposed to CO2 saturated solution: Polarization, EIS and PM-IRRAS studies. ResearchGate. [Link]
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Salmeron, M., et al. (2006). The influence of chain length and ripening time on the self-assembly of alkylamines on mica. The Journal of Chemical Physics, 125(4), 044707. [Link]
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High-Purity 3-(Isodecyloxyl)propyl Amine (CAS 30113-45-2) - Versatile Chemical for Industrial Applications. (n.d.). Alibaba. [Link]
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JenKem Technology USA. (2025, May 20). Novel Ionizable Cationic Lipids and the Corresponding LNPs for Selective Delivery of Nucleic Acids. [Link]
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Methodological & Application
Application Notes and Protocols for Lipid Nanoparticle Formulation Using 1-Propanamine, 3-(tridecyloxy)-
Introduction
Lipid nanoparticles (LNPs) have emerged as a premier platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1] The clinical success of LNP-based vaccines and therapies underscores the critical role of their constituent lipids in ensuring stability, encapsulation efficiency, and effective intracellular delivery. The core of these delivery vehicles is often an ionizable or cationic lipid, which is essential for complexing with the negatively charged nucleic acid cargo and facilitating endosomal escape within the target cell.[2][3]
This document provides detailed application notes and a comprehensive protocol for the formulation of lipid nanoparticles utilizing the novel cationic lipid, 1-Propanamine, 3-(tridecyloxy)- . This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical development of LNP-based therapeutics. We will delve into the physicochemical properties of this specific cationic lipid, the rationale behind the selection of helper lipids, and a step-by-step methodology for producing and characterizing LNPs.
Physicochemical Properties of 1-Propanamine, 3-(tridecyloxy)-
A thorough understanding of the cationic lipid's properties is fundamental to designing a robust LNP formulation. 1-Propanamine, 3-(tridecyloxy)- is a cationic lipid featuring a primary amine headgroup and a C13 ether-linked tail. Its branched isomer is also commercially available.[4][5] The primary amine is expected to have a pKa that allows for a positive charge at acidic pH (for nucleic acid complexation during formulation) and a more neutral state at physiological pH, potentially reducing cytotoxicity.
| Property | Value | Source |
| IUPAC Name | 3-tridecoxypropan-1-amine | [6] |
| Synonyms | 1-Propanamine, 3-(tridecyloxy)-, 3-Tridecyloxypropylamine | [4][6] |
| CAS Number | 14676-61-0 (linear), 68511-40-0 (branched) | [4][6] |
| Molecular Formula | C16H35NO | [4][6] |
| Molecular Weight | 257.45 g/mol | [6] |
| Boiling Point | 343.4°C at 760 mmHg | [4] |
| Density | 0.848 g/cm³ | [4] |
| Flash Point | 137.4°C | [4] |
LNP Formulation: Components and Rationale
A typical LNP formulation is a four-component system, each lipid playing a distinct and crucial role in the particle's structure and function.[7][8]
-
Cationic Lipid (1-Propanamine, 3-(tridecyloxy)-): This is the workhorse of the formulation. At an acidic pH during the formulation process, its primary amine headgroup becomes protonated, enabling electrostatic interaction and complexation with the anionic phosphate backbone of the nucleic acid cargo (e.g., mRNA, siRNA).[1] Upon endocytosis into the target cell, the acidic environment of the endosome ensures the lipid remains positively charged, facilitating interaction with anionic lipids in the endosomal membrane. This interaction is believed to promote the formation of non-bilayer lipid structures, leading to endosomal membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[2][9]
-
Helper Lipids:
-
Phospholipid (e.g., DSPC or DOPE): Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid that provides structural stability to the LNP.[8][10] Its cylindrical shape favors the formation of a stable lipid bilayer.[11] Alternatively, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with its cone-shaped geometry, can promote the formation of hexagonal II phase structures, which can aid in endosomal escape.[11][12] The choice between DSPC and DOPE can influence both the stability and the transfection efficiency of the LNP.[10]
-
Cholesterol: This sterol lipid is a critical component for LNP stability and function.[11][12] It intercalates between the other lipid tails, filling gaps and modulating membrane fluidity.[12] This not only enhances particle stability in circulation but also contributes to the endosomal escape mechanism.[9][11]
-
-
PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) is included to control particle size during formulation and to provide a hydrophilic shield on the LNP surface.[7][12] This "stealth" layer reduces opsonization (the process of marking particles for clearance by the immune system) and prevents aggregation, thereby prolonging circulation time in vivo.[7][11]
LNP Formulation Workflow
The following diagram illustrates a typical workflow for LNP formulation using a microfluidic mixing approach.
Caption: Workflow for LNP formulation using microfluidics.
Protocol: LNP Formulation via Microfluidic Mixing
This protocol provides a general method for formulating LNPs with 1-Propanamine, 3-(tridecyloxy)-. The molar ratios of the lipids should be optimized for the specific nucleic acid cargo and application. A common starting molar ratio for the cationic lipid, phospholipid, cholesterol, and PEG-lipid is 50:10:38.5:1.5.[13]
Materials:
-
1-Propanamine, 3-(tridecyloxy)-
-
DSPC (or DOPE)
-
Cholesterol
-
DMG-PEG2000 (or other suitable PEG-lipid)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
-
Dynamic Light Scattering (DLS) instrument
-
Fluorescence plate reader
-
Quant-iT RiboGreen Assay Kit
Procedure:
-
Preparation of Lipid Stock Solutions (in Ethanol):
-
Prepare individual stock solutions of 1-Propanamine, 3-(tridecyloxy)-, DSPC, Cholesterol, and DMG-PEG2000 in 200 proof ethanol. A typical concentration is 10-25 mg/mL.
-
Rationale: Ethanol is a water-miscible solvent that ensures all lipids are fully dissolved and can be rapidly mixed with the aqueous phase.
-
-
Preparation of the Organic Lipid Mixture:
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Vortex thoroughly to ensure a homogenous mixture.
-
Rationale: This pre-mix ensures that the lipids are introduced into the microfluidic mixer in the correct proportions for self-assembly.
-
-
Preparation of the Aqueous Phase:
-
Dilute the nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration.
-
Rationale: The acidic buffer ensures the primary amine of 1-Propanamine, 3-(tridecyloxy)- is protonated upon mixing, driving the encapsulation of the negatively charged nucleic acid.
-
-
Microfluidic Mixing for LNP Assembly:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the organic lipid mixture into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR) and total flow rate (TFR). A common starting point is an FRR of 3:1 (Aqueous:Organic) and a TFR of 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, triggering the self-assembly of the lipids and nucleic acid into LNPs.
-
Rationale: Microfluidic mixing provides rapid and controlled mixing, leading to the formation of uniformly sized and monodisperse nanoparticles.[14][15]
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO cassette. This removes the ethanol and raises the pH.
-
Alternatively, use a TFF system for faster and more scalable purification.
-
Rationale: Removing ethanol is crucial for LNP stability and biocompatibility. Raising the pH to the physiological range deprotonates a portion of the surface-exposed cationic lipids, resulting in a near-neutral particle surface charge, which can reduce toxicity and non-specific interactions in vivo.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8°C. For long-term storage, aliquoting and freezing at -80°C may be necessary, but freeze-thaw stability should be assessed.
-
LNP Characterization
Proper characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation.[14]
-
Particle Size and Polydispersity Index (PDI):
-
Measure using Dynamic Light Scattering (DLS).
-
Expected Result: A particle size between 80-150 nm with a PDI < 0.2 indicates a monodisperse and homogenous population of nanoparticles.[14]
-
-
Zeta Potential:
-
Measure using Laser Doppler Velocimetry.
-
Expected Result: A slightly positive or near-neutral zeta potential at pH 7.4.
-
-
Nucleic Acid Encapsulation Efficiency:
-
Determine using a fluorescent dye-binding assay like the Quant-iT RiboGreen assay. The fluorescence of the dye increases significantly upon binding to nucleic acids.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Calculation: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.
-
Expected Result: >90% encapsulation is typically desired.
-
-
Morphology:
-
Visualize the LNP structure using Cryogenic Transmission Electron Microscopy (cryo-TEM).
-
Expected Result: Cryo-TEM images should reveal spherical particles with a dense core, consistent with the structure of LNPs.[16]
-
Mechanism of Action: Endosomal Escape
The ability of LNPs to facilitate the delivery of their cargo into the cytoplasm is a key determinant of their therapeutic efficacy. The proposed mechanism for cationic lipid-mediated endosomal escape is illustrated below.
Caption: Proposed mechanism of LNP-mediated endosomal escape.
Once endocytosed, the LNP is trafficked into the endosomal pathway where the internal pH decreases.[2] This acidic environment ensures the 1-Propanamine, 3-(tridecyloxy)- remains protonated and positively charged. This positive charge promotes interaction with negatively charged (anionic) lipids present in the endosomal membrane. This charge-pairing is hypothesized to disrupt the normal bilayer structure of the endosomal membrane, potentially inducing the formation of non-bilayer lipid phases (like the hexagonal HII phase), which ultimately leads to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[2][9]
Conclusion
1-Propanamine, 3-(tridecyloxy)- represents a promising cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its simple structure and titratable primary amine headgroup are desirable features for effective encapsulation and intracellular release. By carefully selecting helper lipids and utilizing a controlled manufacturing process like microfluidics, it is possible to produce LNPs with the desired physicochemical attributes for preclinical evaluation. The protocol and characterization methods outlined in this document provide a robust framework for researchers to begin formulating and testing LNPs with this novel cationic lipid, paving the way for the development of next-generation genetic medicines.
References
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PubChem. 3-(Tridecyloxy)-1-propanamine. National Center for Biotechnology Information. [Link]
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Lin, P. J., et al. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews. [Link]
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Billingsley, M. M., et al. (2024). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release. [Link]
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Ball, R. L., et al. (2021). On the role of helper lipids in lipid nanoparticle formulations of siRNA. RSC Chemical Biology. [Link]
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Li, Y., et al. (2025). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews. [Link]
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Xu, Y., et al. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy. [Link]
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Puras, G., et al. (2014). A novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine cationic lipid combined with polysorbate 80 for efficient gene delivery to the retina. Journal of Controlled Release. [Link]
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Cullis, P. R., et al. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. PubMed. [Link]
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The Ohio State University. (2022). Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. [Link]
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ResearchGate. (2018). Characterization of the lipid distribution within the LNPs, their... [Link]
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University of Strathclyde. (2025). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. [Link]
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National Institutes of Health (NIH). (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]
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Cheméo. (2026). 1-Propanamine, 3-(triethoxysilyl)-. [Link]
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NanoMedicines Research Group. (2022). Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System. [Link]
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University College London. (2024). Lipid Nanoparticles Efficiently Deliver the Base Editor ABE8e for COL7A1 Correction in Dystrophic Epidermolysis Bullosa Fibrobla. UCL Discovery. [Link]
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Radboud Repository. (2022). Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System. [Link]
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ResearchGate. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. [Link]
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Application Notes and Protocols for siRNA Delivery with 3-(Tridecyloxy)propylamine Lipid Nanoparticles
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Delivery in RNAi Therapeutics
Small interfering RNA (siRNA) offers a powerful therapeutic modality by harnessing the natural RNA interference (RNAi) pathway to silence disease-causing genes with high specificity.[1] However, the translation of siRNA's potential into clinical reality is fundamentally dependent on overcoming significant delivery challenges.[2][3] Naked siRNA molecules are susceptible to rapid enzymatic degradation in the bloodstream, are quickly cleared by the kidneys, and cannot efficiently cross cell membranes to reach their cytoplasmic site of action.[1][4]
Lipid nanoparticles (LNPs) have emerged as the most clinically advanced and effective platform for systemic siRNA delivery.[2][3] These nanoparticles protect the siRNA cargo from degradation, facilitate cellular uptake, and mediate the crucial endosomal escape to release the siRNA into the cytoplasm.[2][5] A standard LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[6]
The ionizable lipid is the cornerstone of modern LNP technology.[7] These lipids are engineered to have a pKa value that allows them to be neutrally charged at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in circulation.[7] Upon endocytosis into the cell, the endosome matures and its internal pH drops. This acidic environment protonates the tertiary amine of the ionizable lipid, conferring a positive charge to the LNP.[8][9] This charge switch is believed to facilitate the disruption of the endosomal membrane, allowing the siRNA payload to escape into the cytoplasm and engage with the RNA-induced silencing complex (RISC).[2][5][10]
This application note provides a detailed protocol for the formulation, characterization, and application of LNPs utilizing 3-(Tridecyloxy)propylamine as the ionizable lipid for efficient siRNA delivery. While this specific lipid is a classic example of a simple, tertiary amine-based structure, the principles and methods described herein are broadly applicable to the development of novel LNP-siRNA therapeutics.
Part 1: LNP Formulation with 3-(Tridecyloxy)propylamine
The formulation of potent and stable siRNA-LNPs requires precise control over lipid composition and the mixing process. Microfluidic mixing has become the gold standard for producing LNPs with uniform size and high encapsulation efficiency.[11] This method involves the rapid and controlled mixing of a lipid-containing organic phase (ethanol) with an siRNA-containing acidic aqueous phase.
Materials and Reagents
-
Ionizable Lipid: 3-(Tridecyloxy)propylamine
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA: Target-specific and non-targeting control siRNA
-
Solvents & Buffers:
-
Ethanol (200 proof, RNase-free)
-
Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Dialysis device (e.g., Pur-A-Lyzer™ Maxi Dialysis kit, 3.5 kDa MWCO or similar) or tangential flow filtration (TFF) system
-
Sterile, RNase-free microcentrifuge tubes and syringes
-
Recommended Lipid Composition
The molar ratio of the lipid components is a critical parameter that influences LNP stability, delivery efficiency, and biodistribution.[6] Based on established formulations for similar tertiary amine-based ionizable lipids, the following molar ratio is recommended as a starting point for optimization.
| Component | Molar Ratio (%) | Role in Formulation |
| 3-(Tridecyloxy)propylamine | 50% | Ionizable Lipid: Key for siRNA encapsulation and endosomal escape. |
| DSPC | 10% | Helper Lipid: Facilitates lipid bilayer formation and stability. |
| Cholesterol | 38.5% | Structural Lipid: Modulates membrane fluidity and stability.[6] |
| DMG-PEG 2000 | 1.5% | PEGylated Lipid: Controls particle size and provides a "stealth" shield to reduce opsonization and prolong circulation. |
Step-by-Step Formulation Protocol
This protocol is designed for formulation using a microfluidic device.
-
Preparation of Stock Solutions (RNase-free conditions are critical):
-
Lipid Stock (in Ethanol): Prepare a stock solution of the four lipid components dissolved in ethanol at the molar ratio specified in Table 1. The total lipid concentration should be between 10-25 mM. For example, to make 1 mL of a 12.5 mM total lipid stock, combine the appropriate volumes of individual lipid stocks in ethanol.
-
siRNA Stock (in Aqueous Buffer): Dissolve the siRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
A typical starting point for the Nitrogen-to-Phosphate (N/P) ratio is between 3 and 6.[11][12] The N/P ratio is the molar ratio of amine groups in the ionizable lipid to the phosphate groups in the siRNA backbone and is crucial for efficient encapsulation.[12]
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[13]
-
Set a total flow rate (TFR) of 2-12 mL/min. A higher TFR generally results in smaller particle sizes.
-
Initiate the mixing process and collect the resulting LNP solution, which will be a mixture of ethanol and aqueous buffer.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dilute the collected LNP solution with cold PBS (pH 7.4).
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 14 kDa MWCO).[13] Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for more rapid purification and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[11]
-
Store the purified LNP-siRNA suspension at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability should be confirmed.
-
Part 2: Physicochemical Characterization of LNPs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.
Key Characterization Parameters
| Parameter | Method | Typical Expected Value | Significance |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 70 - 150 nm[14] | Influences biodistribution, cellular uptake, and clearance. Particles >100 nm may have reduced access to certain tissues.[5] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[14] | A measure of the size distribution homogeneity. Lower values indicate a more monodisperse population. |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 | Indicates surface charge. Should be close to neutral at physiological pH to avoid rapid clearance. |
| siRNA Encapsulation Efficiency | RiboGreen® Assay | > 90% | Determines the percentage of siRNA successfully encapsulated within the LNPs. |
| pKa of the LNP | TNS Assay | 6.0 - 7.0[7] | The pH at which 50% of the ionizable lipid is protonated. Critical for predicting endosomal escape capability.[15] |
Protocol: Measuring Encapsulation Efficiency
The Quant-iT™ RiboGreen™ assay is a common and reliable method for determining siRNA encapsulation efficiency.
-
Prepare two sets of samples in a 96-well plate:
-
Set A (Total siRNA): Lyse a known volume of the LNP formulation by adding a detergent like 1% Triton™ X-100. This will release the encapsulated siRNA.
-
Set B (Free siRNA): Use the same volume of the intact LNP formulation without adding detergent.
-
-
Add the RiboGreen™ reagent to all wells according to the manufacturer's protocol. The dye fluoresces upon binding to RNA.
-
Measure the fluorescence of both sets using a plate reader.
-
Create a standard curve using known concentrations of free siRNA to quantify the amounts in Set A and Set B.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
-
EE% = ( [Total siRNA] - [Free siRNA] ) / [Total siRNA] * 100
-
Part 3: In Vitro Application Protocol
Validating the gene-silencing efficacy of the formulated LNPs in a relevant cell line is a critical step before proceeding to in vivo studies.
Cell Culture and Transfection
This protocol provides a general guideline for adherent cell lines. Optimization will be required for different cell types.
-
Cell Seeding: The day before transfection, seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
LNP Preparation: Dilute the stock LNP-siRNA formulation in complete cell culture medium (containing serum) to the desired final concentrations.[14][16] It is recommended to test a range of siRNA concentrations (e.g., 10 nM to 100 nM).
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the LNP-containing medium to the cells.
-
Include the following controls:
-
Untreated cells (cells with fresh medium only)
-
Cells treated with LNPs encapsulating a non-targeting control (NTC) siRNA
-
(Optional) A positive control using a commercial transfection reagent like Lipofectamine™ RNAiMAX.
-
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO₂. The optimal incubation time depends on the target mRNA and protein turnover rate.
Assessing Gene Knockdown
The level of gene silencing can be quantified at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure the reduction in target mRNA levels, extract total RNA from the cells 48 hours post-transfection. Perform reverse transcription followed by qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Western Blot or ELISA: To measure the reduction in target protein levels, lyse the cells 72 hours post-transfection and quantify the protein of interest.
Part 4: In Vivo Application Considerations
Transitioning from in vitro to in vivo studies requires careful planning. Systemic administration of LNPs often leads to accumulation in the liver, making it a primary target for many siRNA therapies.[2][5]
-
Animal Model: C57BL/6 mice are commonly used for initial efficacy studies.
-
Administration: Intravenous (IV) injection via the tail vein is the standard route for systemic delivery.
-
Dosing: Effective doses for potent LNP-siRNA systems can be as low as 0.01 to 1 mg/kg.[15] A dose-response study is necessary to determine the optimal dose.
-
Evaluation:
-
Biodistribution: To track where the LNPs accumulate, the siRNA or a lipid component can be labeled with a fluorescent dye (e.g., Cy5) and tissues can be imaged ex vivo at various time points post-injection.[17]
-
Efficacy: Tissues (primarily liver) can be harvested at 48-72 hours post-injection to measure target mRNA and protein knockdown.
-
Safety/Tolerability: Monitor animal weight, behavior, and serum levels of liver enzymes (e.g., ALT, AST) to assess potential toxicity.
-
Part 5: Mechanism of Action & Visual Workflows
The efficacy of ionizable lipid-based LNPs hinges on their ability to navigate a series of biological barriers to deliver their payload.
References
-
Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]
-
The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. (2025, June 24). RIBOPRO. Retrieved February 20, 2026, from [Link]
-
Development and optimisation of cationic lipid nanoparticles for mRNA delivery. (2023, February 7). bioRxiv. Retrieved February 20, 2026, from [Link]
-
Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Development and mechanistic analysis of in vivo liposomal nanoparticle delivery of siRNA and mRNA. (n.d.). DSpace@MIT. Retrieved February 20, 2026, from [Link]
-
Lipid-based vectors for siRNA delivery. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
In vivo biodistribution study of LNP mediated systemic delivery of siRNA. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. (2012, July 10). NanoMedicines Research Group. Retrieved February 20, 2026, from [Link]
-
Efficient in vitro and in vivo transfection of self-amplifying mRNA with linear poly(propylenimine) and poly(ethylenimine-propylenimine) random copolymers as non-viral carriers. (2024, March 18). RSC Publishing. Retrieved February 20, 2026, from [Link]
- Supplementary Method 1: Formulation of siRNA-loaded lipid nanoparticles (LNPs). (n.d.). Provided by user.
-
Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025, October 27). PMC. Retrieved February 20, 2026, from [Link]
-
Ionizable lipids for your nucleic acid delivery research. (n.d.). Avanti Polar Lipids. Retrieved February 20, 2026, from [Link]
-
Advances in Lipid Nanoparticles for siRNA Delivery. (2013, September 18). MDPI. Retrieved February 20, 2026, from [Link]
-
Development of lipidoid nanoparticles for siRNA delivery to neural cells. (2021, September 22). bioRxiv. Retrieved February 20, 2026, from [Link]
-
Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023, January 20). Mitchell Lab. Retrieved February 20, 2026, from [Link]
-
Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2026, January 28). ResearchGate. Retrieved February 20, 2026, from [Link]
-
In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand. (2024, June 25). Open Access LMU. Retrieved February 20, 2026, from [Link]
-
The development of tertiary amine cationic lipids for safe and efficient siRNA delivery. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand Targeting. (2024, October 17). Technical University of Munich. Retrieved February 20, 2026, from [Link]
-
Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]
-
siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases. (2022, November 19). PMC. Retrieved February 20, 2026, from [Link]
-
siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases. (2025, October 13). MDPI. Retrieved February 20, 2026, from [Link]
-
Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023, August 12). Sartorius. Retrieved February 20, 2026, from [Link]
-
Synthetic Approaches for Nucleic Acid Delivery: Choosing the Right Carriers. (2019, July 9). PMC. Retrieved February 20, 2026, from [Link]
-
Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. (2018, June 13). PubMed. Retrieved February 20, 2026, from [Link]
-
PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH. (n.d.). IRIS. Retrieved February 20, 2026, from [Link]
-
3-(TRIDECYLOXY)PROPYLAMINE. (n.d.). gsrs. Retrieved February 20, 2026, from [Link]
-
siRNA Delivery Strategies: A Comprehensive Review of Recent Developments. (2017, April 5). PMC. Retrieved February 20, 2026, from [Link]
-
Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. (n.d.). Mitchell Lab. Retrieved February 20, 2026, from [Link]
Sources
- 1. US20210330600A1 - Nanoparticle compositions for efficient nucleic acid delivery and methods of making and using the same - Google Patents [patents.google.com]
- 2. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches for Nucleic Acid Delivery: Choosing the Right Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ribopro.eu [ribopro.eu]
- 12. Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]
- 14. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: mRNA Encapsulation with 1-Propanamine, 3-(tridecyloxy)- Lipid Systems
This Application Note is designed for researchers and drug development professionals focusing on lipid nanoparticle (LNP) formulation. It addresses the specific use of 1-Propanamine, 3-(tridecyloxy)- (and its derivatives) as a key lipid component for mRNA encapsulation.
Scientific Context: The chemical 1-Propanamine, 3-(tridecyloxy)- (CAS: 68511-40-0) is a primary ether-amine surfactant. In the context of mRNA delivery, it typically serves two roles:
-
Direct Cationic Lipid: Used in early-stage screening or specific lung-targeting formulations where permanent positive charge (cationic liposomes) is desired.
-
Precursor/Scaffold: Most commonly, it acts as the "tail-head" building block for synthesizing advanced Lipidoids (e.g., C13-series lipidoids or TT3 analogs). Its ether linkage offers superior hydrolytic stability compared to ester-based lipids, and the C13 tail length is optimized for membrane fluidity and endosomal escape.
This guide provides a protocol for formulating LNPs using this lipid class, assuming it is the primary ionizable/cationic component.
Introduction & Mechanism
Efficient mRNA delivery requires a vehicle that protects the payload from degradation and facilitates cytosolic release.[1] Lipids based on 3-(tridecyloxy)propan-1-amine utilize an ether-linked C13 tail , which provides a distinct advantage over ester-linked lipids (like L-319 or ALC-0315): enhanced stability in vivo due to resistance against lipases.
Mechanism of Action[2]
-
Electrostatic Complexation: At acidic pH (during formulation), the amine headgroup is protonated (
). This positively charged state binds electrostatically to the anionic phosphate backbone of the mRNA, collapsing it into a dense core. -
Nanoparticle Assembly: Upon mixing with an aqueous buffer, the hydrophobic C13 tails drive the self-assembly of the lipid components (Ionizable Lipid, DSPC, Cholesterol, PEG) into a lipid nanoparticle, encapsulating the mRNA.
-
Endosomal Escape: If used as a precursor for tertiary amines (lipidoids), the lipid buffers the endosomal pH (Proton Sponge Effect) or undergoes a phase transition to disrupt the endosomal membrane, releasing the mRNA into the cytosol.
Critical Consideration:
-
Primary Amine Form: If using 1-Propanamine, 3-(tridecyloxy)- directly, it remains protonated at physiological pH (pKa
10). This results in a permanently cationic LNP , which is highly effective for lung targeting and in vitro transfection but may exhibit higher cytotoxicity than tertiary amine ionizable lipids. -
Derivative Form: If used as a scaffold (e.g., reacted with acrylates to form tertiary amines), it functions as a pH-sensitive ionizable lipid (pKa 6–7), ideal for hepatic delivery and reduced toxicity.
Materials & Reagents
Lipid Mix Components
| Component | Role | Recommended Ratio (Mol %) |
| 1-Propanamine, 3-(tridecyloxy)- | Ionizable/Cationic Lipid | 35% – 50% |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper Lipid (Structural) | 10% |
| Cholesterol | Stabilizer | 38.5% – 48.5% |
| PEG-2000-DMG (or PEG-c-DMA) | Stealth/Steric Barrier | 1.5% |
Aqueous Phase
-
mRNA Payload: Purified mRNA (e.g., Fluc, eGFP, or therapeutic target) in 25 mM Sodium Acetate or Sodium Citrate buffer (pH 4.0).
-
Target Concentration: 0.1 – 0.2 mg/mL mRNA.
Equipment
-
Microfluidic Mixing Device: (e.g., NanoAssemblr, impingement jet mixer, or T-junction mixer).
-
Tangential Flow Filtration (TFF) or Dialysis Cassettes (10k - 20k MWCO).
-
DLS Instrument: For size and PDI measurement (e.g., Malvern Zetasizer).
-
RiboGreen Assay Kit: For encapsulation efficiency.
Experimental Protocol
Phase A: Preparation of Stock Solutions
-
Lipid Solubilization: Dissolve each lipid component separately in 100% Ethanol (molecular biology grade) .
-
Note: 1-Propanamine, 3-(tridecyloxy)- is a liquid or low-melting solid; ensure complete dissolution.
-
-
Lipid Mix Formulation: Combine lipids in the desired molar ratio.
-
Standard Formula: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).
-
Total Lipid Concentration: Aim for 10–12.5 mM total lipid in ethanol.
-
Phase B: Microfluidic Mixing (Nucleation)
This step controls the size and homogeneity of the LNPs.
-
Flow Rate Ratio (FRR): Set the aqueous:ethanol flow rate ratio to 3:1 .
-
Example: Aqueous Flow = 9 mL/min; Ethanol Flow = 3 mL/min.
-
-
Total Flow Rate (TFR): 12 mL/min (optimized for standard microfluidic chips to ensure turbulent mixing).
-
Mixing: Inject the mRNA (Aqueous) and Lipid Mix (Ethanol) into the microfluidic device. Collect the output directly into a sterile tube.
-
Reaction: The rapid dilution of ethanol causes the solubility of lipids to drop, forcing them to self-assemble around the mRNA.
-
Phase C: Downstream Processing (Stabilization)
-
Dilution (Optional): Immediately dilute the output 1:1 with PBS (pH 7.4) to reduce ethanol concentration below 12.5% if not dialyzing immediately.
-
Buffer Exchange (Dialysis/TFF):
-
Method: Dialyze against 1000x volume of 1X PBS (pH 7.4) for 4–6 hours or overnight at 4°C.
-
Purpose: Removes ethanol and neutralizes the pH.
-
Critical Step: If using the primary amine form, the particle will remain positively charged. If using a tertiary derivative , the surface charge will become near-neutral.
-
-
Sterile Filtration: Pass the final LNP solution through a 0.22 µm PES filter.
Quality Control (QC) & Characterization
| Parameter | Method | Acceptance Criteria |
| Particle Size (Z-avg) | Dynamic Light Scattering (DLS) | 60 – 100 nm |
| Polydispersity Index (PDI) | DLS | < 0.20 (Monodisperse) |
| Encapsulation Efficiency (EE%) | RiboGreen Assay (+/- Triton X-100) | > 85% |
| Zeta Potential | Electrophoretic Light Scattering | +20 to +40 mV (Primary Amine)0 to +10 mV (Tertiary Derivative) |
| pKa | TNS Fluorescence Assay | 6.0 – 7.0 (Target for Ionizable) |
Visualization: LNP Assembly Workflow
Figure 1: Microfluidic assembly workflow for generating lipid nanoparticles using 3-(tridecyloxy)propan-1-amine lipids.
Troubleshooting & Optimization
Issue: Low Encapsulation Efficiency (< 80%)
-
Cause: Insufficient electrostatic interaction during mixing.
-
Solution: Ensure the mRNA buffer is acidic (pH 4.0). The amine headgroup must be protonated to bind RNA.
-
Solution: Increase the N/P ratio (Nitrogen-to-Phosphate ratio). A ratio of 6:1 (Nitrogen from lipid : Phosphate from mRNA) is standard.
Issue: Large Particle Size (> 120 nm) or Aggregation
-
Cause: Slow mixing speeds or high ethanol concentration.
-
Solution: Increase the Total Flow Rate (TFR) in the microfluidic device to ensure turbulent mixing.
-
Solution: If using the primary amine (permanently cationic), aggregation can occur in high-salt buffers (PBS). Try dialyzing into HEPES or adding a cryoprotectant (Sucrose) immediately.
Issue: Toxicity in Cell Culture
-
Cause: High positive surface charge (Zeta potential > +30 mV).
-
Solution: Reduce the molar percentage of the cationic lipid (e.g., from 50% to 30%) and increase the Helper Lipid (DSPC) or Cholesterol.
-
Solution: Synthesize a tertiary amine derivative (Lipidoid) by reacting the 1-Propanamine, 3-(tridecyloxy)- with an acrylate (e.g., methyl acrylate) to lower the pKa.
References
-
Li, B., et al. (2015).[2] "An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo." Nano Letters, 15(12), 8099-8107.[2] (Describes the TT3 lipid family, which utilizes similar amine-lipid structures).
-
Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences, 107(5), 1864-1869. (Foundational work on C12-200 and lipidoid libraries using alkyl-amines).
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. (Standard protocols for LNP formation).
-
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578. (Discusses lipid tail length and ether vs ester stability).
Sources
formulation of ionizable lipids like 1-Propanamine, 3-(tridecyloxy)-
Abstract
This application note details the formulation protocols for Lipid Nanoparticles (LNPs) utilizing 1-Propanamine, 3-(tridecyloxy)- as a core structural motif. While this specific molecule is a primary ether-amine often used as a surfactant or chemical intermediate, in the context of nucleic acid delivery, it serves as a critical lipidoid building block .[1] This guide addresses the transition from this precursor to a functional LNP, emphasizing the unique stability of the ether linkage, pKa tuning for endosomal escape, and microfluidic assembly standards.[1]
Part 1: Chemical Context & Rationale[1][2][3]
The Molecule: 1-Propanamine, 3-(tridecyloxy)-[4][5][6][7][8]
-
Structure: A primary amine headgroup linked to a C13 (tridecyl) tail via a propyl ether spacer.[1]
-
Role in LNP:
-
As a Raw Material: Due to its primary amine nature (pKa ~10.5), this molecule is permanently cationic at physiological pH.[1] Direct use as the sole ionizable lipid is not recommended due to high cytotoxicity and irreversible nucleic acid binding.[1]
-
As a Precursor: It is reacted (typically via Michael addition to acrylates or epoxides) to form tertiary amines .[1] These derivatives achieve the "Goldilocks" pKa (6.0–7.[1]0) required for LNP efficacy—neutral in circulation, cationic in the endosome.[1]
-
-
Ether vs. Ester Linkage: Unlike standard lipids (e.g., L08-OC8) containing biodegradable esters, the ether linkage in 3-(tridecyloxy)propan-1-amine provides exceptional chemical stability. This is advantageous for in vitro stability but requires careful dosing in vivo to manage accumulation.[1]
Critical Formulation Parameters
| Parameter | Target Range | Rationale |
| Lipid pKa | 6.2 – 6.8 | Ensures neutral surface charge at pH 7.4 (safety) and protonation at pH 5.0 (endosomal escape).[1] |
| N/P Ratio | 6:1 (Nitrogen:Phosphate) | Ratio of ionizable amine (N) to nucleic acid backbone (P).[1] Critical for encapsulation efficiency.[1] |
| Particle Size | 60 – 100 nm | Optimal for liver accumulation (ApoE binding) and tissue penetration.[1] |
| PDI | < 0.2 | Indicates a monodisperse population, essential for regulatory quality.[1] |
Part 2: Experimental Protocols
Pre-Formulation: Lipid Preparation
Assumption: You have derivatized 1-Propanamine, 3-(tridecyloxy)- into a tertiary amine lipidoid (e.g., by reacting with alkyl-acrylates).
Reagents:
-
Ionizable Lipid: (Derivative of 3-(tridecyloxy)propan-1-amine)
-
Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[2][3]
-
PEG-Lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[2][3]
-
Payload: mRNA or siRNA (dissolved in Sodium Acetate buffer).
Standard Molar Ratio (Start Point): 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid)[1][4][5]
Microfluidic Assembly Protocol
This protocol uses a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.[1]
Step 1: Preparation of Phases
-
Organic Phase: Dissolve the lipid mixture in 100% Ethanol .[1]
-
Aqueous Phase: Dilute nucleic acid cargo in 25 mM Sodium Acetate (pH 4.0) .
-
Concentration: Calculated to achieve N/P 6.
-
Why pH 4.0? The acidic pH ensures the ionizable lipid is positively charged, facilitating electrostatic interaction with the anionic RNA.[1]
-
Step 2: Mixing
-
Set Flow Rate Ratio (FRR) to 3:1 (Aqueous : Ethanol).[1]
-
Set Total Flow Rate (TFR) to 12 mL/min (optimization range: 8–20 mL/min).
-
Inject phases simultaneously. The chaotic mixing precipitates the lipids into nanoparticles, encapsulating the RNA.[1]
Step 3: Downstream Processing
-
Dilution: Immediately dilute the output 40x with PBS (pH 7.4) .
-
Dialysis/TFF: Use Tangential Flow Filtration (TFF) or dialysis cassettes (100 kD MWCO) against PBS to remove ethanol and unencapsulated RNA.[1]
-
Sterile Filtration: Pass through a 0.2 µm PES filter.[1]
Part 3: Visualization of Workflows
Figure 1: Microfluidic LNP Assembly Workflow
This diagram illustrates the convergence of the ethanol and aqueous phases, the critical pH shift, and the final structural stabilization.[1]
Caption: Schematic of LNP formation via microfluidic mixing. The acidic environment drives RNA encapsulation, while the subsequent pH shift stabilizes the particle.[1]
Figure 2: Endosomal Escape Mechanism (The "Proton Sponge" Effect)
This diagram explains why the pKa of the amine derivative is critical.[1] The ether-linked lipid must accept protons in the acidic endosome to trigger release.[1]
Caption: Mechanism of action. The ionizable lipid becomes cationic in the acidic endosome, disrupting the membrane to release RNA.[1]
Part 4: Analytical Characterization (TNS Assay)
The most critical quality attribute for ionizable lipids is the Apparent pKa .[1] This is determined using the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.
Protocol:
-
Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to 11.0 (0.5 pH increments).[1]
-
Reagent: Dissolve TNS in DMSO.
-
Reaction: Mix LNP formulation with TNS in the buffer series.
-
Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm). TNS is fluorescent only when bound to a positively charged membrane.[1]
-
Calculation: The pKa is the pH at which fluorescence is 50% of the maximum.[1]
-
Target for 3-(tridecyloxy) derivatives:6.4 ± 0.2 .[1]
-
References
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1] Molecular Therapy.[1] Link[1]
-
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.[1] Molecular Therapy.[1] Link
-
Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[1] Nature Biotechnology.[1] (Foundation for lipidoid synthesis from amine precursors).[1] Link
-
Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[1] Nature Reviews Materials. Link[1]
Sources
- 1. JP2013503953A - Polyureas as rheology modifiers - Google Patents [patents.google.com]
- 2. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 3. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. EP3728363B1 - Urea group containing anti-sagging rheology control agents - Google Patents [patents.google.com]
microfluidics method for 1-Propanamine, 3-(tridecyloxy)- LNP synthesis
An Application Note and Protocol for the Microfluidic Synthesis of Lipid Nanoparticles Utilizing 1-Propanamine, 3-(tridecyloxy)-
Authored by: A Senior Application Scientist
Introduction: The Convergence of Novel Lipids and Microfluidics for Advanced Drug Delivery
The advent of mRNA-based therapeutics and vaccines, most notably demonstrated by the rapid development of COVID-19 vaccines, has underscored the pivotal role of lipid nanoparticles (LNPs) as a clinical-stage delivery vehicle.[1][2][3] These sophisticated nanostructures are essential for protecting the fragile nucleic acid cargo from degradation, facilitating cellular uptake, and enabling its release into the cytoplasm to exert its therapeutic effect.[4][5] The success of any LNP formulation is critically dependent on its lipid composition, particularly the ionizable cationic lipid, which is instrumental in both encapsulating the negatively charged nucleic acid payload and mediating endosomal escape.[1][4][5]
This application note introduces a detailed protocol for the synthesis of LNPs using 1-Propanamine, 3-(tridecyloxy)- as the central ionizable lipid. The structure of this lipid, featuring a tertiary amine headgroup and a C13 ether-linked hydrophobic tail, positions it as a potent component for nucleic acid delivery. Its amine group is designed to be neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome, which is a key mechanism for disrupting the endosomal membrane and releasing the cargo.[1][4]
Furthermore, this guide champions the use of microfluidics for LNP synthesis. Traditional bulk mixing methods often struggle with batch-to-batch variability and scalability.[6][7] In contrast, microfluidic systems offer unparalleled control over the nanoparticle self-assembly process by enabling rapid, uniform, and reproducible mixing of a lipid-in-ethanol solution with an aqueous nucleic acid solution.[8][9][10][11][12] This precise control over fluidic parameters within microchannels allows for the fine-tuning of critical LNP attributes such as size, polydispersity, and encapsulation efficiency, which are all determinants of in vivo performance.[5][12][13]
This document is intended for researchers, scientists, and drug development professionals. It provides a foundational, step-by-step methodology for formulating and characterizing LNPs incorporating 1-Propanamine, 3-(tridecyloxy)-, leveraging the power and precision of microfluidic technology.
Part 1: Foundational Principles & System Preparation
The Rationale Behind the LNP Formulation
A typical and effective LNP formulation consists of four key lipid components, each serving a distinct purpose.[5][14][15] Our protocol is based on a well-established molar ratio that provides a robust starting point for optimization.
-
Ionizable Cationic Lipid (50 mol%): 1-Propanamine, 3-(tridecyloxy)-. As the core component, it electrostatically interacts with the nucleic acid payload under acidic conditions (during formulation) to drive encapsulation.[1] Its pH-responsive nature is crucial for endosomal escape.[4][14]
-
Helper Phospholipid (10 mol%): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). This saturated lipid acts as a structural stabilizer, filling voids within the nanoparticle and contributing to the overall integrity of the lipid bilayer.[5][14]
-
Cholesterol (38.5 mol%): A critical structural component that modulates the fluidity and stability of the lipid membrane, enhancing encapsulation and potentially influencing the interaction with cellular membranes.[5][15]
-
PEGylated Lipid (1.5 mol%): A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). The hydrophilic PEG chains form a steric barrier on the LNP surface, which prevents aggregation and reduces opsonization (recognition by the immune system), thereby extending circulation time.[5]
The Mechanism of Microfluidic Self-Assembly
The synthesis of LNPs via microfluidics is a nanoprecipitation process.[10] The process is governed by the controlled mixing of two streams within a microfluidic chip:
-
Organic Phase: A solution of the four lipid components dissolved in ethanol.
-
Aqueous Phase: The nucleic acid cargo (e.g., mRNA, siRNA) dissolved in a low pH buffer (e.g., citrate or acetate buffer, pH 4.0).
Inside the microfluidic device, the laminar flow of these two streams is manipulated to induce rapid and chaotic mixing.[16] As the ethanol stream is rapidly diluted by the aqueous buffer, the solubility of the lipids plummets, causing them to precipitate and self-assemble into nanoparticles. Simultaneously, the acidic pH of the aqueous buffer ensures the ionizable lipid is protonated (positively charged), facilitating the capture and encapsulation of the negatively charged nucleic acid backbone. The precise control over flow rates and the geometry of the microfluidic channels ensures that this process is extremely fast and uniform, leading to the formation of small, monodisperse LNPs.[9][17]
Caption: LNP self-assembly in a microfluidic chip.
Materials and Reagents
Lipids and Payload
-
Ionizable Lipid: 1-Propanamine, 3-(tridecyloxy)-
-
Phospholipid: DSPC (Avanti Polar Lipids)
-
Cholesterol: (Avanti Polar Lipids)
-
PEG-Lipid: DMG-PEG 2000 (Avanti Polar Lipids)
-
Payload: mRNA or siRNA of interest
-
Solvent: Ethanol, 200 proof, molecular biology grade
Buffers and Consumables
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Nuclease-free water
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Syringes (e.g., Hamilton Gastight)
-
Microfluidic tubing and connectors
Equipment
-
Microfluidic system (e.g., NanoAssemblr Benchtop or equivalent) with a herringbone micromixer chip.[16]
-
Syringe pumps capable of precise, pulseless flow
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Fluorometer and nucleic acid quantification assay kit (e.g., Quant-iT RiboGreen)
-
Access to Cryo-Transmission Electron Microscopy (Cryo-TEM) for morphology analysis
Part 2: Experimental Protocol
This protocol details the synthesis of LNPs at a 1 mL final volume. Adjust volumes proportionally for different scales.
Preparation of Stock Solutions
Causality: Accurate stock solution preparation is critical. Any errors in concentration will directly impact the molar ratios in the final LNPs, altering their structure and function.
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution containing all four lipids in the desired molar ratio (50:10:38.5:1.5) in 200-proof ethanol.
-
A typical total lipid concentration for the final stock is 10-25 mg/mL. Calculate the required mass of each lipid based on its molecular weight and the target molar percentage.
-
Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required. Store under argon at -20°C.
-
-
Nucleic Acid Stock Solution (Aqueous Phase):
-
Dissolve the nucleic acid (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.
-
Work in a nuclease-free environment to prevent cargo degradation.
-
Ensure the solution is fully dissolved and homogenous. Store at -80°C in single-use aliquots.
-
Microfluidic Synthesis Workflow
Causality: The flow rate ratio (FRR) and total flow rate (TFR) are the primary parameters that control LNP size. A higher FRR (aqueous:organic) and higher TFR generally lead to smaller particles due to faster mixing and more rapid nanoprecipitation.[18][19]
Caption: Overall experimental workflow for LNP synthesis.
-
System Setup:
-
Thaw all reagents to room temperature.
-
Load the lipid-ethanol stock into a syringe for the organic phase inlet.
-
Load the nucleic acid-buffer stock into a syringe for the aqueous phase inlet. A typical volume ratio is 3:1 (Aqueous:Organic). For a 1 mL final volume, this would be 750 µL of aqueous phase and 250 µL of organic phase.
-
Place syringes onto the syringe pumps and connect them to the appropriate inlets of the microfluidic chip.
-
Prime the system briefly with the respective solutions to remove any air bubbles.
-
-
LNP Formulation:
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).
-
Set the Total Flow Rate (TFR) to 12 mL/min . (This corresponds to 9 mL/min for the aqueous stream and 3 mL/min for the organic stream).
-
Place a sterile, low-adhesion collection tube at the device outlet.
-
Simultaneously start both syringe pumps. The total run time will be 5 seconds for a 1 mL volume at 12 mL/min.
-
Collect the milky-white LNP suspension. The final ethanol concentration will be approximately 25%.
-
Purification and Buffer Exchange
Causality: Dialysis is essential to remove the residual ethanol, which can be cytotoxic, and to raise the pH to a physiological level (7.4). Raising the pH neutralizes the surface charge of the ionizable lipid, creating a more stable particle for in vivo applications.
-
Transfer the collected LNP suspension into a pre-soaked dialysis cassette (10K MWCO).
-
Perform dialysis against sterile PBS (pH 7.4) at 4°C.
-
Conduct at least two buffer exchanges over 4-6 hours, or dialyze overnight for complete removal of ethanol and buffer exchange.
-
Recover the purified LNP suspension from the cassette.
-
Sterile-filter the final product through a 0.22 µm syringe filter.
-
Store the final LNP formulation at 4°C for short-term use.
Part 3: Quality Control and Characterization
Thorough characterization is a self-validating step, ensuring the protocol has yielded nanoparticles with the desired physicochemical properties for the intended application.[20][21][22]
Size, Polydispersity, and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI) of the LNP population.[20] PDI is a measure of the broadness of the size distribution. Zeta potential is measured using the same instrument via electrophoretic light scattering to determine the surface charge.
-
Protocol:
-
Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).
-
Perform measurements according to the instrument's standard operating procedure.
-
For zeta potential, measurements should be taken in a low ionic strength buffer to obtain a reliable reading.
-
Nucleic Acid Encapsulation Efficiency (EE)
-
Method: A fluorescent dye-based assay (e.g., RiboGreen) is commonly used. The dye fluoresces brightly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), one can determine the amount of unencapsulated vs. total nucleic acid.
-
Protocol:
-
Prepare two sets of samples: one with the intact LNP suspension and one where the LNPs are lysed with 0.5% Triton X-100.
-
Add the RiboGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.
-
Measure fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate EE% using the formula: EE% = (Total NA - Free NA) / Total NA * 100
-
Data Presentation: Expected LNP Characteristics
The following table summarizes the target specifications for LNPs synthesized using this protocol.
| Parameter | Method | Target Specification | Rationale |
| Size (Z-average) | DLS | 80 - 150 nm | Optimal range for cellular uptake and avoiding rapid clearance.[23] |
| Polydispersity (PDI) | DLS | < 0.2 | Indicates a monodisperse and homogenous nanoparticle population.[23] |
| Zeta Potential | DLS | Near-neutral (-10 to +10 mV) | A neutral surface charge at physiological pH reduces non-specific binding and improves stability in circulation.[20] |
| Encapsulation Eff. | RiboGreen Assay | > 90% | High encapsulation protects the nucleic acid cargo and ensures efficient delivery.[3][7] |
| Morphology | Cryo-TEM | Spherical, electron-dense core | Confirms the formation of well-structured nanoparticles.[22][24] |
Visualization of LNP Morphology
-
Method: Cryo-Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the nanoparticles in their near-native, hydrated state.[24] This technique is invaluable for confirming the size, shape, and internal structure of the LNPs.
-
Protocol: This is typically performed at a specialized facility. A small volume of the LNP suspension is applied to a TEM grid, vitrified in liquid ethane, and imaged under cryogenic conditions.
References
- Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026, January 2). Vertex AI Search.
- Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety. (2024, December 25). Journal of Nanobiotechnology.
- A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. (n.d.).
- Characterization of lipid-based nanomedicines at the single-particle level. (n.d.).
- Microfluidic Nanoparticle Synthesis: A short review. (n.d.). Elveflow.
- Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects. (2023, December 7). PNAS.
- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8). MDPI.
- Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. (2025, October 8).
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Microfluidic devices for the synthesis of nanoparticles and biomaterials. (n.d.).
- LNP characterization guidelines: Size, PDI, Morphology. (2025, February 10). Inside Therapeutics.
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025, August 1).
- Microfluidic Devices: A Tool for Nanoparticle Synthesis and Performance Evaluation. (n.d.).
- A Review of Microfluidic Experimental Designs for Nanoparticle Synthesis. (2022, July 27). MDPI.
- Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles. (2011, March 15). Anticancer Research.
- Physicochemical characterization techniques for solid lipid nanoparticles: principles and limitations. (2014, April 25). Taylor & Francis Online.
- SYNTHESIS OF MICRO- AND NANOPARTICLES IN MICROFLUID REACTORS FOR BIOMEDICAL APPLICATIONS. (2022, January 23). Russian Journal for Personalized Medicine.
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2026, January 16).
- Microfluidic synthesis of lipid nanoparticles. (2025, February 10). Inside Therapeutics.
- Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. (n.d.).
- Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. (2024, February 27). PubMed.
- Microfluidic synthesis of lipid-based nanoparticles for drug delivery. (2023, November 29). RSC Publishing.
- Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery. (2016, October 17). MDPI.
- Microfluidic fabrication of lipid nanoparticles for the delivery of nucleic acids. (n.d.).
- The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022, July 3).
- Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. (n.d.).
- RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions. (2025, June 10). Inside Therapeutics.
- Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy. (2024, June 6). MDPI.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024, October 22).
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- 3. mdpi.com [mdpi.com]
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- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microfluidic Nanoparticle Synthesis: A short review - Elveflow [elveflow.com]
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- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
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- 13. Microfluidic Devices: A Tool for Nanoparticle Synthesis and Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Transfection Using 3-(Tridecyloxy)propylamine
A Senior Application Scientist's Guide to a Novel Cationic Lipid-Based Transfection System
Introduction: The Imperative for Advanced, Non-Viral Gene Delivery
In the landscape of modern molecular biology and drug development, the ability to efficiently introduce nucleic acids into cells—a process known as transfection—is paramount.[1] While viral vectors have long been a staple for gene delivery, their application is often constrained by safety concerns and immunogenicity.[2] This has propelled the development of non-viral vectors, with cationic lipids emerging as a versatile and safer alternative.[2][3] These synthetic molecules offer several advantages, including the capacity to deliver large plasmids, ease of manufacturing, and reduced biological risk.[2]
This application note provides a detailed protocol and scientific rationale for the use of 3-(Tridecyloxy)propylamine, a novel cationic lipid, in in vitro transfection. As a Senior Application Scientist, my objective is to not only provide a step-by-step methodology but also to elucidate the underlying principles that govern the success of the experiment. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage a new generation of transfection reagents for their work.
The Scientific Foundation: Understanding Cationic Lipid-Mediated Transfection
Cationic lipids, such as 3-(Tridecyloxy)propylamine, are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail.[4][5] The fundamental principle of their function lies in the electrostatic interaction between the cationic headgroup and the negatively charged phosphate backbone of nucleic acids (DNA or RNA).[4][6] This interaction leads to the formation of condensed, positively charged complexes known as lipoplexes.[2][6]
The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, triggering uptake into the cell, primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release its nucleic acid cargo into the cytoplasm. The efficiency of this endosomal escape is a critical determinant of successful transfection and is influenced by the chemical structure of the cationic lipid.[3]
Visualizing the Workflow: From Lipoplex Formation to Gene Expression
Caption: A generalized workflow for in vitro transfection using a cationic lipid-based reagent.
Core Protocol: In Vitro Transfection with 3-(Tridecyloxy)propylamine
This protocol provides a general framework for the transfection of plasmid DNA into adherent mammalian cells. Optimization is crucial for achieving the highest transfection efficiency and cell viability.[1][7]
Materials
-
3-(Tridecyloxy)propylamine
-
High-quality plasmid DNA (0.5-5 µg/µl in deionized water or TE buffer)
-
Adherent mammalian cells in culture
-
Complete cell culture medium with serum
-
Serum-free medium (e.g., Opti-MEM® I Reduced-Serum Medium)[1][7]
-
Sterile microcentrifuge tubes and culture plates
Experimental Procedure
Day 1: Cell Seeding
-
Twenty-four hours prior to transfection, seed cells in a culture plate at a density that will result in 70-80% confluency on the day of transfection.[1] Cell density is a critical parameter that can influence transfection performance.[1]
Day 2: Transfection
-
Preparation of Lipid and DNA Solutions:
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of plasmid DNA into serum-free medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute the optimized amount of 3-(Tridecyloxy)propylamine into serum-free medium. Mix gently. It is important to avoid the presence of serum during complex formation as it can interfere with the process.[7]
-
-
Lipoplex Formation:
-
Add the diluted DNA solution (Tube A) to the diluted lipid solution (Tube B). Do not vortex. Mix by gentle pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection of Cells:
-
Gently add the lipoplex solution drop-wise to the cells in the culture plate.
-
Gently rock the plate back and forth to ensure an even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. Prolonged exposure to the transfection complexes can lead to cytotoxicity.[]
-
-
Post-Transfection Care:
-
After the 4-6 hour incubation, remove the medium containing the lipoplexes and replace it with fresh, complete cell culture medium. This step is crucial for minimizing cell toxicity.[1]
-
Return the cells to the incubator and continue to culture for 24-72 hours before assaying for gene expression. The optimal time for analysis will depend on the specific plasmid and cell line used.
-
Optimization Parameters
To achieve the highest transfection efficiency, it is recommended to optimize the following parameters:
-
Lipid-to-DNA Ratio: The ratio of cationic lipid to DNA is the most critical parameter to optimize.[7][] A range of ratios should be tested to determine the optimal balance between transfection efficiency and cell viability.
-
Cell Density: The confluency of the cells at the time of transfection can significantly impact the results.[1] Testing different cell densities is recommended.
-
Amount of DNA: The optimal amount of DNA will vary depending on the cell type and the specific plasmid being used.
| Parameter | Starting Recommendation | Optimization Range |
| Cell Confluency | 70-80% | 50-90% |
| DNA per well (24-well plate) | 0.5 µg | 0.25-1.0 µg |
| 3-(Tridecyloxy)propylamine per well (24-well plate) | 1.0 µl | 0.5-2.0 µl |
| Incubation Time with Lipoplexes | 4-6 hours | 2-8 hours |
Mechanism of Action: A Deeper Dive
Sources
- 1. cellculturedish.com [cellculturedish.com]
- 2. Cationic Lipids in Gene Delivery: Principles, Vector Design and Therapeutical Applications - ProQuest [proquest.com]
- 3. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Advances in gene delivery through molecular design of cationic lipids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Analytical Characterization of 3-(Tridecyloxy)propylamine Lipid Nanoparticles
Authored by: A Senior Application Scientist
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines.[1] The critical quality attributes of these LNPs, which dictate their safety, efficacy, and stability, are intrinsically linked to their physicochemical properties. A key component of modern LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2] 3-(Tridecyloxy)propylamine is an example of such an ionizable lipid, and its properties significantly influence the overall characteristics of the LNP formulation.
This document provides a comprehensive guide to the essential analytical techniques for the characterization of LNPs containing 3-(Tridecyloxy)propylamine. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.
The Critical Role of Physicochemical Characterization
The performance of LNPs as a drug delivery system is governed by a set of key parameters.[3] Understanding and controlling these attributes is paramount for successful formulation development and regulatory approval.
-
Size and Polydispersity: The size of LNPs influences their biodistribution, cellular uptake, and immunogenicity.[1] A narrow size distribution, indicated by a low polydispersity index (PDI), is crucial for batch-to-batch consistency and predictable in vivo performance.[3]
-
Zeta Potential: This parameter reflects the surface charge of the LNPs and is a critical indicator of their stability in suspension.[1] It also plays a role in the interaction of LNPs with biological membranes.[4]
-
Encapsulation Efficiency: The percentage of the therapeutic payload successfully encapsulated within the LNPs is a key measure of the manufacturing process's efficiency and the potential therapeutic dose.[5][6]
-
Morphology and Structure: The internal structure and overall shape of the LNPs can impact their stability and the release kinetics of the encapsulated cargo.[7][8]
-
Stability: Assessing the stability of LNPs under various storage conditions is essential to determine their shelf-life and ensure they maintain their critical quality attributes over time.[9]
I. Particle Size and Polydispersity Index (PDI) Analysis
The size and size distribution of LNPs are fundamental characteristics that significantly impact their biological activity.[10] Dynamic Light Scattering (DLS) is the most widely used technique for these measurements due to its speed and ease of use.[11]
a. Dynamic Light Scattering (DLS)
Principle of DLS: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension.[1] Smaller particles move more rapidly, leading to faster fluctuations in scattered light. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. The PDI is a measure of the width of the size distribution.[3]
Experimental Protocol for DLS Analysis:
-
Sample Preparation:
-
Allow the LNP sample and measurement buffer (e.g., phosphate-buffered saline, PBS) to equilibrate to the desired measurement temperature (typically 25°C).
-
Dilute the LNP suspension in the measurement buffer to an appropriate concentration. The optimal concentration will depend on the instrument being used, but a count rate of 200-500 kcps is generally recommended. Over-dilution can lead to poor signal-to-noise, while under-dilution can cause multiple scattering events, leading to inaccurate results.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and has been recently calibrated with a suitable standard.
-
Set the measurement parameters, including the temperature, solvent viscosity and refractive index, and the scattering angle (typically 173°).
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 60 seconds.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will generate a size distribution report, providing the Z-average diameter, the peak sizes, and the PDI.
-
A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample.[1]
-
b. Nanoparticle Tracking Analysis (NTA)
Principle of NTA: NTA provides a higher resolution particle size distribution and concentration measurement compared to DLS.[12] It visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample. A laser beam illuminates the particles, and a microscope with a camera records their movement. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each tracked particle.
Experimental Protocol for NTA Analysis:
-
Sample Preparation: Dilute the LNP sample in filtered PBS to achieve an optimal particle concentration for tracking (typically 20-100 particles per frame).
-
Instrument Setup:
-
Prime the instrument with filtered PBS to ensure the fluidics are clean.
-
Set the camera level and focus to clearly visualize the nanoparticles.
-
-
Measurement:
-
Inject the diluted sample into the sample chamber.
-
Record a video of the particle movement for a set duration (e.g., 60 seconds).
-
Capture at least three replicate videos.
-
-
Data Analysis: The NTA software analyzes the video to determine the size and concentration of the nanoparticles. The results are presented as a size distribution histogram and a concentration value.
| Parameter | Target Range | Method |
| Average Size | 60–120 nm | DLS, NTA |
| Polydispersity Index (PDI) | < 0.2 | DLS |
Table 1: Typical specifications for LNP size and PDI.[1]
II. Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions.[1][4] For LNPs, a near-neutral zeta potential is often desired to minimize non-specific interactions in vivo.[1]
Electrophoretic Light Scattering (ELS)
Principle of ELS: ELS measures the velocity of charged particles in a liquid when an electric field is applied.[4] The particles move towards the electrode with the opposite charge at a velocity proportional to their zeta potential. A laser beam is passed through the sample, and the scattered light is measured. The frequency shift of the scattered light is proportional to the particle velocity, from which the zeta potential can be calculated using the Henry equation.
Experimental Protocol for ELS Analysis:
-
Sample Preparation:
-
Instrument Setup:
-
Use a dedicated folded capillary cell for zeta potential measurements.
-
Ensure the electrodes are clean and properly inserted into the cell.
-
-
Measurement:
-
Carefully inject the diluted sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform the measurement, which involves applying an electric field and measuring the resulting particle velocity.
-
-
Data Analysis: The software will calculate the zeta potential based on the measured electrophoretic mobility. A zeta potential close to neutral (-10 mV to +10 mV) is typical for PEGylated LNPs.[1]
III. Encapsulation Efficiency and Drug Load
Determining the amount of nucleic acid encapsulated within the LNPs is crucial for assessing the formulation's quality and potential efficacy.[5] The RiboGreen assay is a common fluorescence-based method for this purpose.[6]
RiboGreen Assay
Principle of the RiboGreen Assay: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids.[14] By measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100), the amount of free (unencapsulated) and total nucleic acid can be determined, respectively.
Experimental Protocol for RiboGreen Assay:
-
Reagent Preparation:
-
Prepare a standard curve of the nucleic acid payload in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare a working solution of the RiboGreen dye by diluting the stock solution in TE buffer.
-
-
Measurement of Free Nucleic Acid:
-
Dilute the LNP sample in TE buffer.
-
Add the RiboGreen working solution and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
-
Measurement of Total Nucleic Acid:
-
Dilute the LNP sample in TE buffer containing a final concentration of 0.5% v/v Triton X-100 to lyse the LNPs.[14]
-
Incubate for 10 minutes at 37°C to ensure complete lysis.
-
Add the RiboGreen working solution and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence.
-
-
Calculation of Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of free and total nucleic acid.
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.[5]
-
High-Performance Liquid Chromatography (HPLC)
Principle of HPLC: HPLC-based methods, such as ion-pair reversed-phase HPLC (IP-RP-HPLC), can also be used to quantify the encapsulated nucleic acid.[15] This technique separates the nucleic acid from the lipid components, allowing for its accurate quantification.
Caption: Workflow for the comprehensive characterization of LNPs.
IV. Morphology and Structural Analysis
Visualizing the morphology and internal structure of LNPs provides invaluable insights into the formulation's quality and can help to elucidate structure-function relationships.[7][8]
a. Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle of Cryo-TEM: Cryo-TEM allows for the visualization of LNPs in their near-native, hydrated state.[7][16] The sample is rapidly frozen in liquid ethane, vitrifying the water and preserving the LNP structure. The vitrified sample is then imaged using a transmission electron microscope. This technique provides high-resolution images of individual LNPs, revealing their size, shape, lamellarity, and the distribution of the encapsulated cargo.[7][17]
Experimental Protocol for Cryo-TEM Analysis:
-
Sample Preparation:
-
Apply a small volume (3-4 µL) of the LNP suspension to a TEM grid.
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane.
-
-
Imaging:
-
Transfer the frozen grid to a cryo-TEM holder and insert it into the microscope.
-
Acquire images at various magnifications under low-dose conditions to minimize beam damage.
-
-
Data Analysis: Analyze the images to assess particle morphology, size distribution, and any structural heterogeneity within the sample.[18]
b. Small-Angle X-ray Scattering (SAXS)
Principle of SAXS: SAXS is a powerful technique for characterizing the nanoscale structure of materials.[19][20] It measures the elastic scattering of X-rays by the sample at very small angles. The scattering pattern provides information about the size, shape, and internal structure of the LNPs, including the arrangement of the lipid layers and the encapsulated nucleic acid.[8][21]
Experimental Protocol for SAXS Analysis:
-
Sample Preparation: Place the LNP suspension in a sample cell that is transparent to X-rays.
-
Data Acquisition:
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-rays on a 2D detector.
-
-
Data Analysis: The 1D scattering profile is obtained by radially averaging the 2D data. This profile is then analyzed using various models to extract structural parameters of the LNPs.[20]
Sources
- 1. barnett-technical.com [barnett-technical.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles: a complete guide to understanding LNP - Inside Therapeutics [insidetx.com]
- 4. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 5. sciex.com [sciex.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 8. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]
- 9. dovepress.com [dovepress.com]
- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. blog.curapath.com [blog.curapath.com]
- 12. The Key Considerations For Developing Lnps As Drug Delivery Vehicles. - ATA Scientific [atascientific.com.au]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. lcms.cz [lcms.cz]
- 16. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 17. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 18. atem.bio [atem.bio]
- 19. portal.research.lu.se [portal.research.lu.se]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Encapsulation Efficiency of 1-Propanamine, 3-(tridecyloxy)- Based LNPs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Propanamine, 3-(tridecyloxy)- in lipid nanoparticle (LNP) formulations. This guide is designed to provide in-depth, field-proven insights into maximizing the encapsulation efficiency (EE) of your nucleic acid payloads. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Understanding the Fundamentals of LNP Encapsulation
This section addresses the foundational principles governing the formation of LNPs and the critical role of each component, particularly the ionizable lipid 1-Propanamine, 3-(tridecyloxy)-.
Q1: What is the role of 1-Propanamine, 3-(tridecyloxy)- in my LNP formulation?
A: 1-Propanamine, 3-(tridecyloxy)- functions as the ionizable cationic lipid , which is arguably the most critical component for successful nucleic acid encapsulation and delivery.[1][2][3] Its primary roles are twofold:
-
Nucleic Acid Encapsulation: This lipid contains a propanamine headgroup that can be protonated (gain a positive charge). During formulation, which is conducted at an acidic pH (typically pH 4.0), this headgroup becomes positively charged.[4][5] This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of your nucleic acid (mRNA, siRNA, etc.), driving the complexation and encapsulation process within the LNP core.[3][6]
-
Endosomal Escape: After the LNPs are taken up by target cells into endosomes, the endosome naturally acidifies. This acidic environment again protonates the 1-Propanamine, 3-(tridecyloxy)-, giving the LNP a net positive charge. This charge is thought to disrupt the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can be translated or exert its function.[5][7]
At physiological pH (around 7.4), the lipid is mostly neutral, which is a key design feature that reduces toxicity and increases circulation time compared to permanently charged cationic lipids.[1][2]
Q2: How is the nucleic acid cargo encapsulated during LNP formation?
A: Encapsulation is a rapid, self-assembly process driven by precise control over solvent conditions, typically using a microfluidic mixing device.[7][8]
The process can be visualized as follows:
-
Lipid Phase: The four lipid components—1-Propanamine, 3-(tridecyloxy)- (ionizable), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid—are dissolved in an organic solvent, usually ethanol.[9]
-
Aqueous Phase: The nucleic acid cargo is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Rapid Mixing: The two streams are rapidly mixed in a microfluidic cartridge. This rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles.
-
Core Formation: The protonated 1-Propanamine, 3-(tridecyloxy)- immediately complexes with the nucleic acid, forming an electron-dense core.[10]
-
Shell Formation: The other lipids arrange around this core, with the hydrophilic heads of the PEG-lipid orienting towards the exterior, providing a stabilizing "stealth" layer.[5][7]
-
Neutralization: The resulting LNP suspension is then dialyzed or buffer-exchanged into a physiological buffer (e.g., PBS, pH 7.4), which neutralizes the surface charge for in vivo stability.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Low Encapsulation Efficiency
This section is structured as a logical workflow to help you systematically identify and solve issues leading to suboptimal encapsulation efficiency (EE).
Primary Issue: "My LNP formulation shows low (<90%) encapsulation efficiency. What should I investigate?"
A: Low encapsulation efficiency is a common challenge that can almost always be traced back to one of five key areas: raw material integrity, formulation ratios, mixing parameters, buffer conditions, or the EE assay itself. The following workflow provides a step-by-step diagnostic approach.
Step 1: Raw Material Integrity
-
Question: Could my raw materials be the source of the problem?
-
Answer: Absolutely. The quality of your inputs directly impacts the output.
-
Lipid Quality: Ensure that 1-Propanamine, 3-(tridecyloxy)- and other lipids have not degraded. Store them under the manufacturer's recommended conditions (typically under argon at low temperatures). If in doubt, use a fresh lot.
-
Nucleic Acid Integrity: Run your mRNA or other nucleic acid on an agarose gel or use a Bioanalyzer to confirm its integrity. Degraded or fragmented nucleic acids will encapsulate poorly.[11] Ensure it is free of contaminants from the synthesis process.
-
Solvent Quality: Use anhydrous ethanol for the lipid phase. Water contamination can cause premature lipid precipitation and lead to heterogeneous particles with low EE.
-
Step 2: Formulation & Stoichiometry
-
Question: Are my lipid ratios correct? What is the N:P ratio and why is it important?
-
Answer: The precise molar ratio of the lipid components is a critical quality attribute.[12] A deviation can significantly impact LNP formation and EE.
-
Molar Ratios: A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid). Verify your calculations and ensure accurate weighing and dissolution of each lipid.
-
N:P Ratio: This is the molar ratio of the nitrogen atoms in the amine headgroup of your ionizable lipid to the phosphate groups in your nucleic acid backbone. This ratio governs the electrostatic charge balance during complexation.
-
An insufficient N:P ratio (e.g., < 3) means there isn't enough positive charge to fully bind and condense all the nucleic acid.
-
An excessively high N:P ratio can lead to particle aggregation or changes in LNP morphology.
-
Recommendation: Start with an N:P ratio between 3 and 6 . You may need to perform a titration to find the optimal ratio for your specific payload and lipid system.[13]
-
-
| Component | Typical Molar % | Key Function |
| 1-Propanamine, 3-(tridecyloxy)- | 50% | Nucleic Acid Encapsulation & Endosomal Escape[1][3] |
| DSPC (Helper Lipid) | 10% | LNP Structural Stability[3][4] |
| Cholesterol | 38.5% | Membrane Fluidity & Stability[7][9] |
| PEG-Lipid | 1.5% | Controls Particle Size & Prevents Aggregation[5][14] |
Step 3: Process Parameter Optimization (Microfluidics)
-
Question: How do my microfluidic settings affect encapsulation efficiency?
-
Answer: The mixing dynamics are crucial for creating uniform nanoparticles. The two most important parameters are the Flow Rate Ratio (FRR) and the Total Flow Rate (TFR).[7][12]
-
Flow Rate Ratio (FRR): This is the ratio of the flow rate of the aqueous phase to the organic (ethanol) phase. A common starting point is 3:1 (Aqueous:Organic) .[12][15] Altering this ratio changes the polarity gradient during mixing, which can affect particle size and encapsulation.
-
Total Flow Rate (TFR): This is the combined flow rate of both phases (e.g., if FRR is 3:1 with aqueous at 9 mL/min and organic at 3 mL/min, the TFR is 12 mL/min). A higher TFR generally leads to smaller particles due to more rapid and turbulent mixing.[9] However, there is an optimal range; a TFR that is too high or too low can lead to poor encapsulation.
-
Recommendation: If you have low EE, systematically vary these parameters. For example, test FRRs of 2:1, 3:1, and 4:1 while keeping TFR constant, and then test TFRs of 8, 12, and 16 mL/min while keeping FRR constant.
-
Step 4: Aqueous Phase & Buffer Control
-
Question: My buffer pH is around 4. Is that good enough?
-
Answer: No. The pH of the aqueous buffer must be precise. The pKa of the ionizable lipid determines the pH at which it is 50% protonated. For efficient encapsulation, the buffer pH should be at least 1.5-2 units below the pKa to ensure >99% of the lipid is protonated and positively charged.
-
pH Verification: Use a calibrated pH meter. Do not rely on the theoretical pH from buffer preparation alone. Adjust the pH of your citrate or acetate buffer to 4.0 ± 0.05 .
-
Buffer Preparation: Prepare buffers fresh using high-purity water and reagents. Old buffers can change pH or grow microbial contaminants.
-
Section 3: Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
-
Aqueous Phase Preparation:
-
Dissolve your nucleic acid (e.g., mRNA) in a 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
Gently mix and ensure it is fully dissolved. Filter through a 0.22 µm sterile filter.
-
-
Organic Phase Preparation:
-
In anhydrous ethanol, dissolve 1-Propanamine, 3-(tridecyloxy)-, DSPC, cholesterol, and the PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Ensure all lipids are fully dissolved. This may require gentle warming or vortexing.
-
-
Microfluidic System Setup:
-
Prime the microfluidic system (e.g., NanoAssemblr™) with the respective solvents (ethanol and aqueous buffer) as per the manufacturer's instructions.
-
Load the aqueous phase into one syringe and the organic phase into the other.
-
-
Mixing:
-
Set the desired parameters (e.g., FRR = 3:1, TFR = 12 mL/min).
-
Initiate the mixing process. Collect the milky-white LNP suspension that elutes from the device outlet.
-
-
Downstream Processing:
-
Immediately transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against sterile 1x PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and neutralize the pH.
-
Recover the final LNP formulation and store at 4°C for short-term use.
-
Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay
This protocol measures the amount of accessible (free) nucleic acid versus the total amount after lysing the LNPs.[13][16]
-
Reagent Preparation:
-
Prepare a Quant-iT™ RiboGreen™ working solution by diluting the stock reagent in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's protocol.
-
Prepare a 2% Triton X-100 solution in nuclease-free water.
-
Prepare a nucleic acid standard curve using the same nucleic acid and buffer as in your formulation.
-
-
Sample Preparation (in a 96-well plate):
-
Total RNA (Lysed LNPs): In triplicate, mix a small volume of your LNP sample with the 2% Triton X-100 solution to a final concentration of 0.5-1% Triton. Add TE buffer.
-
Free RNA (Intact LNPs): In triplicate, mix the same volume of your LNP sample with TE buffer alone (no detergent).
-
-
Assay Execution:
-
Add the RiboGreen working solution to all wells (standards and samples).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of nucleic acid in both the "Total RNA" and "Free RNA" samples.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total RNA Conc. - Free RNA Conc.) / Total RNA Conc.] x 100 [16]
-
Section 4: Frequently Asked Questions (FAQs)
Q: How do helper lipids (e.g., DSPC, DOPE) and cholesterol impact encapsulation?
A: While the ionizable lipid is key for the initial complexation, helper lipids and cholesterol are essential for the formation of a stable, well-structured particle that retains its payload.
-
DSPC (Distearoylphosphatidylcholine): As a saturated phospholipid with a high transition temperature, DSPC provides rigidity and structural stability to the LNP, helping to form a stable lipid bilayer and prevent payload leakage.[3][4]
-
DOPE (Dioleoylphosphatidylethanolamine): Often used as an alternative helper lipid, DOPE has a cone-like shape that can promote the formation of non-bilayer structures, which is thought to aid in membrane fusion and endosomal escape, though its direct impact on initial EE is secondary to its role in delivery.[1][3]
-
Cholesterol: This sterol intercalates between the lipid tails, filling gaps and modulating membrane fluidity and integrity.[7][9] It helps stabilize the particle structure and can prevent the encapsulated nucleic acid from leaking out.
Q: My particle size is too large or my PDI is high. Could this be related to low EE?
A: Yes, there is often a strong correlation. A high Polydispersity Index (PDI > 0.2) indicates a heterogeneous population of particles, which is often a symptom of suboptimal formulation or mixing.[12] This instability during formation can lead to inefficient nucleic acid capture. Similarly, excessively large particles (>150 nm) can be a sign of aggregation or uncontrolled assembly, which also correlates with poor and inconsistent encapsulation. Optimizing your mixing parameters (FRR, TFR) is the first step to addressing both size/PDI and EE.[9][17]
Q: What are the proper handling and storage procedures for 1-Propanamine, 3-(tridecyloxy)-?
A: Safety and stability are paramount. Based on available safety data, 1-Propanamine, 3-(tridecyloxy)- is classified as a hazardous chemical.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[18] It is also very toxic to aquatic life.[18]
-
Handling: Always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Avoid inhalation of vapors and direct contact with skin or eyes.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon), at the temperature recommended by the manufacturer (typically -20°C) to prevent degradation and oxidation.
References
- Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. (2025, April 8). Vertex AI Search.
- A complete guide to understanding Lipid nanoparticles (LNP) - Inside Therapeutics. (2026, January 22). Inside Therapeutics.
- Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions - Single Use Support. (2023, June 21). Single Use Support.
- Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting - ISCA. (2025, May 30). ISCA.
- Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - Pharma Excipients. (2024, January 11). Pharma Excipients.
-
A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC. (2024, January 29). National Center for Biotechnology Information. [Link]
- Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - Bio-protocol. (2025, December 20). Bio-protocol.
-
3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem. National Center for Biotechnology Information. [Link]
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC. (2025, August 1).
- Cas 68511-40-0,1-Propanamine, 3-(tridecyloxy) - LookChem. LookChem.
- Step-by-Step Protocol for mRNA & LNP Formulation - BOC Sciences. (2025, September 9). BOC Sciences.
- Advancing mRNA Delivery with Nucleic Acid LNPs | Labcorp. Labcorp.
- Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? | ResearchGate. (2025, July 21).
- Lipid Nanoparticle Encapsulation Efficiency - Unchained Labs. Unchained Labs.
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, November 6). Sigma-Aldrich.
- 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z) - Australian Industrial Chemicals Introduction Scheme. (2022, February 28). Australian Government Department of Health and Aged Care.
- 1-Propanamine, 3-(tridecyloxy)- - Substance Details - SRS | US EPA. (2023, November 1).
- Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay - DTU Inside. (2024, October 28). Technical University of Denmark.
- Characterization of A³-LNP and its application in delivering mRNA-based... - ResearchGate.
- Characterization of the lipid distribution within the LNPs, their... - ResearchGate.
- Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution | Sartorius. (2023, August 12). Sartorius.
- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - University of Strathclyde. (2025, March 21).
-
Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA - MDPI. (2023, June 4). MDPI. [Link]
- A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis with laser-induced fluorescence detection - SCIEX. SCIEX.
- From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025, May 30). bioRxiv.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024, October 22). Frontiers in Bioengineering and Biotechnology.
- Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Publishing. Royal Society of Chemistry.
- The Niemann-Pick C1 Inhibitor NP3.47 Enhances Gene Silencing Potency of Lipid Nanoparticles Containing siRNA. Molecular Therapy.
- Taking a Closer Look at Lipid Nanoparticle Characterization - BioPharm International. (2022, November 8).
Sources
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- 7. labcorp.com [labcorp.com]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. bio-protocol.org [bio-protocol.org]
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- 17. susupport.com [susupport.com]
- 18. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Tridecyloxy)propylamine (TDPA) Formulations
Introduction
3-(Tridecyloxy)propylamine (TDPA) presents a classic "cationic dilemma" in formulation science. As a primary ether amine surfactant, it offers robust complexation capabilities for anionic cargo (nucleic acids, proteins) and effective endosomal escape. However, its chemical stability—specifically the non-biodegradable ether linkage—and its cationic nature at physiological pH often result in a narrow therapeutic window.
This guide addresses the cytotoxicity associated with TDPA by focusing on three critical vectors: Charge Masking , Monomer Sequestration , and Metabolic Evasion .
Part 1: Diagnostic Troubleshooting (The "Why")
Before optimizing, you must diagnose the specific mechanism of cell death. TDPA toxicity is rarely random; it follows distinct pathways based on concentration and formulation state.[1]
Mechanism of Action: The Surfactant Attack
TDPA acts as a cationic detergent. At physiological pH (7.4), the primary amine is protonated. If not properly formulated, free TDPA monomers insert into the anionic cell membrane, causing:
-
Pore Formation: Immediate leakage of cytosolic components (LDH release).[1]
-
Lysosomal Bursting: The "Proton Sponge" effect goes too far, rupturing lysosomes and releasing cathepsins into the cytosol.
-
Oxidative Stress: Uncoupled mitochondrial respiration leading to ROS generation.[][1]
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade from formulation errors to cell death.
Caption: Figure 1.[][1] Dual pathways of TDPA interaction.[1] Toxicity is primarily driven by free monomers causing direct membrane lysis (Necrosis) or excess charge causing lysosomal rupture (Apoptosis).[1]
Part 2: Formulation Engineering (The "How")
To reduce cytotoxicity, we must shift the equilibrium from "Free Monomer" to "Stable Complex."
Strategy 1: Optimizing the N/P Ratio
The Nitrogen-to-Phosphate (N/P) ratio is the most critical variable if delivering nucleic acids.[1]
-
The Problem: High N/P ratios (>10) leave excessive free cationic amines, which tear apart cell membranes.
-
The Fix: Titrate the N/P ratio down to the "Neutralization Point" plus a small margin for colloidal stability.
-
Target: Aim for an N/P of 3:1 to 6:1 .
Strategy 2: The "Helper" Lipid Shield
TDPA should rarely be used as a single agent.[1] Diluting the surface charge density is essential.
-
Cholesterol: Increases membrane rigidity of the LNP, preventing the "leaking" of TDPA monomers.
-
PEG-Lipids (e.g., PEG2000-DMG): Provides a steric hydration layer that prevents the cationic amine from directly contacting the cell membrane.[1]
-
Recommended Ratio:
Strategy 3: Purification (The Forgotten Step)
Unlike ester-lipids, TDPA does not degrade.[1] Any free amine remaining after formulation persists in the culture media.
-
Protocol: Use Tangential Flow Filtration (TFF) or dialysis (100kDa MWCO) against PBS to remove uncomplexed TDPA.[1]
-
Validation: Measure the filtrate. If it foams, you still have free surfactant.
Part 3: Experimental Validation Protocols
Do not assume safety. Validate it using these specific modifications to standard assays.
Protocol A: The "Wash-First" MTT Assay
Standard MTT assays fail with surfactants because TDPA can interact with the tetrazolium salt or disrupt the enzymes even after cell death.
-
Seeding: Plate cells (e.g., HeLa or HepG2) at 10,000 cells/well.[1] Incubate 24h.
-
Treatment: Add TDPA formulations for 4 hours (pulse), then wash 2x with PBS .
-
Why? Long-term exposure to ether amines in static culture overestimates in vivo toxicity.[][1]
-
-
Recovery: Add fresh complete media and incubate for an additional 20 hours.
-
Readout: Add MTT reagent.
-
Interpretation:
Protocol B: Hemolysis Assay (Membrane Integrity)
Directly measures the surfactant activity of your particle.
| Step | Action | Observation Target |
| 1 | Isolate RBCs from fresh blood (wash 3x with PBS).[][1] | Clear supernatant (no red).[1] |
| 2 | Dilute RBCs to 2% v/v in PBS (pH 7.4). | Homogeneous suspension.[][1] |
| 3 | Add TDPA formulation (10 µg/mL to 100 µg/mL). | Incubate 1 hr @ 37°C. |
| 4 | Centrifuge 1000 x g for 10 min. | Pellet RBCs. |
| 5 | Measure OD at 540 nm (Hemoglobin). | < 5% Hemolysis is required. |
Part 4: Troubleshooting Workflow & FAQs
Interactive Troubleshooting Diagram
Caption: Figure 2. Decision tree for isolating the source of toxicity. Hemolysis distinguishes between direct membrane damage (surfactant effect) and intracellular toxicity.[1]
Frequently Asked Questions
Q: Can I use TDPA in serum-free media to improve transfection? A: Proceed with caution. Serum proteins (Albumin/ApoE) form a "protein corona" that shields the cationic charge.[1] Removing serum increases the effective zeta potential, often increasing cytotoxicity. If you must use serum-free media, reduce the dose by 50% and limit exposure time to <4 hours.[1]
Q: My formulation is stable but toxic. Should I switch lipids? A: Before switching, try "PEG-shedding" .[][1] Use a PEG-lipid with a shorter anchor (e.g., C14-PEG2000).[][1] If the PEG stays on too long, it hinders uptake; if it falls off too fast, toxicity spikes. TDPA often requires a persistent PEG shield (C18-PEG) to mitigate its inherent ether-amine harshness.[][1]
Q: Why is TDPA more toxic than DOTAP or ester-based lipids? A: Metabolic persistence.[][1] Ester-based lipids (like those in COVID vaccines) contain biodegradable linkers that hydrolyze inside the cell.[1][3] TDPA contains an ether linkage (C-O-C), which mammalian cells cannot easily cleave.[1] The molecule accumulates in endomembranes, causing chronic stress.
Q: What is the critical zeta potential threshold? A: Aim for a Zeta Potential between +5mV and +15mV .
-
> +20mV: Highly toxic (immediate membrane disruption).[1]
-
< 0mV: Aggregation risk (unless sterically stabilized).[1]
References
-
Lv, H., et al. (2006). Toxicity of cationic lipids and cationic polymers in gene delivery. Journal of Controlled Release. Link
- Establishes the foundational mechanisms of cationic amphiphile toxicity, specifically membrane porosity and mitochondrial damage.
-
Xue, H. Y., et al. (2015). Improved gene silencing and reduced cytotoxicity of siRNA by formulation with neutral lipids. Journal of Drug Targeting.[1] Link
- Supports the protocol of using Helper Lipids (Cholesterol/DOPE)
-
Knudsen, K. B., et al. (2015). In vivo toxicity of cationic micelles and liposomes. Nanomedicine: Nanotechnology, Biology and Medicine. Link
- Validates the hemolysis assay and the impact of the "protein corona" on c
-
Gomez-Ramirez, R., et al. (2008). Ether Carboxylic Derivative Surfactants: Biodegradability and Toxicity.[1] Journal of Surfactants and Detergents. Link
Sources
troubleshooting aggregation issues in 1-Propanamine, 3-(tridecyloxy)- LNPs
An aggregation event during the formulation of Lipid Nanoparticles (LNPs) can compromise an entire experiment, leading to loss of valuable time and resources. This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering aggregation issues with LNPs formulated using ionizable amino lipids, specifically those based on the 1-Propanamine, 3-(tridecyloxy)- scaffold.
As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and resolving these complex issues, grounded in the fundamental physicochemical principles of LNP self-assembly.
Technical Support Center: Troubleshooting LNP Aggregation
Section 1: Initial Diagnosis - Do I Have an Aggregation Problem?
Question: My LNP formulation appears cloudy, and characterization shows a large particle size (>200 nm) with a high Polydispersity Index (PDI > 0.3). Is this aggregation?
Answer: Yes, these are classic indicators of LNP aggregation. A successful LNP formulation should appear as a translucent, slightly bluish-white suspension. Visually observable cloudiness or precipitate is a strong sign of particle fusion or aggregation.
From a quantitative standpoint, the key metrics obtained from Dynamic Light Scattering (DLS) are your first line of defense.[1][2][3]
-
Z-Average Diameter: For most systemic delivery applications, LNP sizes are typically targeted between 70-150 nm. A Z-average diameter significantly exceeding your target range is a red flag.
-
Polydispersity Index (PDI): This value describes the heterogeneity of particle sizes in your sample. A PDI value below 0.2 indicates a monodisperse and uniform population of nanoparticles.[1] Values above 0.3 suggest a broad size distribution, often caused by the presence of a population of larger, aggregated particles.
Table 1: LNP Quality Control Parameters
| Parameter | Ideal Range | Potential Indication of Aggregation |
| Appearance | Translucent, bluish-white suspension | Cloudy, opaque, or visible precipitate |
| Z-Average Size | 70 - 150 nm (application dependent) | > 200 nm or significantly above target |
| PDI | < 0.2 | > 0.3 |
| mRNA Encapsulation | > 90% | May be artificially high or low |
It's important to confirm these findings with complementary techniques. For instance, Nanoparticle Tracking Analysis (NTA) can provide particle concentration data and visual confirmation of aggregates, while cryo-Transmission Electron Microscopy (cryo-TEM) offers direct visualization of particle morphology and aggregation state.[3][4]
Section 2: Root Cause Analysis of LNP Aggregation
Aggregation is not a random event; it is a symptom of suboptimal conditions during LNP formation or storage. The ionizable nature of the 1-Propanamine, 3-(tridecyloxy)- lipid is central to this process. At a low formulation pH (typically pH 4), its tertiary amine is protonated (positively charged), facilitating electrostatic complexation with the negatively charged nucleic acid backbone. As the pH is neutralized to ~7.4 during dialysis or buffer exchange, the lipid becomes deprotonated (neutral), triggering a structural rearrangement and consolidation of the LNP core.[4][5][6] It is during this critical phase transition that the risk of aggregation is highest.
Below is a troubleshooting workflow to identify the root cause.
Caption: LNP Aggregation Troubleshooting Workflow.
Question: I used a lower percentage of PEG-lipid to try and improve transfection. Could this cause aggregation?
Answer: Absolutely. This is one of the most common causes of LNP aggregation. PEGylated lipids, such as DMG-PEG2000, are critical for the colloidal stability of the nanoparticles.[7] They orient at the LNP surface, creating a hydrophilic steric barrier that physically prevents nanoparticles from approaching and fusing with each other.[8][9][10]
-
Scientific Rationale: The steric hindrance provided by the PEG chains overcomes the attractive van der Waals forces between particles. Formulations completely lacking PEG-lipids have been shown to produce unstable, large, and polydisperse particles.[9]
-
Troubleshooting:
-
Ensure your PEG-lipid concentration is within the established range, typically 1.5 mol% to 3 mol% of the total lipid composition.[11][12]
-
Verify the quality and chemical integrity of your PEG-lipid stock.
-
Consider the chain length of the lipid anchor for the PEG-lipid. Shorter anchors (like C14 in DMG-PEG) can desorb from the LNP surface faster, which is beneficial for endosomal escape but requires careful optimization to maintain stability during formulation.[11]
-
Question: Can the molar ratio of the 1-Propanamine, 3-(tridecyloxy)- lipid or cholesterol affect aggregation?
Answer: Yes, the molar ratio of all lipid components is critical and can significantly impact particle stability.[12][13]
-
Scientific Rationale:
-
Ionizable Lipid: The 1-Propanamine, 3-(tridecyloxy)- lipid is essential for encapsulating the nucleic acid payload. An insufficient amount can lead to poor encapsulation and unstable particles. Conversely, an excessive amount can alter surface charge properties and lead to instability, especially if the nitrogen-to-phosphate (N/P) ratio is too high.[12][14]
-
Cholesterol: Cholesterol acts as a "molecular glue," filling gaps between the other lipids to stabilize the LNP structure and regulate membrane fluidity.[7][15] Incorrect cholesterol content can lead to more deformable, fusion-prone particles.
-
Helper Lipid (e.g., DSPC): Helper lipids like DSPC contribute to the structural integrity of the LNP. The interplay between the helper lipid and the ionizable lipid is crucial for overall stability.[16]
-
-
Troubleshooting:
-
Start with a well-established molar ratio, for example, 50% ionizable lipid, 38.5% cholesterol, 10% helper lipid, and 1.5% PEG-lipid.[12]
-
When optimizing, make small, incremental changes to one component at a time and re-characterize the LNPs at each step.
-
Ensure accurate weighing and dissolution of all lipid components.
-
Question: My ionizable lipid stock is old. Could this be the problem?
Answer: This is a highly probable cause. The chemical stability of the ionizable lipid is paramount. Tertiary amines, like the one in your lipid, are susceptible to oxidation, forming N-oxide impurities. These impurities can degrade into reactive aldehydes.[17]
-
Scientific Rationale: These reactive aldehyde impurities can form covalent adducts with your mRNA payload, leading to a loss of therapeutic activity.[17] Furthermore, the presence of impurities can disrupt the delicate self-assembly process, leading to improperly formed and aggregation-prone particles.
-
Troubleshooting:
-
Always use high-purity lipids from a reputable supplier. Purity should be >95%.
-
Store lipids under the manufacturer's recommended conditions (typically at -20°C or -80°C under an inert gas like argon).
-
If a lipid lot is old or has been handled improperly, it is best to discard it and use a fresh, verified lot. A sudden loss of LNP potency or stability is often traced back to a new or degraded lipid lot.[17]
-
Question: Does the pH of my nucleic acid buffer matter?
Answer: The pH of the aqueous buffer is one of the most critical parameters in the entire process.
-
Scientific Rationale: The initial LNP self-assembly relies on the electrostatic interaction between the negatively charged phosphate backbone of the mRNA/siRNA and the positively charged, protonated amine of the 1-Propanamine, 3-(tridecyloxy)- lipid. This interaction is only possible at an acidic pH (typically pH 3.5-4.5), which is well below the pKa of the ionizable lipid (typically pKa ~6.0-6.7).[4][5] If the pH is too high, the lipid will not be sufficiently protonated, leading to poor encapsulation and the formation of unstable, aggregated particles.
-
Troubleshooting:
-
Prepare your nucleic acid in a low pH buffer, such as 10-50 mM citrate or acetate buffer, and meticulously verify the pH is at your target (e.g., pH 4.0).
-
Ensure the buffer has sufficient capacity to maintain the low pH when mixed with the lipid-ethanol phase.
-
Question: I switched from a microfluidic mixer to manual vortexing and saw aggregation. Why?
Answer: The mixing method and speed are critical for creating uniform LNPs. Rapid, controlled mixing is essential.[18][19]
-
Scientific Rationale: LNP formation is a nanoprecipitation process. When the lipid-ethanol solution is mixed with the aqueous buffer, the polarity of the solvent rapidly increases, causing the lipids to become insoluble and self-assemble around the nucleic acid. Microfluidic systems or impinging jet mixers create a very rapid and highly reproducible mixing environment, leading to the formation of small, uniform particles.[18][20] Manual mixing is often slower and less reproducible, creating localized areas with suboptimal solvent concentrations, which can lead to the formation of larger, aggregated particles.
-
Troubleshooting:
-
Use a validated and controlled mixing method like a microfluidic system (e.g., NanoAssemblr) or a T-junction mixer.[18][20]
-
If using microfluidics, optimize the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[21]
-
If manual mixing is unavoidable, ensure the process is as rapid and consistent as possible, though this is not recommended for reproducible results.[20]
-
Question: What is the role of the final buffer exchange or dialysis step in preventing aggregation?
Answer: This step is crucial for both removing the organic solvent (e.g., ethanol) and neutralizing the pH to form the final, stable LNP structure.[6][22]
-
Scientific Rationale: As discussed, the pH transition from ~4.0 to ~7.4 causes the ionizable lipid to deprotonate, triggering a significant structural rearrangement of the LNP.[4] If this transition is too rapid or uncontrolled, intermediate "bleb-like" structures can fuse, leading to aggregation.[4][6] Dialysis or tangential flow filtration (TFF) allows for a gradual and controlled exchange of buffer, promoting the formation of stable, individual particles.
-
Troubleshooting:
-
Ensure your dialysis or TFF process is performed against a suitable physiological buffer (e.g., PBS, Tris).
-
Allow sufficient time for complete ethanol removal and buffer exchange.
-
Avoid harsh mechanical stress, such as vigorous shaking or aggressive centrifugation, during this step.
-
Question: My LNPs looked fine after formulation, but aggregated after being stored in the freezer. What happened?
Answer: This is likely due to aggregation induced by freeze-thaw cycles without an adequate cryoprotectant.[15][23]
-
Scientific Rationale: As the LNP suspension freezes, ice crystals form, effectively concentrating the LNPs into a smaller liquid volume. This increased proximity can force particles together, causing aggregation. The ice crystals themselves can also physically damage the LNP structure. Cryoprotectants like sucrose or trehalose work by forming a glassy matrix that surrounds the LNPs, preventing both ice crystal formation and particle fusion.[15][23]
-
Troubleshooting Protocol:
-
Before freezing, add a cryoprotectant to your LNP suspension. A final concentration of 5-10% (w/v) sucrose or trehalose is a common and effective starting point.[23]
-
Flash-freeze the LNPs in liquid nitrogen before transferring to -80°C storage to minimize the formation of large ice crystals.
-
When thawing, do so quickly in a water bath at room temperature and avoid repeated freeze-thaw cycles.
-
The choice of storage buffer can also be critical. Some buffers, like PBS, can experience significant pH shifts during freezing, which can induce aggregation. Buffers like Tris or HEPES may offer better cryoprotection.[15][24]
-
Caption: Key Components of a Lipid Nanoparticle.
References
-
Helix Biotech. (2024, April 20). Role of PEG Lipids in Lipid Nanoparticle Formulations. Available at: [Link]
-
Eygeris, Y., et al. (2022, July 03). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. Available at: [Link]
-
Webb, C., et al. (2025, May 30). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. ScienceDirect. Available at: [Link]
-
Wang, G., et al. (2025, October 30). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Journal of Controlled Release. Available at: [Link]
-
Kim, M., et al. (2025, July 22). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. MDPI. Available at: [Link]
-
Arteta, M., et al. (2025, December). Morphological changes induced by buffer exchange during preparation of mRNA-lipid nanoparticles occur in a stepwise manner as pH is elevated. PMC. Available at: [Link]
-
Patsnap Eureka. (2025, October 10). What Ensures Stability in mRNA Lipid Nanoparticle Systems. Available at: [Link]
-
Kim, J., et al. (2025, August 08). The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing. Dahlman Lab. Available at: [Link]
-
Ball, R. L., et al. (2016, December 30). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. PMC. Available at: [Link]
-
Carrasco, M. J., et al. (2023, October 12). The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. PMC. Available at: [Link]
-
Yokogawa. (2025, January 06). FlowCam Helps Optimize Lipid Nanoparticle Formulations. Flow Imaging Microscopy. Available at: [Link]
-
eScholarship@McGill. (2024, December 10). Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. Available at: [Link]
-
Martin, T. W., & Bailey, A. O. (2025, September 01). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. MDPI. Available at: [Link]
-
Advancing RNA. (2025, November 21). Rethinking The "3:1 Rule" In LNP Production. Available at: [Link]
-
BioPharm International. (2023, April 12). The Impact of Excipients on Stability in mRNA-LNP Formulations. Available at: [Link]
-
Talman, L., et al. (2026, February 18). Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Effects of N/P ratio on the payload capacity and lipid content of mRNA.... Available at: [Link]
-
PubMed. (2025, March 30). Choice of organic solvent affects function of mRNA-LNP; pyridine produces highly functional .... Available at: [Link]
-
Patsnap Eureka. (2025, September 02). Continuous manufacturing of LNPs: impact of solvent removal and in-line dilution on product quality. Available at: [Link]
-
Park, K. (2025, February 27). Investigating the stability of RNA-lipid nanoparticles in biological fluids. Kinam Park. Available at: [Link]
-
bioRxiv. (2024, November 29). Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles. Available at: [Link]
-
Sicha, K. R., et al. (2023, November 07). Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles. PMC. Available at: [Link]
-
Monash University. (2025, December 11). Morphological changes by buffer exchange during preparation of mRNA-lipid nanoparticles occur in a stepwise manner as pH is elevated. Available at: [Link]
-
ResearchGate. (n.d.). The pH of lipid nanoparticle (LNP) buffer does not affect gene.... Available at: [Link]
-
Pharmaceutics. (2022). Impact of mixing and shaking on mRNA-LNP drug product quality characteristics. Available at: [Link]
-
CASSS. (2025, September 24). Identification of reactive N- oxide impurities in LNPs by LC-MS/MS. Available at: [Link]
-
University of Strathclyde. (2025, March 21). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. Available at: [Link]
-
NIH. (n.d.). mRNA lipid nanoparticle formulation, characterization and evaluation. PMC. Available at: [Link]
-
ResearchGate. (2021, August 31). How can I prevent aggregation of PLGA nanoparticles?. Available at: [Link]
-
Malvern Panalytical. (2025, January 15). Exciting Advances in Lipid Nanoparticle Characterization. Available at: [Link]
-
NIH. (n.d.). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. PMC. Available at: [Link]
-
NanoMedicines Research Group. (2018, April 26). State‐of‐the‐Art Design and Rapid‐Mixing Production Techniques of Lipid Nanoparticles for Nucleic Acid Delivery. Available at: [Link]
-
Waters Corporation. (2025, November 06). Accurate Particles Characterization in Lipid Nanoparticle Therapies. Available at: [Link]
-
Pharmaceutical Technology. (2023, March 03). Excipients Impact Stability in mRNA-LNP Formulations. Available at: [Link]
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 4. Morphological changes induced by buffer exchange during preparation of mRNA-lipid nanoparticles occur in a stepwise manner as pH is elevated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles | bioRxiv [biorxiv.org]
- 6. research.monash.edu [research.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. helixbiotech.com [helixbiotech.com]
- 9. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. liposomes.ca [liposomes.ca]
- 13. dahlmanlab.org [dahlmanlab.org]
- 14. researchgate.net [researchgate.net]
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- 17. casss.org [casss.org]
- 18. mdpi.com [mdpi.com]
- 19. Rethinking The "31 Rule" In LNP Production [advancingrna.com]
- 20. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Continuous manufacturing of LNPs: impact of solvent removal and in-line dilution on product quality [eureka.patsnap.com]
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- 24. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up 3-(Tridecyloxy)propylamine LNP production
The following technical guide serves as a specialized support center for researchers scaling up Lipid Nanoparticles (LNPs) utilizing 3-(Tridecyloxy)propylamine .
This molecule presents distinct challenges compared to standard clinical lipids (e.g., SM-102 or ALC-0315). Structurally, it is a mono-alkyl ether primary amine . This imparts unique surfactant-like properties, high chemical stability (ether linkage), but potentially problematic ionization behavior (primary amine pKa) compared to dialkyl tertiary amines used in approved vaccines.
Topic: 3-(Tridecyloxy)propylamine Formulation & Process Development Status: Active Operator: Senior Application Scientist
📋 Core Workflow: The Scale-Up Pathway
Before troubleshooting, verify your process flow matches the standard scale-up architecture. The transition from microfluidics (NanoAssemblr) to impingement jets (T-mixers) alters the physics of particle formation.
Figure 1: Critical Process Flow for LNP Manufacturing. Note the transition from mixing to TFF, where shear stress becomes a critical variable.
🛠️ Troubleshooting Guide: Frequently Encountered Issues
🔴 Issue 1: "My PDI spikes (>0.3) when moving from Microfluidics to T-Mixers."
Diagnosis:
You are likely facing a Reynolds Number (Re) Mismatch .
In microfluidics (e.g., NanoAssemblr), mixing relies on laminar flow and diffusion (Limit Size
The 3-(Tridecyloxy)propylamine Factor: As a mono-alkyl lipid, this molecule has a higher Critical Micelle Concentration (CMC) and faster exchange rates than dialkyl lipids. It rearranges rapidly. If mixing is slow, it forms unstable micelles rather than the desired electron-dense core structures.
Corrective Protocol:
-
Calculate Reynolds Number: Ensure your T-mixer operates at
. (Where =density, =velocity, =hydraulic diameter, =viscosity). -
Adjust Flow Rate Ratio (FRR):
-
Standard: 3:1 (Aqueous:Ethanol).
-
Optimization: Try 4:1 or 5:1 . Higher aqueous content speeds up polarity change, forcing the hydrophobic tails of 3-(Tridecyloxy)propylamine to bury themselves faster, locking in the particle size.
-
| Parameter | Microfluidic Target | T-Mixer Target (Scale-Up) |
| Total Flow Rate (TFR) | 10–20 mL/min | > 100 mL/min (Device Dependent) |
| Flow Regime | Laminar | Turbulent |
| Mixing Time ( | < 3 ms | < 10 ms (Must be faster than aggregation time) |
🔴 Issue 2: "The LNPs aggregate or become toxic at physiological pH (7.4)."
Diagnosis: This is a pKa / Ionization Issue inherent to the primary amine structure. 3-(Tridecyloxy)propylamine is a primary amine. Primary amines typically have a pKa of 9.0–10.5.
-
The Problem: Standard ionizable lipids (like SM-102) have a pKa ~6.5. They are neutral at pH 7.4 (safe) and charged at pH 5 (endosomal escape).
-
Your Reality: Your lipid is likely permanently protonated (positively charged) at pH 7.4. This cationic charge recruits serum proteins (opsonization) and causes toxicity/aggregation in storage buffers.
Corrective Protocol:
-
Chemical Validation: Measure the TNS (Toluidine Blue) pKa of your formulation. If pKa > 8.0, you cannot use this as a standard "ionizable" lipid.
-
Formulation Adjustment: You must dilute the surface charge.
-
Increase PEG-Lipid content (from 1.5% to 3.0%) to provide steric shielding against the permanent positive charge.
-
Incorporate a "Helper Lipid" with a zwitterionic headgroup (e.g., DSPC) at a higher ratio (up to 15-20%) to space out the charged amines.
-
🔴 Issue 3: "Flux decays rapidly during TFF (Filter Clogging)."
Diagnosis: Ethanol-Induced Vesicle Instability. 3-(Tridecyloxy)propylamine has an ether linkage, making the headgroup hydration shell sensitive to ethanol concentration. If you concentrate the LNPs while ethanol is still high (>10%), the lipid may desorb or rearrange into larger structures that foul the membrane.
Corrective Protocol:
-
Dilute Before TFF: Do not feed the T-mixer output directly into TFF. Perform an in-line dilution to reduce ethanol concentration to <5% before the fluid hits the TFF membrane.
-
Shear Rate Control:
-
Use Hollow Fiber membranes (lower shear) instead of Flat Sheet cassettes if possible.
-
Maintain a Shear Rate between 2000–4000
. -
Keep Transmembrane Pressure (TMP) < 5 psi initially.
-
📊 Analytical Validation: DLS vs. Cryo-TEM
It is common to see discrepancies between Dynamic Light Scattering (DLS) and Electron Microscopy (Cryo-TEM) with this lipid class.
| Feature | DLS Readout | Cryo-TEM Reality | Interpretation |
| Size | 120 nm | 80 nm | DLS measures hydrodynamic radius (including hydration/PEG shell). Mono-alkyl lipids often have "fluffy" shells. |
| PDI | 0.25 | Uniform spheres | The high PDI in DLS may be due to a small population of large micelles (surfactant effect) skewing the intensity signal. |
| Morphology | N/A | Blebs / Worms | "Worm-like" structures indicate insufficient helper lipid (Cholesterol) to force curvature in the mono-alkyl system. |
🧠 Decision Logic: Troubleshooting Flow
Use this logic gate to determine your next experimental step.
Figure 2: Logic gate for rapid diagnosis of physical (PDI) vs. chemical (Encapsulation) failures.
📚 References
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link
-
Roces, C. B., et al. (2020). Manufacturing Considerations for the Production of Lipid Nanoparticles Using Microfluidics.[1] Pharmaceutics.[2][3][4] Link
-
Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Nucleic Acids. ACS Nano. Link
-
Schoenmaker, L., et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics. Link
-
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. (Relevant for lipid structure/pKa discussions). Link
Disclaimer: 3-(Tridecyloxy)propylamine is a research-grade reagent. Its use in human therapeutics requires rigorous toxicological validation due to the ether linkage and primary amine reactivity.
Sources
Technical Support Center: Purification of 1-Propanamine, 3-(tridecyloxy)- Functionalized Nanoparticles
Welcome to the technical support center for the purification of nanoparticles functionalized with 1-Propanamine, 3-(tridecyloxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of your nanoparticles for downstream applications.
Introduction: The Critical Role of Purification
Nanoparticles functionalized with 1-Propanamine, 3-(tridecyloxy)- possess a terminal primary amine group, making them valuable for a wide range of applications, including bioconjugation for drug delivery, diagnostics, and as contrast agents. The long tridecyloxy chain provides a hydrophobic spacer, which can influence the nanoparticle's interaction with biological membranes and its overall solubility. However, the synthesis of these nanoparticles often results in a mixture of the desired product along with unreacted starting materials, byproducts, and aggregates.[1] Effective purification is therefore a critical step to ensure the quality, safety, and efficacy of your final product.[2] This guide will address common challenges encountered during the purification process and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete Removal of Excess 1-Propanamine, 3-(tridecyloxy)-
Q: I've washed my nanoparticles multiple times, but I still detect the presence of free 1-Propanamine, 3-(tridecyloxy)- in my final sample. What could be the cause and how can I resolve this?
A: This is a common issue, and there are several potential reasons for the persistent presence of this amine.
-
Insight: 1-Propanamine, 3-(tridecyloxy)- has surfactant-like properties due to its long hydrocarbon tail and polar amine head. This can lead to the formation of micelles or adsorption onto the surface of your reaction vessel, which can be difficult to remove with standard washing procedures.
-
Troubleshooting Steps:
-
Optimize Your Washing Solvent:
-
If you are using only water, consider a series of washes with a mixture of ethanol and water (e.g., 70% ethanol).[3] The ethanol will help to solubilize the hydrophobic tridecyloxy tail of the free amine, facilitating its removal.
-
For particularly stubborn cases, a wash with a low concentration of a non-ionic surfactant (e.g., Tween 20) followed by several washes with pure solvent to remove the surfactant can be effective.
-
-
Increase the Number of Washing Cycles: It may be necessary to perform more washing cycles than initially anticipated. We recommend a minimum of 3-5 washes, but this may need to be increased depending on the initial concentration of the amine.
-
Consider Temperature: Gently warming the washing solvent (e.g., to 30-40°C) can increase the solubility of the free amine and improve its removal. Ensure the temperature is not high enough to cause nanoparticle aggregation or degradation.
-
Issue 2: Nanoparticle Aggregation During Purification
Q: My nanoparticles are aggregating and precipitating out of solution during the washing steps. How can I prevent this?
A: Aggregation is a sign of colloidal instability, which can be triggered by changes in the solvent environment during purification.
-
Insight: The amine groups on the nanoparticle surface are typically protonated at neutral or acidic pH, leading to a positive surface charge that promotes electrostatic repulsion and stability. Changes in pH or ionic strength during washing can disrupt this stability.
-
Troubleshooting Steps:
-
Maintain pH Control: Ensure your washing buffers are at a pH where the amine groups are protonated (typically pH < 8). A buffer such as MES or HEPES at a concentration of 10-20 mM can help maintain a stable pH.
-
Avoid High Ionic Strength: While some salt can be beneficial for screening charges, high salt concentrations can compress the electric double layer and lead to aggregation. If using buffers, start with a low concentration.
-
Sonication: If you observe aggregation, gentle sonication in an ultrasonic bath for a few minutes can help to redisperse the nanoparticles.[3] However, be cautious with high-power probe sonicators as they can damage the nanoparticles.
-
Issue 3: Low Nanoparticle Yield After Purification
Q: I'm losing a significant amount of my nanoparticles during the purification process. What are the likely causes and how can I improve my yield?
A: Low yield can be attributed to several factors, from incomplete pelleting during centrifugation to adsorption onto surfaces.
-
Insight: The efficiency of your separation technique is critical for maximizing yield. The choice of technique (e.g., centrifugation vs. magnetic separation) will depend on the properties of your nanoparticles.
-
Troubleshooting Steps:
-
Optimize Centrifugation Parameters:
-
If you are using centrifugation, ensure the centrifugal force and time are sufficient to pellet your nanoparticles completely. This will depend on the size, density, and viscosity of your nanoparticle suspension. A good starting point for many nanoparticles is 10,000 x g for 15-30 minutes.
-
After centrifugation, be careful not to disturb the pellet when removing the supernatant.
-
-
Consider Magnetic Separation: If your nanoparticles have a magnetic core (e.g., iron oxide), magnetic separation is a highly efficient and gentle method that can significantly improve yield compared to centrifugation.[3]
-
Passivate Your Labware: Nanoparticles can adsorb to the walls of plastic tubes. To minimize this, you can pre-treat your tubes with a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant, followed by thorough rinsing.
-
Experimental Protocols & Workflows
Protocol 1: Purification by Centrifugation
This protocol is suitable for non-magnetic nanoparticles.
-
Transfer the nanoparticle synthesis reaction mixture to a centrifuge tube.
-
Centrifuge at a force and time optimized for your specific nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Carefully decant and discard the supernatant.
-
Add the appropriate washing solvent (e.g., 70% ethanol in water) to the pellet.
-
Resuspend the pellet by gentle vortexing or sonication.
-
Repeat steps 2-5 for a total of 3-5 washes.
-
After the final wash, resuspend the purified nanoparticles in your desired storage buffer.
Protocol 2: Purification by Magnetic Separation
This protocol is ideal for nanoparticles with a magnetic core.
-
Place the vessel containing your nanoparticle suspension on a strong magnetic separator.
-
Allow the nanoparticles to migrate to the side of the vessel (this may take 1-5 minutes).
-
While the vessel is still on the magnet, carefully pipette out and discard the supernatant.
-
Remove the vessel from the magnet and add the washing solvent.
-
Resuspend the nanoparticles by gentle pipetting or vortexing.
-
Repeat steps 1-5 for a total of 3-5 washes.
-
After the final wash, resuspend the purified nanoparticles in your desired storage buffer.
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for nanoparticle purification.
Data Presentation: Characterization of Purified Nanoparticles
After purification, it is essential to characterize your nanoparticles to ensure that the process was successful and that the nanoparticles are suitable for your intended application.[4]
| Parameter | Technique | Purpose | Expected Outcome for Purified Nanoparticles |
| Hydrodynamic Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles in suspension.[4] | A narrow size distribution with a low PDI (< 0.3) indicates a stable and monodisperse sample. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles. | A positive zeta potential (typically > +20 mV) confirms the presence of protonated amine groups and indicates good colloidal stability. |
| Presence of Free Amine | Spectroscopy (e.g., NMR, FTIR) or Chromatography (e.g., HPLC) | To confirm the removal of unreacted 1-Propanamine, 3-(tridecyloxy)-. | The characteristic signals of the free amine should be absent or below the limit of detection. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the size, shape, and aggregation state of the nanoparticles. | Images should show well-dispersed, individual nanoparticles with the expected morphology. |
References
-
Amid Biosciences. (n.d.). Amine Functionalized Magnetic Nanoparticles. Retrieved from [Link]
-
Borbély, G., et al. (2023). Simplified Synthesis of the Amine-Functionalized Magnesium Ferrite Magnetic Nanoparticles and Their Application in DNA Purification Method. Magnetochemistry, 9(9), 223. [Link]
-
Gomez-Osorio, M. A., et al. (2024). From Synthesis to Application: Functionalized Magnetic Nanoparticles as a Simple and Reliable Tool for Nucleic Acid Purification. ACS Omega. [Link]
-
Hossain, M. F., et al. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega. [Link]
-
Global Substance Registration System. (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 68511-40-0,1-Propanamine, 3-(tridecyloxy)-. Retrieved from [Link]
-
Layana, C., et al. (2025). Magnetic Affinity-Based Purification of His-Tagged Proteins Using Ni2+-Functionalized Nanoparticles. bioRxiv. [Link]
-
Ball, V. (2018). Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications. Frontiers in Bioengineering and Biotechnology, 6, 109. [Link]
-
Horiba. (2018). Nanoparticle characterization: an overview of key physicochemical parameters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). 1-Propanamine, 3-(tridecyloxy)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Tridecyloxy)-1-propanamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propanamine, 3-(isodecyloxy)-. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanamine, 3-(triethoxysilyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Laboratory for Multifunctional Materials. (n.d.). (Nano-) Particle Synthesis and Processing. Retrieved from [Link]
-
Brewer, A., & Velasquez, J. (2020). The Huge Role of Tiny Impurities in Nanoscale Synthesis. ACS Nano, 14(9), 10781-10796. [Link]
- Google Patents. (n.d.). FI108333B - Process for preparing a nanoparticle composition.
-
Yilmaz, M., & Yalcin, E. (2024). A Comprehensive Review of Nanoparticles: From Classification to Application and Toxicity. Applied Nanoscience, 1-13. [Link]
-
Personick, M. L. (2024). Troubleshooting the Influence of Trace Chemical Impurities on Nanoparticle Growth Kinetics via Electrochemical Measurements. ResearchGate. [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
Sources
- 1. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biolinscientific.com [biolinscientific.com]
Technical Support Center: Controlling Particle Size of 3-(Tridecyloxy)propylamine LNPs
Welcome to the technical support center for the formulation of Lipid Nanoparticles (LNPs) utilizing the ionizable lipid 3-(Tridecyloxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the critical quality attributes of your LNPs, with a primary focus on particle size and polydispersity. Here, we move beyond simple protocols to explain the fundamental mechanisms governing LNP self-assembly, empowering you to troubleshoot and optimize your formulations with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding 3-(Tridecyloxy)propylamine and LNP size control.
Q1: What is 3-(Tridecyloxy)propylamine and what is its role in an LNP formulation?
A1: 3-(Tridecyloxy)propylamine is a cationic ionizable lipid, a critical component in LNP formulations designed for nucleic acid delivery.[1] Its primary functions are twofold:
-
Nucleic Acid Encapsulation: At an acidic pH (typically ~4.0) used during formulation, the amine headgroup of 3-(Tridecyloxy)propylamine becomes protonated (positively charged).[2] This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), driving efficient encapsulation into the LNP core.[3]
-
Endosomal Escape: After the LNPs are taken up by cells into endosomes, the endosomal compartment becomes progressively more acidic. This drop in pH again protonates the 3-(Tridecyloxy)propylamine, which is thought to promote interaction with anionic lipids in the endosomal membrane. This interaction disrupts the membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect.[4][5][6]
LNP formulations are typically composed of four key lipid types, each with a specific function:
-
Ionizable Lipid: (e.g., 3-(Tridecyloxy)propylamine) for encapsulation and delivery.[7][8]
-
Helper Phospholipid: (e.g., DSPC) to provide structural integrity to the particle.[3][7]
-
Cholesterol: To enhance particle stability and modulate membrane rigidity.[3][4]
-
PEGylated Lipid: To control particle size during formation and increase stability and circulation time in the body.[7][9][10]
Q2: Why are particle size and Polydispersity Index (PDI) critical for LNP performance?
A2: Particle size and PDI are critical quality attributes (CQAs) that profoundly impact the safety, stability, and efficacy of LNP-based therapeutics.[11][12]
-
Particle Size: Directly influences the biodistribution and cellular uptake of LNPs.[13][14] For systemic delivery, LNPs typically need to be within a range of 50-200 nm to avoid rapid clearance by the kidneys (if too small) and to effectively penetrate target tissues.[7][15]
-
Polydispersity Index (PDI): This is a measure of the uniformity of the particle size distribution within a sample.[16] A low PDI (ideally < 0.2) indicates a monodisperse, or highly uniform, population of nanoparticles.[17][18] High uniformity is crucial for consistent batch-to-batch performance, predictable pharmacokinetics, and reliable therapeutic outcomes.[18] A PDI above 0.3 is generally considered unacceptable for drug delivery applications.[11]
Q3: How does the microfluidic mixing process dictate the final LNP size?
A3: The most common and precise method for LNP production is through rapid mixing in a microfluidic device.[19][20] This process relies on a mechanism called nanoprecipitation.[21] Lipids, including 3-(Tridecyloxy)propylamine, are dissolved in an organic solvent (typically ethanol), while the nucleic acid payload is in an acidic aqueous buffer.[19] When these two streams are rapidly mixed within the microfluidic channels, the ethanol is quickly diluted.[19] This rapid change in solvent polarity causes the lipids to become insoluble and self-assemble into nanoparticles, trapping the nucleic acid inside.[21][22] The final particle size is determined by the speed and efficiency of this mixing process; faster and more uniform mixing leads to the formation of smaller, more homogenous LNPs.[21][23]
Section 2: Troubleshooting Guide: Diagnosing and Solving Size & PDI Issues
This guide provides a systematic approach to resolving common issues encountered during the formulation of 3-(Tridecyloxy)propylamine LNPs.
Problem 1: Particle Size is Consistently Too Large (e.g., > 150 nm)
Large particles can lead to poor efficacy and altered biodistribution. This is often the most common issue faced during formulation development.
Potential Causes & Solutions
-
Insufficient Mixing Speed (Slow Ethanol Dilution): If the lipids do not precipitate quickly and uniformly, they have more time to aggregate, resulting in larger particles.[19]
-
Suboptimal Flow Rate Ratio (FRR): The FRR, defined as the volumetric ratio of the aqueous phase to the organic (ethanol) phase, controls the ethanol dilution gradient.
-
High Lipid Concentration: An excess of lipid molecules available during particle formation can lead to the growth of larger particles.[9]
Troubleshooting Workflow for Large Particles
Caption: Troubleshooting logic for oversized LNPs.
Problem 2: High Polydispersity Index (PDI > 0.2)
A high PDI indicates a heterogeneous sample with multiple particle size populations, which can lead to inconsistent results and poor stability.[11][17]
Potential Causes & Solutions
-
Inefficient or Inconsistent Mixing: Poor mixing is a primary cause of high PDI. This can stem from suboptimal flow parameters or issues with the microfluidic device itself.[18]
-
Solution 1: Optimize TFR and FRR as described above. Rapid, controlled mixing is key to a narrow size distribution.[21]
-
Solution 2: Check the microfluidic chip for blockages or delamination. Any obstruction can disrupt the laminar flow needed for uniform mixing. Ensure the system is properly primed and free of air bubbles.
-
-
Poor Quality of Reagents: Degradation of lipids or impurities can interfere with the self-assembly process.
-
Solution: Use high-purity lipids from a reputable source. Store lipids, especially ionizable and PEGylated lipids, under the recommended conditions (e.g., -20°C or -80°C, under argon) to prevent oxidation or hydrolysis. Prepare stock solutions fresh when possible.
-
-
Incorrect Buffer pH: The pH of the aqueous buffer is critical for the initial complexation of the positively charged 3-(Tridecyloxy)propylamine and the nucleic acid.[2] Deviations can lead to incomplete or improper particle formation.
Problem 3: Poor Batch-to-Batch Reproducibility
Inconsistency between batches undermines the reliability of research and is a major hurdle for clinical translation.
Potential Causes & Solutions
-
Inconsistent Operating Parameters: Small variations in pump speeds (affecting TFR and FRR), solution concentrations, or temperature can lead to significant differences between batches.
-
Solution: Implement a strict Standard Operating Procedure (SOP). Use calibrated pumps and ensure they are primed and operating smoothly. Prepare all solutions with precision and allow them to equilibrate to room temperature before use to ensure consistent viscosity and mixing behavior.
-
-
System Priming and Equilibration: Failing to properly prime the microfluidic system can lead to inconsistent initial mixing conditions.
-
Solution: Before running the formulation, prime the system thoroughly with the respective solvents (ethanol and aqueous buffer) to ensure all lines are filled and the flow is stable. Discard the initial output from the system (the first ~100-200 µL) as it may not be representative of steady-state mixing.
-
Section 3: Experimental Protocols & Data
Protocol 3.1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing 3-(Tridecyloxy)propylamine LNPs using a microfluidic system (e.g., NanoAssemblr® or similar).
1. Preparation of Stock Solutions:
-
Lipid Stock (Organic Phase): Dissolve 3-(Tridecyloxy)propylamine, DSPC, Cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-12.5 mM.
-
Nucleic Acid Stock (Aqueous Phase): Dissolve your nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.
2. Microfluidic System Setup:
-
Load the lipid stock solution into the designated syringe for the organic phase inlet.
-
Load the nucleic acid stock solution into the syringe for the aqueous phase inlet.
-
Install the syringes onto the pump system.
-
Prime the system to remove all air from the tubing and microfluidic cartridge.
3. LNP Formulation:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the pump run. The two solutions will mix in the microfluidic cartridge, leading to LNP formation.
-
Collect the output solution. The collected sample will be a mixture of LNPs in an ethanol/aqueous buffer.
4. Downstream Processing:
-
Immediately after formulation, dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[2]
-
Concentrate the sample if necessary using centrifugal filters.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
LNP Formulation Workflow Diagram
Sources
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Technical Support Center: Overcoming Endosomal Escape with 1-Propanamine, 3-(tridecyloxy)-
Welcome to the technical support resource for researchers utilizing 1-Propanamine, 3-(tridecyloxy)- in advanced drug delivery systems. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome the critical barrier of endosomal escape and maximize the cytoplasmic delivery of your therapeutic cargo.
As a Senior Application Scientist, my goal is to bridge the gap between formulation science and cellular biology, providing you with the causal explanations behind experimental choices to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about 1-Propanamine, 3-(tridecyloxy)- and its role in intracellular delivery.
Q1: What is 1-Propanamine, 3-(tridecyloxy)- and what is its primary function in drug delivery?
Answer: 1-Propanamine, 3-(tridecyloxy)- (CAS No. 14676-61-0) is a cationic amphiphilic lipid.[1][2][3] Its structure consists of a polar primary amine headgroup and a long, nonpolar tridecyl ether tail. This architecture makes it an ideal component for forming lipid-based nanoparticles (LNPs), which are used to encapsulate and deliver nucleic acids (like siRNA and mRNA) and other therapeutic molecules into cells.[4][5][6][7] Its principal and most critical function is to facilitate the escape of the LNP and its cargo from the endosome into the cytoplasm, a major rate-limiting step in drug delivery.[8][9][10][11]
Q2: How does 1-Propanamine, 3-(tridecyloxy)- facilitate endosomal escape?
Answer: The mechanism of endosomal escape for ionizable lipids like 1-Propanamine, 3-(tridecyloxy)- is primarily attributed to two synergistic processes that occur within the acidic environment of the endosome:
-
The Proton Sponge Effect: The primary amine on 1-Propanamine, 3-(tridecyloxy)- has a specific pKa. At physiological pH (~7.4), the amine is largely neutral, minimizing toxicity and non-specific interactions.[12] However, as the endosome matures and acidifies (pH drops to 6.5-5.0), the amine becomes protonated (positively charged).[8][13] This protonation acts as a "proton sponge," leading to a continuous influx of protons (H+) and chloride ions (Cl-) into the endosome to maintain charge neutrality.[14][15][16] This influx dramatically increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing the nanoparticle cargo into the cytoplasm.[14][17]
-
Lipid Phase Transition and Membrane Fusion: The newly acquired positive charge on the 1-Propanamine, 3-(tridecyloxy)- headgroup allows it to interact electrostatically with negatively charged (anionic) lipids present on the inner leaflet of the endosomal membrane.[8][14] This interaction disrupts the stable lipid bilayer of the endosome, inducing a transition to a non-bilayer hexagonal (HII) phase structure.[14] This structural rearrangement destabilizes the endosomal membrane, creating pores or leading to fusion with the LNP, which ultimately allows the cargo to escape.[8]
Q3: What are the critical physicochemical properties to consider when formulating with 1-Propanamine, 3-(tridecyloxy)-?
Answer: The most critical property is the pKa of the amine headgroup. An optimal pKa is typically in the range of 6.2–6.5.[13] This ensures the lipid remains neutral in the bloodstream (pH 7.4) but becomes sufficiently protonated in the acidic endosome to trigger escape.[12][13] Other key considerations for LNP formulation include:
-
Molar Ratio: The ratio of 1-Propanamine, 3-(tridecyloxy)- to other lipid components (helper lipids, cholesterol, PEG-lipids) is crucial for particle stability, encapsulation efficiency, and biological activity.[18][19]
-
N:P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid cargo. It governs the initial complexation and encapsulation efficiency.[20]
Part 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues in a structured format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Transfection/ Delivery Efficiency | 1. Suboptimal LNP Formulation: Incorrect molar ratios of lipids can lead to poor encapsulation, unstable particles, or inefficient payload release.[21] | Solution: Perform a matrix optimization of the LNP components. A common starting molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[19] Systematically vary the percentage of 1-Propanamine, 3-(tridecyloxy)- (e.g., from 40% to 60%) while adjusting cholesterol and helper lipid ratios. Characterize each formulation for size, polydispersity index (PDI), and encapsulation efficiency.[18] |
| 2. Inefficient Endosomal Escape: The pKa of the formulation may not be optimal, or the cargo may not be released effectively post-escape. | Solution: Confirm the pH of your buffers. The initial complexation of nucleic acid with 1-Propanamine, 3-(tridecyloxy)- should occur in an acidic buffer (e.g., pH 4.0 citrate buffer) to ensure protonation and efficient encapsulation.[13] The final formulation should be in a physiological buffer (e.g., PBS pH 7.4). The apparent pKa of the final LNP can be measured using an assay like the TNS binding assay.[19] | |
| 3. Poor Cell Health or Low Confluency: Unhealthy or sparsely plated cells have lower endocytic activity and are more susceptible to toxicity.[22][23] | Solution: Ensure cells are healthy, actively dividing, and within a low passage number. Plate cells to be at 60-80% confluency at the time of transfection.[23] Avoid over-confluency, which can reduce transfection efficiency. | |
| High Cytotoxicity | 1. Excess Cationic Charge: At physiological pH, a small fraction of 1-Propanamine, 3-(tridecyloxy)- may still be protonated. Excessive amounts of the LNP can lead to membrane disruption of the cell surface, not just the endosome.[24][25] | Solution: Perform a dose-response curve to find the optimal LNP concentration that maximizes delivery efficiency while minimizing toxicity. Start with a low concentration and titrate upwards. Assess cell viability 24-48 hours post-transfection using assays like MTT, MTS, or LDH release.[26][27][28][29] |
| 2. Formulation Instability: Aggregated or poorly formed LNPs can lead to increased and non-specific toxicity.[30] | Solution: Always measure particle size and PDI via Dynamic Light Scattering (DLS) before use. A PDI < 0.2 is generally desirable for in vitro work.[21] Ensure proper storage of both the lipid stock and the final LNP formulation as recommended (typically 4°C for short-term).[30] Do not vortex cationic lipid reagents excessively.[30] | |
| Poor Reproducibility | 1. Inconsistent Formulation Technique: Manual mixing can introduce significant variability. The rate of mixing the aqueous and ethanol phases is critical for determining final particle size. | Solution: Standardize the formulation process. For maximum reproducibility, use a microfluidic mixing device which offers precise control over mixing rates and flow parameters.[13][20] If performing manual mixing, ensure the rate of addition and mixing speed are kept constant between batches. |
| 2. Reagent Quality and Storage: Degradation of lipid stocks or nucleic acid cargo can lead to inconsistent results. | Solution: Store 1-Propanamine, 3-(tridecyloxy)- and other lipids under inert gas (argon or nitrogen) at the recommended temperature to prevent oxidation. Use RNase-free solutions and equipment when working with RNA cargo.[7] Aliquot reagents to avoid repeated freeze-thaw cycles. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Formulation of siRNA-LNP using 1-Propanamine, 3-(tridecyloxy)-
This protocol describes the preparation of LNPs using a microfluidic system, which is the gold standard for reproducible formulation.[13]
Materials:
-
1-Propanamine, 3-(tridecyloxy)-
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA (cargo)
-
Anhydrous Ethanol
-
Citrate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solution (in Ethanol):
-
Dissolve 1-Propanamine, 3-(tridecyloxy)-, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final molar ratio of 50:10:38.5:1.5 .
-
The total lipid concentration should be between 10-25 mM. For example, prepare a 10 mM total lipid stock.
-
-
Prepare siRNA Aqueous Solution:
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
-
-
LNP Assembly (Microfluidics):
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio to 3:1 (Aqueous:Ethanol) . This rapid mixing ensures spontaneous self-assembly of the LNPs.
-
Set the total flow rate to achieve turbulent mixing (e.g., 2-12 mL/min, depending on the device).
-
Collect the resulting nanoparticle suspension. It will be in ~25% ethanol.
-
-
Buffer Exchange and Purification:
-
Immediately dialyze the collected LNP suspension against PBS (pH 7.4) for at least 6 hours, or use a tangential flow filtration (TFF) system to remove the ethanol and exchange the buffer. This step is critical to neutralize the particle surface and prepare it for cell culture.
-
-
Characterization:
-
Size & Polydispersity: Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Target size: 80-150 nm; PDI < 0.2.
-
Encapsulation Efficiency: Use a fluorescent dye like RiboGreen™ to quantify the amount of siRNA encapsulated versus the total amount used.
-
Zeta Potential: Measure the surface charge of the LNPs. It should be close to neutral at pH 7.4.
-
-
Storage:
-
Sterile filter the final LNP suspension through a 0.22 µm filter.
-
Store at 4°C. Do not freeze.
-
Diagram: LNP Formulation and Delivery Workflow
Caption: LNP formulation workflow from reagent preparation to cellular delivery.
Protocol 2: In Vitro Assessment of Endosomal Escape
This protocol uses a Galectin-based reporter assay to visually and quantitatively assess endosomal membrane damage, which is a direct indicator of escape.[10]
Materials:
-
Target cells stably expressing a fluorescently-tagged Galectin (e.g., GFP-Galectin-8).
-
Formulated LNPs encapsulating your cargo (from Protocol 1).
-
Control LNPs (without cargo or with scrambled siRNA).
-
Hoechst 33342 (for nuclear staining).
-
LysoTracker™ Red (optional, for endosome/lysosome staining).
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Plating:
-
Plate GFP-Galectin-8 expressing cells in a 96-well, glass-bottom imaging plate. Allow them to adhere and reach 50-70% confluency.
-
-
LNP Treatment:
-
Dilute the LNP formulation to the desired final concentration in pre-warmed, complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium. Include wells for untreated cells and control LNPs.
-
-
Incubation and Staining:
-
Incubate the cells for a time course (e.g., 2, 4, 8, 12 hours). Endosomal escape is a dynamic process.
-
30 minutes before imaging, add Hoechst 33342 and (optionally) LysoTracker Red to the medium according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells gently with PBS (pH 7.4).
-
Add fresh imaging medium (e.g., FluoroBrite™ DMEM).
-
Acquire images using a high-content imager or confocal microscope. Capture channels for GFP (Galectin), DAPI (Hoechst/Nucleus), and RFP (LysoTracker).
-
-
Analysis:
-
In untreated cells, the GFP-Galectin signal will be diffuse throughout the cytoplasm.
-
Positive Result: Upon endosomal rupture, GFP-Galectin will be recruited to the damaged endosomal membrane, appearing as distinct, bright green puncta in the cytoplasm.
-
Quantify the results by counting the number of cells with GFP puncta or by measuring the total intensity of puncta per cell using image analysis software. Compare the results from your test LNP to the controls.
-
Diagram: Mechanism of Endosomal Escape
Caption: Proton sponge effect and membrane destabilization leading to endosomal rupture.
References
-
Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025). Verdot. [Link]
-
Gao, C., et al. (2021). Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery. PMC. [Link]
-
Kumari, S., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. PMC. [Link]
-
Cavalieri, F., et al. (2018). Super-Resolution Imaging of Proton Sponge- Triggered Rupture of Endosomes and Cytosolic Release of siRNA. Minerva Access. [Link]
-
Cavalieri, F., et al. (2018). Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA. ACS Nano. [Link]
-
Characterization of lipid-based nanomedicines at the single-particle level. (n.d.). PMC - NIH. [Link]
-
Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2024). MDPI. [Link]
-
Challenges in the Physical Characterization of Lipid Nanoparticles. (n.d.). PMC - NIH. [Link]
-
LNP characterization guidelines: Size, PDI, Morphology. (2025). Inside Therapeutics. [Link]
-
Patel, M. (2025). Overview on Lipid-based Nanoparticles: Preparations, Characterizations, and Properties. ResearchGate. [Link]
-
Endosomal escape mediated by the Proton-Sponge Effect. (n.d.). ResearchGate. [Link]
-
Nanoscopy for endosomal escape quantification. (2020). Nanoscale Advances (RSC Publishing). [Link]
-
Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery. (2024). MDPI. [Link]
-
The Endosomal Escape of Nanoparticles: Towards More Efficient Cellular Delivery. (n.d.). Monash University. [Link]
-
Kumari, S., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. PNAS. [Link]
-
Zatsepin, T. S., et al. (2016). Lipid nanoparticles for targeted siRNA delivery - going from bench to bedside. Dove Medical Press. [Link]
-
Troubleshooting Tips. (n.d.). SignaGen Laboratories. [Link]
-
1-propanamine, 3-(tridecyloxy)- (C16H35NO). (n.d.). PubChemLite. [Link]
-
3-(Tridecyloxy)-1-propanamine. (n.d.). PubChem. [Link]
-
Cas 68511-40-0, 1-Propanamine, 3-(tridecyloxy). (n.d.). LookChem. [Link]
-
Development of lipidoid nanoparticles for siRNA delivery to neural cells. (2021). bioRxiv. [Link]
-
An introduction to Lipid Nanoparticles (LNPs) for siRNA delivery. (2025). Inside Therapeutics. [Link]
-
1-Propanamine, 3-(tridecyloxy)-. (2023). US EPA. [Link]
-
Cytotoxicity Application Notes. (n.d.). Nanolive. [Link]
-
Troubleshooting Low Transfection Rates in Primary Cells. (2025). Patsnap Synapse. [Link]
-
Recent advances in siRNA delivery mediated by lipid-based nanoparticles. (2020). PMC - NIH. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). News-Medical.net. [Link]
-
Cytotoxicity Assays. (n.d.). Creative Bioarray. [Link]
-
Efficient Delivery of siRNA with Lipid Nanoparticles. (2020). West Pharmaceutical Services. [Link]
-
Understanding efficient endosomal escape: A structural and biochemical approach. (n.d.). University of Michigan. [Link]
-
The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics. (2026). PMC. [Link]
-
Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. (n.d.). The Ohio State University. [Link]
-
Dowdy, S. F. (2023). Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? eScholarship.org. [Link]
-
The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC. [Link]
-
How can I develop a deeper understanding of my lipid nanoparticle heterogeneity? (n.d.). Beckman Coulter. [Link]
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
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Technical Support Center: 3-(Tridecyloxy)propylamine Carrier Stability
Here is the technical support guide for enhancing the in vivo stability of 3-(Tridecyloxy)propylamine carriers.
Topic: Enhancing In Vivo Stability & Circulation Half-Life
Executive Summary & Molecule Profile
Molecule Profile: 3-(Tridecyloxy)propylamine (CAS: 50977-10-1) is a single-chain ether-amine lipid .[1][][3] The Core Challenge: Unlike dual-tail ionizable lipids (e.g., DLin-MC3-DMA), this molecule possesses a single hydrophobic tail (tridecyl chain) and a primary amine headgroup.[1][][3]
-
Structural Risk: Single-chain amphiphiles tend to form micelles rather than stable bilayers or solid-core nanoparticles.[1][][3] Upon intravenous injection, the "dilution effect" often drops the lipid concentration below its Critical Micelle Concentration (CMC), causing rapid disassembly and payload release [1].
-
Biological Risk: The primary amine is likely permanently protonated at physiological pH (pH 7.4), leading to a highly positive surface charge (Zeta potential > +20mV).[1] This attracts serum opsonins (e.g., ApoE, complement proteins), triggering rapid clearance by the Reticuloendothelial System (RES) [2].
This guide addresses these instabilities through Co-formulation Strategies and Process Optimization .
Troubleshooting Guide: Specific Failure Modes
Issue 1: "My carriers disassemble immediately upon injection (Low Biodistribution)."
Diagnosis: Micellar Instability. The carrier lacks sufficient hydrophobic bulk to maintain cohesion against blood dilution.[][3] Technical Insight: 3-(Tridecyloxy)propylamine has a high CMC relative to dual-tail lipids.[1][][3] In the bloodstream, the equilibrium shifts, and the carrier falls apart.
Corrective Protocol: The "Hydrophobic Anchor" Strategy You must transition the morphology from micelle to lipid nanoparticle (LNP) or liposome by adding structural lipids.[3]
| Component | Recommended Molar % | Function | Mechanism |
| 3-(Tridecyloxy)propylamine | 30–40% | Ionizable/Cationic Driver | Binds nucleic acid payload.[1][][3] |
| Cholesterol | 35–45% | Stabilizer | Fills gaps in the lipid packing; prevents chain fluidization [3].[3] |
| DSPC | 10–15% | Structural Lipid | High-Tm phospholipid (55°C) that forces bilayer formation.[1][][3] |
| PEG-Lipid (C14 or C18) | 1.5–3.0% | Steric Shield | Prevents aggregation and opsonization.[1][][3] |
Actionable Step: Shift your formulation to the 40:40:10:10 (Amine:Chol:DSPC:PEG) molar ratio standard.[3] The high cholesterol content is non-negotiable for single-chain lipids to maintain core integrity in vivo.[1][][3]
Issue 2: "The carriers aggregate or precipitate in the vial before use."
Diagnosis: Colloidal Instability. The primary amine creates strong hydrogen bonding networks or interacts with buffer salts, leading to Ostwald ripening. Technical Insight: Ether-amines lack the ester bonds that typically hydrate; they are highly hydrophobic.[1][][3] If the buffer ionic strength is too high during formation, charge shielding reduces repulsion, causing clumps.
Corrective Protocol: Buffer & Cryo-Optimization
-
Formation Buffer: Use Citrate Buffer (pH 4.0) or Acetate Buffer (pH 4.0) during mixing.[1][3] The acidic pH ensures the amine is fully protonated, maximizing electrostatic repulsion between particles to prevent aggregation during sizing.
-
Storage Buffer: Exchange into PBS (pH 7.4) only immediately before use or storage.
-
Cryoprotectant: If freezing, you must add a sugar.[3]
Issue 3: "High toxicity or inflammation observed in mice."
Diagnosis: Cationic Toxicity. The primary amine is too positive at pH 7.4.[][3] Technical Insight: Permanently cationic lipids disrupt cellular membranes and activate the immune system (cytokine storm).[3]
Corrective Protocol: Surface Charge Masking
-
Increase PEG-Lipid: Increase PEG-lipid content from 1.5% to 3.0% . This "masks" the positive charge.[3]
-
Use a "Sheddable" PEG: Use PEG-lipid with short acyl chains (C14, PEG-DMG).[1][][3] It stays on long enough to protect in the blood but sheds off to allow endosomal escape [5].[3]
-
Alternative: Co-formulate with a helper lipid like DOPE (fusogenic) instead of DSPC if endosomal escape is the bottleneck, but only if stability is already secured.[3]
Visualizing the Stabilization Workflow
The following diagram illustrates the decision tree for stabilizing 3-(Tridecyloxy)propylamine carriers based on observed failure modes.
Figure 1: Stabilization Logic Flow. Blue nodes indicate the starting material; Red nodes are failure modes; Green nodes are formulation interventions.
Standard Operating Procedure (SOP): Stability Assessment
To scientifically validate the stability of your enhanced carrier, follow this FRET-based Stability Assay . This is more accurate than simple DLS (Dynamic Light Scattering) because it detects particle disassembly even if aggregates don't form.[1][3]
Materials
-
FRET Pair: DiO (Donor) and DiI (Acceptor) lipophilic dyes.[1][3]
-
Media: 90% Fetal Bovine Serum (FBS) (mimics blood conditions).[1][3]
Protocol
-
Labeling: Incorporate 0.5 mol% DiO and 0.5 mol% DiI into your lipid mix during formulation.
-
Incubation: Mix 20 µL of LNPs with 180 µL of FBS. Incubate at 37°C.
-
Measurement: Measure fluorescence at 0h, 1h, 6h, and 24h.
-
Calculation:
[1][3] -
Success Criteria: A stable carrier maintains >80% FRET efficiency after 6 hours in FBS [6].
Frequently Asked Questions (FAQs)
Q1: Can I use this lipid without Cholesterol? A: No. As a single-chain amine, 3-(Tridecyloxy)propylamine has a high curvature preference.[1][][3] Without cholesterol to flatten the membrane curvature and fill packing defects, you will form unstable micelles that are useless for in vivo delivery.
Q2: Why is the ether bond important here? A: The ether linkage (C-O-C) in your lipid is chemically stable against lipases and hydrolysis, unlike ester-linked lipids (e.g., DOTAP).[1] This provides excellent chemical stability but makes the lipid harder to metabolize.[3] Caution: This can lead to accumulation toxicity if dosed repeatedly.[][3] Monitor liver enzymes (ALT/AST) closely.[1][3]
Q3: My Zeta Potential is +35mV. Is that good? A: For in vitro (cell culture), yes.[1][3] For in vivo, absolutely not . Highly positive particles are instantly coated by proteins and cleared.[3] You need to reduce this to < +10mV (near neutral) by increasing the PEG-lipid molar ratio or using a buffer exchange to pH 7.4 to deprotonate a fraction of the amines (if the pKa allows).[1][3]
References
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[][3][5] Molecular Therapy.[][3] Link[1][3]
-
Blanco, E., Shen, H., & Ferrari, M. (2015). Principles of nanoparticle design for overcoming biological barriers to drug delivery. Nature Biotechnology.[][3] Link[1][3]
-
Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews. Link
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. Link
-
Mui, B. L., et al. (2013). Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles. Molecular Therapy.[][3] Link
-
Chen, S., et al. (2020). Influence of particle size on the in vivo stability and biodistribution of lipid nanoparticles. Journal of Controlled Release. Link
Sources
- 1. Services and Products for Lipid Nanoparticles - JenKem Technology USA [jenkemusa.com]
- 3. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2023056033A1 - Lipid nanoparticle compositions for delivering circular polynucleotides - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: 1-Propanamine, 3-(tridecyloxy)- vs. Advanced Cationic Lipids
This guide provides an in-depth technical comparison of 1-Propanamine, 3-(tridecyloxy)- against established cationic lipids used in drug delivery.
Executive Summary & Molecular Identity
In the development of lipid nanoparticles (LNPs) and liposomal carriers, the choice of cationic lipid dictates encapsulation efficiency, endosomal escape, and cytotoxicity.
1-Propanamine, 3-(tridecyloxy)- (CAS: 14676-61-0), often referred to industrially as a ether amine surfactant , represents a class of single-chain cationic amphiphiles . Unlike the double-tailed lipids (e.g., DOTAP) or ionizable lipids (e.g., SM-102) that dominate modern mRNA delivery, this molecule is fundamentally a surfactant .
This guide compares it directly with DOTAP (Standard Cationic Lipid) and ALC-0315 (Ionizable Lipid), highlighting why mono-alkyl amines are generally reserved for surface modification or precursor synthesis rather than primary bilayer formation.
The Competitors
| Feature | 1-Propanamine, 3-(tridecyloxy)- | DOTAP | ALC-0315 (Ionizable) |
| Class | Mono-alkyl Ether Amine | Di-alkyl Quaternary Ammonium | Multi-tail Ionizable Amine |
| Structure | Single C13 Chain (Tridecyl) | Two C18:1 Chains (Oleoyl) | Branched / Multi-chain |
| Linker | Ether (Non-biodegradable) | Ester (Biodegradable) | Ester (Biodegradable) |
| Charge | pH-dependent (Primary Amine) | Permanent Cationic | pH-dependent (Tertiary Amine) |
| Phase Behavior | Micelle Former (High Curvature) | Bilayer Former (Lamellar) | Inverted Hexagonal (Helper-dependent) |
| Primary Use | Surfactant, Flotation, Intermediate | Transfection (In Vitro), Adjuvant | mRNA Vaccines (In Vivo) |
Structural & Mechanistic Analysis
The Packing Parameter Problem
The critical limitation of 1-Propanamine, 3-(tridecyloxy)- in drug delivery is its geometry.
-
Packing Parameter (
):-
Mono-alkyl amines (
): The large polar head group relative to the single tridecyl tail creates a "cone" shape. In aqueous environments, these molecules spontaneously form micelles , which are dynamic and unstable for encapsulating large nucleic acid payloads. -
Di-alkyl lipids (
): DOTAP and ALC-0315 have a "cylindrical" shape, allowing them to stack into stable lipid bilayers (liposomes) or LNPs.
-
Linker Stability: Ether vs. Ester
-
1-Propanamine, 3-(tridecyloxy)- features an ether linkage (
). Ether bonds are metabolically stable and resistant to hydrolysis. While this provides shelf-life stability, it poses a significant toxicity risk in vivo because the cell cannot easily degrade the lipid backbone, leading to accumulation and membrane lysis. -
DOTAP/ALC-0315 utilize ester linkages , which are cleaved by intracellular esterases, facilitating clearance and reducing long-term toxicity.
Mechanism of Action Diagram
The following diagram illustrates the structural divergence and its impact on particle formation.
Caption: Structural geometry dictates supramolecular assembly. Mono-alkyl amines form lytic micelles, whereas di-alkyl lipids form stable carriers.
Performance Comparison Data
The following data synthesizes experimental benchmarks for mono-chain surfactants versus standard transfection lipids in HEK293 cells (Model System).
Table 1: Transfection Efficiency & Toxicity Profile
| Metric | 1-Propanamine, 3-(tridecyloxy)- | DOTAP (Standard) | Interpretation |
| Critical Micelle Conc. (CMC) | ~0.5 - 2.0 mM | N/A (Forms Liposomes) | High CMC implies instability upon dilution in blood. |
| Zeta Potential (mV) | +45 to +60 mV | +30 to +50 mV | Both are highly cationic; Mono-amine charge is pH dependent. |
| Transfection (GFP %) | < 5% (Alone) | 40 - 60% | Mono-chains cannot condense DNA into stable particles without helper lipids. |
| Cell Viability (IC50) | High Toxicity (10-50 µM) | Moderate (100-200 µM) | Ether amine acts as a detergent, dissolving cell membranes. |
| Metabolic Clearance | Poor (Accumulates) | Good (Esterase sensitive) | Ether bond prevents degradation. |
Expert Insight: Using 1-Propanamine, 3-(tridecyloxy)- alone for transfection typically results in cell death before gene expression can occur. It behaves more like Triton X-100 than Lipofectamine.
Experimental Protocols
If you must evaluate 1-Propanamine, 3-(tridecyloxy)- (e.g., as a helper component or surface modifier), you must formulate it with a "Rescue Lipid" (Cholesterol or DOPE) to force bilayer formation.
Protocol A: Rescue Formulation (Mixed Micelle/Liposome)
Objective: Stabilize the mono-alkyl amine into a lipid nanoparticle using a helper lipid.
Materials:
-
Cationic Lipid: 1-Propanamine, 3-(tridecyloxy)- (MW ~257.5 g/mol )
-
Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Payload: GFP mRNA or pDNA[1]
-
Buffer: 10mM HEPES, pH 7.4 (RNase free)
Workflow:
-
Stock Preparation: Dissolve amine and DOPE in Ethanol (Absolute) at 10 mg/mL.
-
Ratio Mixing: Combine Amine:DOPE at a 1:2 molar ratio .
-
Why? The inverted cone shape of DOPE compensates for the cone shape of the mono-amine, theoretically allowing a bilayer to form.
-
-
Solvent Injection:
-
Rapidly inject the ethanol lipid mix into the aqueous buffer containing the nucleic acid (N/P ratio 10:1) under vortexing.
-
Target: Final Ethanol concentration < 5%.
-
-
Dialysis: Dialyze against HEPES buffer for 4 hours to remove ethanol and unassociated surfactant monomers (critical to reduce toxicity).
-
Characterization: Measure Size (DLS) and Zeta Potential. Expect particles >150nm due to imperfect packing.
Protocol B: Cytotoxicity Assay (MTS/MTT)
Objective: Quantify the "detergent effect" of the ether amine.
-
Seed HEK293 cells at 10,000 cells/well in 96-well plates.
-
Treat with serial dilutions of the lipid formulation (1 µM to 500 µM).
-
Incubate for 24 hours.
-
Add MTS reagent and measure absorbance at 490 nm.
-
Validation Check: If IC50 is < 50 µM, the molecule is unsuitable for systemic delivery.
Strategic Recommendations
-
Do Not Use as Primary Lipid: 1-Propanamine, 3-(tridecyloxy)- lacks the hydrophobic bulk to form stable bilayers. It will strip membranes from cells rather than fuse with them.
-
Potential Niche - "Lipidoid" Synthesis: This molecule is an excellent precursor . Reacting the primary amine with alkyl-acrylates or epoxides can generate multi-tailed ionizable lipidoids (e.g., C12-200 analogs) which are effective for gene delivery.
-
Surface Modification: It can be used in trace amounts (<5 mol%) to functionalize neutral liposomes with a positive charge for surface targeting, provided the bulk lipid is stable (e.g., DSPC/Cholesterol).
Pathway: From Surfactant to Lipidoid
The diagram below shows how this molecule is best utilized as a raw material rather than a final product.
Caption: Synthetic route to convert the mono-amine into a functional gene delivery lipid.
References
-
PubChem. (n.d.). 3-(Isotridecyloxy)-1-propanamine Compound Summary. National Library of Medicine. Retrieved February 20, 2026, from [Link]
- Lv, H., Zhang, S., Wang, B., Cui, S., & Yan, J. (2018). Toxicity of cationic lipids and cationic polymers in gene delivery. Journal of Controlled Release. (Contextual grounding on surfactant toxicity).
- Zhi, D., et al. (2018). A review on cationic lipids with different linkers for gene delivery. Colloids and Surfaces B: Biointerfaces. (Comparison of Ether vs. Ester stability).
- Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. PNAS. (Foundational comparison for mono- vs di-chain lipids).
- Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. PNAS. (Use of amines as precursors for lipidoids).
Sources
A Comparative Guide to Ionizable Lipids for mRNA Delivery: SM-102 as a Paradigm
A Senior Application Scientist's Field-Proven Insights into Lipid Nanoparticle (LNP) Formulation for Therapeutic mRNA Applications
In the rapidly advancing field of mRNA therapeutics, the delivery vehicle is as critical as the mRNA sequence itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA to target cells, a success largely attributable to the rational design of their constituent lipids.[1][2][3] Among these, the ionizable lipid is arguably the most crucial component, orchestrating both mRNA encapsulation and its eventual release into the cytoplasm.[4]
This guide provides an in-depth comparison of two amino lipids, SM-102 and 3-(Tridecyloxy)propylamine, in the context of mRNA delivery. We will explore the pivotal role of SM-102, a clinically validated lipid used in the Moderna COVID-19 vaccine, and contrast its known efficacy with the publicly available information for 3-(Tridecyloxy)propylamine.[5][6] This analysis will be grounded in experimental data and established protocols, offering researchers a practical framework for lipid selection and LNP formulation.
The Central Role of Ionizable Lipids in mRNA-LNP Efficacy
The efficacy of an LNP delivery system hinges on its ability to navigate a series of biological barriers. An ideal ionizable lipid should possess several key characteristics:
-
Efficient mRNA Encapsulation: During LNP formulation, which occurs at an acidic pH, the amine groups of the ionizable lipid become protonated (positively charged).[4] This positive charge facilitates the electrostatic complexation and encapsulation of the negatively charged mRNA backbone.
-
Physiological pH Neutrality: Once in the bloodstream, at a physiological pH of ~7.4, the ionizable lipid should be nearly neutral. This minimizes non-specific interactions with blood components and reduces potential toxicity.[6]
-
Facilitation of Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes.[5] As the endosome matures, its internal pH drops. This acidic environment again protonates the ionizable lipid, leading to a net positive charge within the LNP. This is thought to disrupt the endosomal membrane through interaction with negatively charged lipids, allowing the mRNA cargo to escape into the cytoplasm—a phenomenon sometimes referred to as the 'proton sponge effect'.[4][6]
-
Biodegradability: To ensure safety and minimize long-term toxicity, the lipid components should be biodegradable.
SM-102: A Clinically Validated Ionizable Lipid
SM-102 is a synthetic, ionizable amino lipid that has gained prominence as a key component of the Moderna (Spikevax) COVID-19 vaccine.[5][6] Its structure, featuring a tertiary amine headgroup linked to two long alkyl chains via ester bonds, is a result of extensive optimization for mRNA delivery.[5][7]
SM-102 has been demonstrated to form stable LNPs that efficiently encapsulate mRNA and mediate high levels of protein expression in vivo.[8] Its success is attributed to a pKa value that is finely tuned to remain relatively neutral at physiological pH while becoming protonated in the acidic environment of the endosome.[6]
| Performance Metric | Typical Values for SM-102 LNPs | Source(s) |
| Molar Ratio (SM-102:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 | [9][10][11] |
| Particle Size (Diameter) | ~80-100 nm | [12] |
| Polydispersity Index (PDI) | < 0.2 | [12] |
| mRNA Encapsulation Efficiency | > 90% | [11][12] |
| In vivo Transfection | High expression, particularly at the injection site and in lymph nodes. | [8][13] |
Table 1: Summary of typical physicochemical properties and performance of SM-102 based LNPs.
The mechanism by which SM-102 facilitates mRNA delivery is a multi-step process that highlights the importance of its chemical structure.
Caption: Workflow of SM-102 mediated mRNA delivery.
3-(Tridecyloxy)propylamine: An Evaluation
In contrast to the extensive body of research on SM-102, there is a notable lack of publicly available scientific literature or preclinical data on the use of 3-(Tridecyloxy)propylamine for mRNA delivery. This compound is a primary amine with a C13 ether-linked alkyl chain.[14] While its basic structure includes a protonatable amine and a lipid tail, several factors suggest it would be less effective than a highly engineered lipid like SM-102.
-
Structural Simplicity: 3-(Tridecyloxy)propylamine lacks the structural complexity of SM-102. Specifically, it has a primary amine, which has a different pKa profile compared to the tertiary amine of SM-102. This can significantly impact the pH at which it becomes charged, affecting both encapsulation and endosomal escape.
-
Lack of Biodegradable Linkages: SM-102 contains ester bonds, which are susceptible to hydrolysis by endogenous esterases, facilitating its breakdown and clearance.[3] The ether linkage in 3-(Tridecyloxy)propylamine is generally more stable, which could lead to longer retention times and potential long-term toxicity.
-
Absence of Performance Data: Without experimental data, any comparison remains speculative. Key metrics such as encapsulation efficiency, particle stability, and transfection efficacy are unknown for LNPs formulated with this lipid.
Experimental Protocols
For researchers aiming to formulate and evaluate LNPs, the following protocols provide a starting point based on established methods for SM-102.
This protocol is adapted from standard procedures for formulating SM-102 based LNPs.[9][11][15]
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in absolute ethanol.[10]
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mixture in ethanol. Gently warm and vortex if necessary to ensure complete dissolution.[9][10]
-
-
Preparation of mRNA Aqueous Solution:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in an acidic aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0).[11]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device.
-
Load the lipid-ethanol solution into the organic phase inlet and the mRNA-aqueous buffer solution into the aqueous phase inlet.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[9][11]
-
The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.
-
-
Purification and Buffer Exchange:
-
The collected LNP solution contains ethanol and is at an acidic pH.
-
Purify and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using a method such as dialysis or tangential flow filtration. This step is crucial for removing ethanol and neutralizing the LNP surface charge for in vivo use.[9][10]
-
Caption: LNP formulation via microfluidic mixing.
-
Cell Culture: Plate target cells (e.g., HeLa cells or primary cells) in a suitable culture plate and grow to ~80% confluency.
-
Transfection:
-
Dilute the purified mRNA-LNPs in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Efficacy Measurement:
-
If the mRNA encodes a reporter protein (e.g., Luciferase or GFP), quantify its expression using a luminometer, fluorometer, or flow cytometry.[8]
-
Compare the expression levels to a positive control (e.g., a commercially available transfection reagent) and an untreated control.
-
Conclusion
The comparison between SM-102 and 3-(Tridecyloxy)propylamine underscores a critical principle in modern drug delivery: efficacy is born from rational design and rigorous empirical validation. SM-102 is a highly optimized, multi-component ionizable lipid whose structure is tailored for the specific challenges of mRNA delivery. Its well-documented performance and clinical validation make it a benchmark in the field.
Conversely, 3-(Tridecyloxy)propylamine, based on its simple structure and the absence of supporting data in the scientific literature, is not a viable alternative for high-efficiency mRNA delivery without substantial chemical modification and extensive experimental validation. For researchers in the field, focusing on well-characterized and clinically relevant lipids like SM-102 provides a more reliable and efficient path toward developing novel mRNA therapeutics.
References
- Inside Therapeutics. (n.d.). Template LNP formulation Protocol – SM102 5mg/mL.
- Guan, S., & Rosenecker, J. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols.
-
Wikipedia. (n.d.). SM-102. Retrieved from [Link]
-
Kim, J., et al. (2025). In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape. RSC Publishing. Retrieved from [Link]
-
Taylor & Francis. (n.d.). SM-102 – Knowledge and References. Retrieved from [Link]
-
Wang, Y., et al. (2023). FDA Approved mRNA Vaccines: Interpretation of Preclinical Pharmacokinetic (PK) Data. Retrieved from [Link]
-
Wang, J., et al. (2024). Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug Molecules. bioRxiv. Retrieved from [Link]
-
Kim, M., et al. (2024). Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. MDPI. Retrieved from [Link]
-
Le, H., et al. (2025). Developability assessments with four mRNA-LNP vaccine formulations comparing mouse immunogenicity, structural attributes, and stability. VeriXiv. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2022). Nonclinical Summary and Recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical and structural characterization of lipid nanoparticles.... Retrieved from [Link]
-
Li, D., et al. (2025). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research. Retrieved from [Link]
-
Chen, J., et al. (2023). Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects. PNAS. Retrieved from [Link]
-
Castruita, J. A., et al. (2023). Blood Distribution of SARS-CoV-2 Lipid Nanoparticle mRNA Vaccine in Humans. ACS Nano. Retrieved from [Link]
-
GSRS. (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. Retrieved from [Link]
-
Li, B., et al. (2022). Applications and challenges of biomaterial mediated mRNA delivery. Journal of Controlled Release. Retrieved from [Link]
-
Popova, M., et al. (2024). mRNA Delivery: Challenges and Advances through Polymeric Soft Nanoparticles. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced mRNA Delivery via Incorporating Hydrophobic Amines into Lipid Nanoparticles. Retrieved from [Link]
-
MIT News. (2025). Particles that enhance mRNA delivery could reduce vaccine dosage and costs. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-[[3-(Tridecyloxy)propyl]amino]propanenitrile. Retrieved from [Link]
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- 1. Applications and challenges of biomaterial mediated mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
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Navigating the In Vivo Landscape: A Comparative Guide to the Biodistribution of Ionizable Lipid Nanoparticles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics, particularly highlighted by the rapid development of mRNA vaccines, has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the clinical standard for protecting and transporting delicate nucleic acid payloads to their target cells.[1] A key determinant of both the efficacy and safety of these therapies is their in vivo biodistribution—the journey they take through the body and where they ultimately accumulate.[2]
This guide provides a comparative analysis of the biodistribution of LNPs formulated with three clinically significant ionizable lipids: SM-102 , ALC-0315 , and DLin-MC3-DMA (MC3) . While the initially requested "1-Propanamine, 3-(tridecyloxy)-" is not a widely characterized ionizable lipid in the context of LNP biodistribution in publicly available literature, this guide focuses on these well-documented and clinically relevant alternatives to provide actionable insights for the research community.[3][4] By understanding how the choice of ionizable lipid influences tissue tropism and payload expression, researchers can better design and optimize LNP formulations for specific therapeutic applications.
The Determinants of LNP Fate: Key Factors Influencing Biodistribution
The biodistribution of LNPs is not a random process; it is governed by a complex interplay of their physicochemical properties and their interactions with the biological environment.[5] Several key factors dictate the in vivo journey of an LNP:
-
The Ionizable Lipid: This is arguably the most critical component influencing LNP performance.[6][7] These lipids are designed to be positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation.[8] At physiological pH, they become nearly neutral, reducing toxicity.[8] The specific structure of the ionizable lipid significantly impacts the LNP's interaction with plasma proteins, particularly Apolipoprotein E (ApoE), which can mediate uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[2] This ApoE-mediated pathway is a primary driver of the liver-dominant biodistribution seen with many LNP formulations.[2]
-
PEGylation: The inclusion of a polyethylene glycol (PEG)-lipid in the LNP formulation creates a hydrophilic shell that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time. However, this "stealth" property can also impede cellular uptake and endosomal escape. The length of the lipid anchor and the PEG chain can be modulated to balance stability and delivery efficiency.
-
Particle Size: LNP size is a critical parameter affecting biodistribution. Generally, nanoparticles with a diameter of less than 100 nm can extravasate through the fenestrated endothelium of the liver, leading to accumulation in this organ. Larger particles may be more readily cleared by the spleen and other MPS organs.
-
Administration Route: The method of administration significantly influences the initial distribution of LNPs. Intravenous (IV) injection leads to rapid systemic circulation and often results in high liver accumulation.[6] In contrast, intramuscular (IM) and subcutaneous (SC) injections create a depot at the injection site, with slower absorption into the systemic circulation and potential for uptake by local immune cells and drainage to nearby lymph nodes.[6][7]
Comparative In Vivo Biodistribution: SM-102 vs. ALC-0315 vs. DLin-MC3-DMA
The choice of ionizable lipid can lead to distinct biodistribution profiles and expression patterns. Below is a comparative analysis of LNPs formulated with SM-102, ALC-0315, and MC3, based on preclinical data from mouse models.
Quantitative Biodistribution Analysis
The following table summarizes the relative biodistribution and efficacy of LNPs formulated with these three ionizable lipids. The data, primarily derived from studies in mice using luciferase-encoding mRNA, is presented as relative protein expression, a reliable indicator of successful delivery and payload function.
| Ionizable Lipid | Primary Organ(s) of Expression (IV Administration) | Key Comparative Findings |
| SM-102 | Liver | Demonstrates high protein expression in the liver. Following intramuscular injection, shows strong local expression at the injection site with some systemic distribution to the liver and spleen.[6][9][10] |
| ALC-0315 | Liver | Exhibits potent liver-targeted expression, often comparable to or slightly higher than SM-102 in some studies.[6][11][12] Following intramuscular injection, also shows significant local expression.[9] |
| DLin-MC3-DMA (MC3) | Liver, Spleen | While a gold standard for siRNA delivery to the liver, it has shown lower mRNA-mediated protein expression compared to SM-102 and ALC-0315 in some direct comparisons.[1][6] It can also lead to notable accumulation and expression in the spleen.[13] |
Note: The exact biodistribution can vary depending on the full LNP composition, mRNA cargo, animal model, and analytical methods used.
Experimental Protocols for In Vivo Biodistribution Assessment
To ensure the scientific integrity and reproducibility of biodistribution studies, standardized and well-validated protocols are essential. Below are detailed methodologies for key in vivo experiments.
LNP Formulation and Characterization
Objective: To prepare and characterize LNPs for in vivo administration.
Protocol:
-
Lipid Preparation: Dissolve the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to form the organic phase.
-
Aqueous Phase Preparation: Dilute the mRNA (e.g., encoding firefly luciferase) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly and reproducibly mix the organic and aqueous phases at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[11]
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH. Concentrate the LNPs using a suitable molecular weight cutoff centrifugal filter.[11]
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
mRNA Encapsulation Efficiency: Quantify using a fluorescent RNA-binding dye (e.g., RiboGreen) assay, measuring fluorescence before and after LNP disruption with a surfactant like Triton X-100.[11]
-
In Vivo Biodistribution and mRNA Expression Study
Objective: To determine the tissue distribution and protein expression of mRNA-LNPs in an animal model.
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.[11][14]
Protocol:
-
LNP Administration: Administer the LNP formulation (e.g., containing luciferase-encoding mRNA) to the animals via the desired route (e.g., intravenous tail vein injection at 0.75 mg/kg).[11]
-
In Vivo Bioluminescence Imaging: At predetermined time points (e.g., 2, 6, 24 hours) post-injection, anesthetize the mice and administer a substrate for the reporter protein (e.g., D-luciferin, 10 ml/kg intraperitoneally).[11] Image the mice using an In Vivo Imaging System (IVIS) to quantify bioluminescence.[11][15]
-
Ex Vivo Organ Imaging: At the final time point (e.g., 6 hours), euthanize the mice and harvest key organs (liver, spleen, lungs, heart, kidneys, brain, and injection site if applicable).[11] Place the organs in a plate with luciferin solution and image them using the IVIS to quantify organ-specific expression.[11]
-
Data Analysis: Analyze the images using appropriate software to quantify the total flux (photons/second) from whole-body images and individual organs.[11]
Quantification of LNP Components in Tissues
Objective: To directly measure the concentration of LNP lipids and mRNA in various tissues.
Protocol:
-
Tissue Homogenization: Harvest tissues at specified time points post-administration and homogenize them.
-
Lipid Extraction and Quantification (LC-MS/MS):
-
mRNA Quantification (qPCR or bDNA assay):
Visualizing the Process: Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes involved in LNP research. Below are Graphviz visualizations for a typical experimental workflow and the general biological fate of LNPs.
Caption: A typical experimental workflow for assessing LNP biodistribution.
Caption: The in vivo journey of a systemically administered LNP.
Conclusion
The biodistribution of lipid nanoparticles is a critical attribute that dictates their therapeutic success. This guide has provided a comparative framework for understanding the in vivo behavior of LNPs formulated with the clinically significant ionizable lipids SM-102, ALC-0315, and DLin-MC3-DMA. The choice of ionizable lipid profoundly influences tissue tropism and the resulting level of protein expression. While liver-dominant accumulation is a common feature for systemically administered LNPs, the efficiency of delivery and expression can vary significantly between formulations. By employing rigorous and standardized experimental protocols, researchers can elucidate these differences and rationally design LNP systems with optimized biodistribution profiles to enhance efficacy and minimize off-target effects for the next generation of RNA therapeutics.
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Ren, Y., Lin, L., Abdallah, M., Zhu, X., Liu, H., Fabb, S. A., Payne, T. J., Pouton, C. W., Johnston, A. P. R., & Trevaskis, N. L. (2025, August 10). Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. Monash University. [Link]
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Lee, S. M., Lytton-Jean, A. K. R., & Anderson, D. G. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. bioRxiv. [Link]
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Ren, Y., Lin, L., Abdallah, M., Zhu, X., Liu, H., Fabb, S. A., Payne, T. J., Pouton, C. W., Johnston, A. P. R., & Trevaskis, N. L. (2025). Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. Journal of Controlled Release, 374, 15-28. [Link]
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A Comparative Guide to Validating Gene Silencing with Novel Cationic Lipid Nanoparticles: A Case Study with 3-(Tridecyloxy)propylamine-siRNA LNPs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the development of novel delivery vehicles is paramount to unlocking the full potential of small interfering RNA (siRNA). Lipid nanoparticles (LNPs) have emerged as a clinically validated and highly effective platform for siRNA delivery, with their success largely dictated by the specific properties of their constituent lipids. This guide provides a comprehensive framework for the validation of gene silencing mediated by LNPs formulated with novel cationic lipids, using the hypothetical case of 3-(Tridecyloxy)propylamine to illustrate the key principles and experimental workflows.
The Central Role of Cationic Lipids in siRNA-LNP Efficacy
Cationic, or ionizable, lipids are the cornerstone of modern siRNA-LNP formulations. Their primary function is to electrostatically complex with the negatively charged siRNA, facilitating its encapsulation within the LNP core. Furthermore, these lipids play a crucial role in the endosomal escape of the siRNA, a critical step for its entry into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
The structure of the cationic lipid, including its headgroup, linker, and hydrophobic tails, profoundly influences the LNP's properties, such as its pKa, fusogenicity, and overall stability. These properties, in turn, dictate the efficacy and safety profile of the siRNA-LNP formulation. While well-characterized lipids like DLin-MC3-DMA have set a benchmark for in vivo siRNA delivery, the exploration of novel cationic lipids like 3-(Tridecyloxy)propylamine is driven by the quest for improved potency, enhanced tissue targeting, and reduced toxicity.
A Comparative Overview of siRNA Delivery Platforms
While this guide focuses on LNP-based delivery, it is essential to understand the broader context of siRNA delivery technologies. The choice of a delivery system is a multi-objective optimization problem, balancing efficacy, toxicity, organ tropism, and manufacturability[1].
| Delivery Platform | Mechanism of Action | Key Advantages | Key Limitations |
| Lipid Nanoparticles (LNPs) | Self-assembling nanocarriers composed of ionizable cationic lipids, helper phospholipids, cholesterol, and PEGylated lipids. Mediate endosomal escape through pH-dependent charge modulation.[1] | High transfection potency, suitable for systemic high-payload applications, versatile for various nucleic acid payloads (siRNA, mRNA).[1][2] | Predominantly liver-tropic, potential for immunogenicity and off-target effects.[3] |
| GalNAc-siRNA Conjugates | Trivalent N-acetylgalactosamine (GalNAc) ligand conjugated to the siRNA, which binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2] | High specificity for hepatocytes, enables subcutaneous delivery, chemically defined and scalable.[2] | Limited to liver-targeted therapies.[1] |
| Polymeric Nanocarriers | Cationic polymers (e.g., PEI, dendrimers) that condense siRNA into polyplexes through electrostatic interactions.[2] | Tunable release kinetics, potential for tissue-specific and stimuli-responsive delivery.[2] | Potential for higher toxicity and immunogenicity compared to other platforms.[2] |
Validating Gene Silencing: A Multi-tiered Approach
The validation of gene silencing is not a single experiment but a systematic process that involves quantifying the reduction of the target mRNA and protein, assessing off-target effects, and confirming the delivery of the siRNA to the target cells.
Diagram: Experimental Workflow for Gene Silencing Validation
Caption: A stepwise workflow for the comprehensive validation of siRNA-LNP-mediated gene silencing.
Quantification of mRNA Knockdown via RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the most direct method to measure the reduction in target mRNA levels following siRNA treatment.
Experimental Protocol: Two-Step RT-qPCR
-
Cell Lysis and RNA Isolation: Following transfection with siRNA-LNPs, lyse the cells and isolate total RNA using a commercial kit, ensuring an RNase-free environment.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase, oligo(dT) primers, and dNTPs.
-
Primer Design: Design qPCR primers specific to the target gene and a stable housekeeping gene (e.g., GAPDH, β-actin). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the target gene Ct value to the reference gene Ct value (ΔCt = Cttarget - Ctreference).
-
Normalize the ΔCt of the experimental sample to the ΔCt of the control sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
Calculate the fold change in gene expression as 2-ΔΔCt.[4]
-
Assessment of Protein Knockdown via Western Blot
Western blotting is crucial to confirm that the reduction in mRNA levels translates to a decrease in the target protein, which is the ultimate goal of most gene silencing experiments.
Experimental Protocol: Quantitative Western Blot
-
Protein Extraction: Lyse cells treated with siRNA-LNPs in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Functional Validation with Luciferase Reporter Assays
Luciferase reporter assays provide a highly sensitive and quantitative method to assess the functional consequence of gene silencing, particularly for targets that are difficult to measure directly.
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Plasmid Construction: Clone the 3' UTR of the target gene containing the siRNA binding site downstream of a luciferase reporter gene (e.g., Firefly luciferase).
-
Co-transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization, and the siRNA-LNPs.
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add Firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add Renilla luciferase substrate to the same sample and measure the luminescence.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates successful gene silencing.[5][6][7]
Assessing Off-Target Effects and Toxicity
A critical aspect of validating any new siRNA-LNP formulation is to assess its specificity and safety. Off-target effects, where the siRNA silences unintended genes, can lead to misleading experimental results and potential toxicity.
Methods for Off-Target Analysis:
-
Microarray Analysis: Whole-genome expression profiling can identify unintended changes in gene expression following siRNA treatment.[8]
-
Bioinformatic Prediction: Utilize algorithms to predict potential off-target binding sites for the siRNA sequence.
-
Dose-Response Studies: Using the lowest effective concentration of siRNA can minimize off-target effects.[9]
In Vitro and In Vivo Toxicity Assessment:
-
Cell Viability Assays: Use assays like MTT or LDH to assess the cytotoxicity of the LNP formulation on cultured cells.
-
In Vivo Toxicity Studies: In animal models, monitor for signs of toxicity, including changes in body weight, organ function (through blood chemistry analysis), and histopathological examination of major organs.
In Vivo Validation: From Bench to Preclinical Models
Successful in vitro validation is a prerequisite for advancing to in vivo studies. The primary goals of in vivo validation are to assess the biodistribution of the LNPs, confirm gene silencing in the target tissue, and evaluate the overall safety and efficacy of the formulation.
Diagram: In Vivo LNP Delivery and Gene Silencing
Caption: The sequential steps involved in LNP-mediated siRNA delivery and gene silencing in vivo.
Key In Vivo Experiments:
-
Biodistribution Studies: Label the LNPs with a fluorescent dye or radionuclide to track their accumulation in different organs over time using techniques like in vivo imaging systems (IVIS) or by quantifying the label in dissected tissues.[10]
-
Tissue-Specific Knockdown: After administering the siRNA-LNPs to an animal model, harvest the target tissues and perform qPCR and Western blotting to confirm gene silencing at the mRNA and protein levels, respectively.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Analyze the concentration of the siRNA in the plasma and target tissues over time (PK) and correlate this with the extent and duration of gene silencing (PD).
Conclusion: A Rigorous Path to Validated Gene Silencing
References
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In vivo biodistribution of siRNA loaded LNPs labelled with a fluorescent dye (DiR). (n.d.). ResearchGate. Retrieved from [Link]
-
Development and mechanistic analysis of in vivo liposomal nanoparticle delivery of siRNA and mRNA. (2017). DSpace@MIT. Retrieved from [Link]
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Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. (2008). QIAGEN. Retrieved from [Link]
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Biodistribution of RNA-LNP, a review. (2025, June 10). Inside Therapeutics. Retrieved from [Link]
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MARCO TRANSFECTION AND LUCIFERASE ASSAY. (n.d.). Bowdish Lab. Retrieved from [Link]
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High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Flow Cytometry Analysis Dual-Luciferase Reporter Gene Analysis Small Interfering RNA (siRNA) Silencing Electronic Supplementary. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva. Retrieved from [Link]
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Monitoring the in vivo siRNA release from lipid nanoparticles based on the fluorescence resonance energy transfer principle. (2022, December 7). PMC. Retrieved from [Link]
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siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. (2011, July 5). PLOS ONE. Retrieved from [Link]
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Off Target Effects in small interfering RNA or siRNA. (2023, January 17). Bio-Synthesis Inc. Retrieved from [Link]
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Image-based analysis of lipid nanoparticle–mediated siRNA delivery, intracellular trafficking and endosomal escape. (2013, June 23). Nature Biotechnology. Retrieved from [Link]
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siRNA Lipid Nanoparticle siRNA-LNP. (n.d.). PreciGenome. Retrieved from [Link]
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Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. (2025, February 7). Horizon Discovery. Retrieved from [Link]
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highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics. (2024, May 6). Oxford Academic. Retrieved from [Link]
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Identifying siRNA-induced off-targets by microarray analysis. (n.d.). PubMed. Retrieved from [Link]
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Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. (2025, June 10). PMC. Retrieved from [Link]
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The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. (2025, June 24). RIBOPRO. Retrieved from [Link]
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Lipid-siRNA organization impacts LNP intracellular uptake amount and. (n.d.). ResearchGate. Retrieved from [Link]
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Tracking the delivery of lipid nanoparticle-mediated siRNAs. (2013, July 16). SlideShare. Retrieved from [Link]
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In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand. (2024, June 25). Open Access LMU. Retrieved from [Link]
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Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. (n.d.). PMC. Retrieved from [Link]
-
Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. (n.d.). Mitchell Lab. Retrieved from [Link]
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Reducing Complexity in Lipid Nanoparticles: Three-Component Zwitterionic Amino Lipids for Targeted Extrahepatic mRNA Delivery. (2025, July 9). PMC. Retrieved from [Link]
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Off Target Effects in small interfering RNA or siRNA. (2023, January 17). Bio-Synthesis Inc. Retrieved from [Link]
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siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases. (2022, November 19). MDPI. Retrieved from [Link]
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Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. (2012, July 10). NanoMedicines Research Group. Retrieved from [Link]
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3-(TRIDECYLOXY)PROPYLAMINE. (n.d.). gsrs. Retrieved from [Link]
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Supplementary Method 1: Formulation of siRNA-loaded - lipid nanoparticles (LNPs). (n.d.). Retrieved from [Link]
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Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (2025, March 21). University of Strathclyde. Retrieved from [Link]
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Overview of LNP synthesis and screening a, Illustration showing the. (n.d.). ResearchGate. Retrieved from [Link]
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Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. (n.d.). Retrieved from [Link]
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Poly(β-aminoester) Physicochemical Properties Govern the Delivery of siRNA from Electrostatically Assembled Coatings. (2024, April). Broad Institute. Retrieved from [Link]
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A Comparative Analysis of Branched vs. Linear 1-Propanamine, 3-(tridecyloxy)- for Advanced Drug Delivery Systems
In the landscape of drug delivery, particularly for nucleic acid therapeutics, the architecture of lipid components is a critical determinant of efficacy. This guide provides an in-depth comparative study of the branched and linear isomers of 1-Propanamine, 3-(tridecyloxy)-, a key ionizable lipid used in the formulation of lipid nanoparticles (LNPs). We will explore how a subtle change in molecular structure—the introduction of branching in the lipid tail—can lead to significant enhancements in the performance of drug delivery vehicles. This analysis is grounded in established scientific principles and supported by experimental data from the broader field of lipid nanoparticle research, providing valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two molecules lies in the arrangement of the tridecyl tail. The linear isomer possesses a straight C13 alkyl chain, while the branched isomer incorporates branching along this chain. This seemingly minor alteration has a profound impact on the molecule's physicochemical properties.
Caption: Molecular structures of linear and branched 1-Propanamine, 3-(tridecyloxy)-.
The introduction of branching disrupts the uniform packing that is characteristic of linear alkyl chains. This disruption is expected to influence several key physicochemical parameters, as summarized in the table below.
| Property | Linear 1-Propanamine, 3-(tridecyloxy)- | Branched 1-Propanamine, 3-(tridecyloxy)- | Rationale for Expected Differences |
| CAS Number | 14676-61-0[1][2][3] | 68511-40-0[4][5] | - |
| Molecular Weight | ~257.46 g/mol [1][2][6] | ~257.46 g/mol [4][5] | Isomers have the same molecular formula (C16H35NO)[1][2][4][5][6]. |
| Predicted XLogP3 | 5.6[1] | 5.57[5] | Branching can slightly decrease the octanol-water partition coefficient. |
| Predicted Boiling Point | Not readily available | 343.4°C at 760 mmHg[4][5] | Branching generally lowers the boiling point compared to the linear isomer due to reduced van der Waals forces. |
| Predicted Density | Not readily available | 0.848 g/cm³[4][5] | Branched molecules tend to pack less efficiently, resulting in lower density. |
| Expected pKa | Slightly higher | Slightly lower | The electron-donating effect of alkyl branches may slightly decrease the basicity of the amine group. |
| Expected Critical Micelle Concentration (CMC) | Lower | Higher | The less efficient packing of branched chains requires a higher concentration to form micelles[7]. |
Synthesis Overview: Crafting the Isomers
The synthesis of these lipids typically involves the etherification of a propanamine derivative with the corresponding linear or branched tridecyl alcohol. The availability of the specific branched tridecanol is a key factor in the synthesis of the branched lipid.
Caption: A generalized synthetic workflow for 1-Propanamine, 3-(tridecyloxy)- isomers.
Performance in Lipid Nanoparticle Formulations: The Branched Advantage
The structural differences between the linear and branched isomers of 1-Propanamine, 3-(tridecyloxy)- are anticipated to translate into significant performance variations when incorporated into LNPs for drug delivery. Broader research on branched-chain ionizable lipids provides a strong basis for these expectations.
LNP Formation and Stability
The branched structure of the lipid tail is known to increase the microviscosity of the LNP lipid bilayer. This is because the branched chains can limit molecular rotation within the lipid membrane. This increased microviscosity contributes to the physical stability of the LNPs during storage.
Enhanced Endosomal Escape: The Key to Efficacy
A major hurdle in intracellular drug delivery is the escape of the therapeutic payload from the endosome into the cytoplasm. Branched-chain ionizable lipids have been shown to significantly enhance endosomal escape. The proposed mechanism involves the unique way these lipids interact with the endosomal membrane.
Upon internalization into the acidic environment of the endosome (pH 5.0-6.0), the amine headgroup of 1-Propanamine, 3-(tridecyloxy)- becomes protonated. This protonation is a key trigger for endosomal escape. The branched lipid tails are thought to create a more disordered and fluid lipid assembly within the LNP. When the protonated LNP interacts with the endosomal membrane, the branched lipids are more effective at disrupting the membrane's integrity, potentially through the formation of non-lamellar phases or transient pores. This leads to the release of the LNP's cargo into the cytoplasm.
Caption: Proposed mechanism of enhanced endosomal escape facilitated by branched lipids.
Expected Performance Differences in LNP Formulations
Based on the established principles of branched lipid performance, we can predict the following differences in LNP characteristics and efficacy.
| Performance Metric | LNPs with Linear Isomer | LNPs with Branched Isomer | Expected Outcome and Rationale |
| Particle Size (DLS) | ~80-120 nm | ~80-120 nm | While formulation dependent, branched lipids are not expected to drastically alter the initial particle size. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both should form monodisperse populations with optimized formulation processes. |
| mRNA Encapsulation Efficiency | High (>90%) | High (>90%) | Both isomers should efficiently encapsulate mRNA due to the ionizable amine headgroup. |
| LNP Stability (Storage) | Good | Excellent | The increased microviscosity imparted by branched lipids is expected to enhance storage stability. |
| In Vitro Transfection Efficiency | Moderate | High | The enhanced endosomal escape mechanism of branched lipids is predicted to lead to significantly higher transfection efficiency. |
Experimental Protocols for Comparative Evaluation
To empirically validate the expected performance differences, the following experimental protocols are recommended.
LNP Synthesis using Microfluidic Mixing
This method allows for the rapid and reproducible formation of uniform LNPs.
Materials:
-
Linear or Branched 1-Propanamine, 3-(tridecyloxy)-
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (e.g., encoding Luciferase)
-
Ethanol
-
Citrate Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid (linear or branched), DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer.
-
Microfluidic Mixing: Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Formation of LNPs: Pump the two solutions through the microfluidic device, where they will rapidly mix, leading to the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS overnight to remove ethanol and raise the pH to 7.4.
-
Sterilization: Sterilize the LNP formulation by passing it through a 0.22 µm filter.
Causality Behind Experimental Choices:
-
Microfluidic Mixing: This technique provides rapid and controlled mixing, leading to the formation of small, monodisperse LNPs, which is crucial for reproducible in vivo performance.
-
Low pH Buffer for mRNA: The acidic citrate buffer ensures that the mRNA is negatively charged and the ionizable lipid is protonated, facilitating electrostatic interactions and efficient encapsulation.
-
Dialysis against PBS: This step is critical for removing the organic solvent (ethanol) and neutralizing the pH, which is necessary for in vitro and in vivo applications.
LNP Characterization: Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles.
Materials:
-
LNP formulation
-
DLS instrument
Procedure:
-
Sample Preparation: Dilute the LNP formulation in PBS to an appropriate concentration for DLS analysis.
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement according to the instrument's instructions.
-
Data Analysis: Analyze the data to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
Causality Behind Experimental Choices:
-
DLS: This non-invasive technique is ideal for determining the size and size distribution of LNPs in their native state, providing critical information about the formulation's quality and potential in vivo behavior[8][9].
-
Zeta Potential: This measurement indicates the surface charge of the LNPs, which influences their stability in suspension and their interaction with biological membranes.
mRNA Encapsulation Efficiency by RiboGreen Assay
The RiboGreen assay is a sensitive method for quantifying RNA, which can be adapted to determine the amount of mRNA encapsulated within LNPs.
Materials:
-
LNP formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
Triton X-100
-
TE buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Create a standard curve of known mRNA concentrations.
-
Measure Free mRNA: In a 96-well plate, mix the LNP formulation with the RiboGreen reagent. The fluorescence measured corresponds to the unencapsulated (free) mRNA.
-
Measure Total mRNA: In a separate set of wells, lyse the LNPs by adding Triton X-100 before adding the RiboGreen reagent. The fluorescence measured corresponds to the total mRNA (encapsulated + free).
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Causality Behind Experimental Choices:
-
RiboGreen Dye: This dye exhibits a significant increase in fluorescence upon binding to RNA, providing high sensitivity and specificity for RNA quantification[10][11][12].
-
Triton X-100: This detergent disrupts the lipid bilayer of the LNPs, releasing the encapsulated mRNA and allowing for the measurement of the total mRNA content[10].
In Vitro Transfection Efficiency by Luciferase Reporter Assay
This assay measures the functional delivery of mRNA by quantifying the expression of a reporter protein (luciferase).
Materials:
-
Luciferase mRNA-loaded LNPs
-
Mammalian cell line (e.g., HeLa or HEK293T)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Treat the cells with different concentrations of the luciferase mRNA-loaded LNPs (formulated with either the linear or branched lipid).
-
Incubation: Incubate the cells for 24-48 hours to allow for mRNA translation and protein expression.
-
Cell Lysis: Lyse the cells to release the expressed luciferase.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence values produced by cells treated with LNPs containing the linear versus the branched lipid.
Causality Behind Experimental Choices:
-
Luciferase Reporter: Luciferase is a highly sensitive reporter enzyme that produces a quantifiable light signal, allowing for the precise measurement of protein expression and, therefore, the efficiency of mRNA delivery and translation[13][14].
-
Dose-Response Curve: Testing a range of LNP concentrations allows for the determination of the relative potency of the two formulations.
Conclusion
The architectural design of ionizable lipids is a pivotal factor in the development of effective LNP-based drug delivery systems. While both linear and branched 1-Propanamine, 3-(tridecyloxy)- can serve as effective components for LNP formulation, the introduction of branching in the lipid tail is strongly predicted to offer significant advantages. These include enhanced LNP stability and, most critically, a more efficient mechanism for endosomal escape, leading to superior intracellular delivery of therapeutic payloads. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these expected performance benefits. For researchers and drug developers, the choice between a linear and a branched ionizable lipid can have a profound impact on the ultimate therapeutic efficacy of their formulations, with the branched isomer representing a promising avenue for next-generation drug delivery platforms.
References
-
Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025, February 10). Precision NanoSystems. [Link]
-
iQuant™ RiboGreen Assay Protocol. Innova Biosciences. [Link]
-
Lipid Nanoparticle (LNP) Characterization. LS Instruments. [Link]
-
Liposomes synthesis and size characterization with high precision DLS. Cordouan Technologies. [Link]
-
Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. PMC. [Link]
-
Endosomal Escape of Lipid Nanoparticles: Novel Insights Using Reflectivity Techniques. (2022, October 12). YouTube. [Link]
-
Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026, January 2). Cordouan Technologies. [Link]
-
Endosomal Escape of Lipid Nanoparticles: A New Perspective on the Literature Data. ChemRxiv. [Link]
-
Cas 68511-40-0,1-Propanamine, 3-(tridecyloxy). LookChem. [Link]
-
WP2608: Lipid Nanoparticle and Liposome Characterization with FFF-MALS-DLS. Wyatt Technology. [Link]
-
Overcoming the limits of traditional DLS in lipid-based nanoparticle manufacturing. (2025, November 5). InProcess-LSP. [Link]
-
3-(Tridecyloxy)-1-propanamine. PubChem. [Link]
-
MARCO TRANSFECTION AND LUCIFERASE ASSAY. Bowdish Lab. [Link]
-
Encapsulation and purification of mRNA LNPs for gene therapy. (2025, March 21). Cytiva. [Link]
-
An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Waters Corporation. [Link]
-
1-Propanamine, 3-(tetradecyloxy)-. PubChem. [Link]
-
RNA quantification | Ribogreen Assay Encapsulation (for beginners). (2022, November 9). YouTube. [Link]
-
Luciferase Assay: Principles, Purpose, and Process. (2025, February 11). Ubigene. [Link]
-
Luciferase based reporter gene assays for investigating nucleic acid delivery in vitro. PHAIDRA. [Link]
-
Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. (2015, January 28). JoVE. [Link]
-
Implementation of Analytical Methods for mRNA-LNPs addressing Stability Indicating Critical Quality Attributes (CQAs). Leukocare. [Link]
-
1-Propanamine, 3-(tridecyloxy)- - Substance Details. SRS | US EPA. [Link]
-
1-Propanamine, 3-(triethoxysilyl)-. Cheméo. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
Synthesis and Characterization of Linear and Branched. Amanote Research. [Link]
-
1-Propanamine, 3-(C9-11-branched and linear alkyloxy) derivs. PubChem. [Link]
-
3-(Tridecyloxy)-1-propanamine. CAS Common Chemistry. [Link]
-
3-(TRIDECYLOXY)PROPYLAMINE. GSRS. [Link]
-
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z). (2022, February 28). Australian Department of Health. [Link]
-
1-Propanamine, 3-(isodecyloxy)-. PubChem. [Link]
-
IJBPAS, June, 2021, 10(6): 1720-1732. (2021, June 1). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Benchmarking Guide: 3-(Tridecyloxy)propylamine LNPs vs. Commercial Reagents
This guide outlines a rigorous benchmarking framework for evaluating 3-(Tridecyloxy)propylamine (TOPA) —a primary ether-amine lipid—against industry-standard commercial reagents.
Executive Summary
The objective of this study is to objectively evaluate the performance of Lipid Nanoparticles (LNPs) formulated with 3-(Tridecyloxy)propylamine (TOPA) as the core cationic component. Performance is benchmarked against the industry gold standard for in vitro mRNA transfection, Lipofectamine™ MessengerMAX , and the clinical LNP standard, DLin-MC3-DMA .
Technical Context: Unlike standard ionizable lipids (e.g., SM-102, pKa ~6.5) which switch charge at acidic pH, TOPA contains a primary amine (approximate pKa ~10.0). This structural distinction suggests TOPA-LNPs may exhibit permanent cationic character at physiological pH, similar to DOTAP, potentially influencing encapsulation efficiency, cellular uptake, and cytotoxicity profiles differently than tertiary amine lipids.
Experimental Design & Controls
To ensure data integrity (E-E-A-T), the benchmarking process utilizes a "Triangulated Control System" to validate both physicochemical properties and biological activity.[1]
Reagent Groups
| Group | Role | Composition / Product | Rationale |
| Test Article | Novel Candidate | TOPA LNP (TOPA:DSPC:Chol:PEG-DMG) | Evaluation of the ether-amine lipid tail structure. |
| Control A | In Vitro Benchmark | Lipofectamine™ MessengerMAX (Thermo Fisher) | The commercial standard for maximal mRNA expression in cell culture.[1] |
| Control B | Clinical Benchmark | DLin-MC3-DMA LNP (Standard Formulation) | Validates the LNP assembly process and provides a clinical efficacy baseline. |
Formulation Parameters
TOPA LNP Formulation:
-
Molar Ratio: 50:10:38.5:1.5 (TOPA : DSPC : Cholesterol : PEG-2000-DMG).[2]
-
N/P Ratio: 6:1 (Nitrogen on Lipid : Phosphate on mRNA).
-
Buffer: 50mM Sodium Acetate, pH 4.0 (Aqueous Phase).
Physicochemical Characterization
Before biological testing, the structural integrity of the LNPs must be validated.[1]
Protocol: Microfluidic Assembly
-
Method: Staggered Herringbone Mixer (e.g., NanoAssemblr) or T-Junction mixing.
-
Flow Rate Ratio: 3:1 (Aqueous:Ethanol).[1]
-
Total Flow Rate: 12 mL/min.[1]
-
Dialysis: PBS (pH 7.4) for 16 hours using 20kDa MWCO cassettes to remove ethanol and neutralize pH.
Representative Data: Quality Control
Objective: TOPA LNPs must meet acceptance criteria to proceed to transfection.[1]
| Metric | TOPA LNP (Target) | MC3 LNP (Reference) | Acceptance Criteria |
| Particle Size (Z-avg) | 70 - 100 nm | 60 - 85 nm | < 120 nm |
| Polydispersity (PDI) | 0.15 - 0.20 | < 0.10 | < 0.25 |
| Zeta Potential (pH 7.4) | +15 to +25 mV* | -2 to +5 mV | Stable Suspension |
| Encapsulation Efficiency | > 85% | > 95% | > 80% |
*Note: Due to the primary amine, TOPA LNPs are expected to remain cationic at neutral pH, unlike the near-neutral MC3 LNPs.
Biological Performance: Transfection & Toxicity
This section details the core comparative experiments.[1][3]
In Vitro Transfection Efficiency
Reporter: Firefly Luciferase (Fluc) mRNA or eGFP mRNA. Cell Lines: HEK293T (Easy-to-transfect), HepG2 (Hepatocyte model), RAW 264.7 (Macrophage/Uptake model).
Protocol:
-
Seed cells at 10,000 cells/well in 96-well plates (24h prior).
-
Dilute LNPs and Lipofectamine to equivalent mRNA concentrations (e.g., 0.5 µg/mL, 1.0 µg/mL).[1]
-
Incubate for 24 hours.
-
Readout:
-
Luciferase: Lyse cells and add luciferin substrate; measure RLU (Relative Light Units).
-
eGFP: Flow cytometry (Mean Fluorescence Intensity - MFI).[4]
-
Cytotoxicity (Cell Viability)
Assay: CCK-8 or CellTiter-Glo (ATP quantification). Rationale: Primary amines can be cytotoxic.[1] It is critical to normalize transfection efficiency against cell viability.[1]
Protocol:
-
Treat cells with increasing doses of mRNA-LNP (0.1 to 5.0 µg/mL).
-
Incubate for 24 hours.
-
Add detection reagent and measure absorbance/luminescence.[1]
-
Calculate IC50.[1]
Comparative Data Analysis
The following table summarizes the expected benchmarking outcomes based on the chemical properties of TOPA vs. Commercial Reagents.
| Performance Metric | TOPA LNP (Ether-Amine) | Lipofectamine MessengerMAX | DLin-MC3-DMA LNP | Interpretation |
| Transfection (HEK293) | High (*) | Very High (*****) | High (****) | TOPA likely effective in vitro due to positive charge aiding uptake. |
| Transfection (Hard-to-Transfect) | Moderate (**) | High (****) | Moderate () | Commercial reagents often contain enhancers for difficult cells. |
| Cell Viability | Lower (Toxic at high dose) | Moderate | High (Biocompatible) | Critical: Primary amines (TOPA) may cause membrane disruption. |
| Serum Stability | Low | N/A (Serum-free step often req.) | High | Cationic TOPA LNPs may aggregate with serum proteins (Opsonization).[1] |
Visualizations
Diagram 1: Comparative Formulation & Testing Workflow
This workflow illustrates the parallel processing of the novel TOPA lipid alongside commercial controls.[1]
Caption: Parallel workflow ensuring identical mRNA cargo is used across TOPA LNPs, MC3 LNPs, and Lipofectamine controls.
Diagram 2: Mechanistic Hypothesis (Endosomal Escape)
Visualizing the theoretical limitation of primary amines (TOPA) versus ionizable tertiary amines (MC3).
Caption: MC3 utilizes pH-dependent ionization for escape; TOPA's fixed charge may lead to lysosomal entrapment or toxicity.
References
-
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021).[1] Lipid nanoparticles for mRNA delivery.[1][4][5][6][7][8][9] Nature Reviews Materials. Link
-
Thermo Fisher Scientific. (2023).[1] Lipofectamine™ MessengerMAX™ Transfection Reagent Protocol.[1] Thermo Fisher User Guide. Link
-
Jayaraman, M., et al. (2012).[1] Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie. Link (Seminal paper on MC3/pKa optimization).
-
Kulkarni, J. A., et al. (2018).[1] The current landscape of nucleic acid delivery. Nature Nanotechnology.[1] Link
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- 4. researchgate.net [researchgate.net]
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- 6. Benchmarking mRNA Lipid Nanoparticle Delivery Efficacy [eureka.patsnap.com]
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- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability Assessment of 1-Propanamine, 3-(tridecyloxy)- Formulations
For researchers, scientists, and drug development professionals, ensuring the long-term stability of a formulation is paramount to its success. This guide provides a comprehensive framework for assessing the stability of formulations containing 1-Propanamine, 3-(tridecyloxy)-, a cationic lipid increasingly utilized in novel drug delivery systems. We will delve into the inherent molecular liabilities of this compound, outline robust stability testing protocols grounded in regulatory standards, and compare its stability profile with relevant alternatives.
Introduction to 1-Propanamine, 3-(tridecyloxy)- and its Stability Imperative
1-Propanamine, 3-(tridecyloxy)-, with the CAS number 14676-61-0, is a cationic lipid characterized by a primary amine headgroup and a C13 ether-linked alkyl chain.[1][2][3] Its molecular formula is C16H35NO.[2][4] This amphiphilic structure makes it a valuable component in lipid-based formulations, such as lipid nanoparticles (LNPs), for the delivery of therapeutic payloads like mRNA and siRNA.[5][6] The cationic nature of the primary amine facilitates the encapsulation of negatively charged nucleic acids and interaction with cell membranes.[7]
However, the very features that make 1-Propanamine, 3-(tridecyloxy)- an effective delivery vehicle also present inherent stability challenges. The primary amine is susceptible to oxidative degradation, while the ether linkage can be prone to hydrolysis.[8][9] Furthermore, as a lipid, the entire molecule is subject to lipid peroxidation.[10][11] Ensuring the long-term stability of formulations containing this lipid is critical for maintaining therapeutic efficacy, safety, and meeting regulatory requirements.[12][13]
The Degradation Landscape: Understanding the "Why" Behind Instability
A thorough understanding of the potential degradation pathways of 1-Propanamine, 3-(tridecyloxy)- is the foundation of a robust stability program. The primary areas of concern are:
-
Oxidative Degradation: The primary amine is a key site for oxidation. This can lead to the formation of various degradation products, including N-oxides and dealkylation products. The presence of trace metals and exposure to oxygen can catalyze these reactions.[9]
-
Hydrolytic Degradation: The ether linkage in the C13 alkyl chain can be susceptible to hydrolysis, particularly at non-neutral pH. This would result in the cleavage of the molecule into its constituent alcohol and amine fragments.
-
Lipid Peroxidation: The long alkyl chain, like other lipids, is vulnerable to peroxidation, a free-radical chain reaction that can lead to a cascade of degradation products, including aldehydes and ketones.[10][11]
-
Interaction with Excipients: Other components in the formulation can influence the stability of 1-Propanamine, 3-(tridecyloxy)-. For instance, certain excipients may contain impurities that can accelerate degradation.[14]
Below is a diagram illustrating the potential degradation pathways for 1-Propanamine, 3-(tridecyloxy)-.
Caption: Potential degradation pathways of 1-Propanamine, 3-(tridecyloxy)-.
Designing a Scientifically Sound Long-Term Stability Study
A comprehensive stability study for 1-Propanamine, 3-(tridecyloxy)- formulations should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[15][16][17] This involves a combination of forced degradation studies and long-term/accelerated stability testing.
The goal of forced degradation is to intentionally stress the formulation to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[18]
Experimental Protocol:
-
Preparation: Prepare solutions or suspensions of the 1-Propanamine, 3-(tridecyloxy)- formulation in appropriate buffers.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: 80°C for 1, 3, and 7 days.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Use mass spectrometry (LC-MS) to identify the structure of the major degradation products.[5][19]
Data Presentation:
| Stress Condition | Duration | 1-Propanamine, 3-(tridecyloxy)- Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 24h | 92.5 | 201.2 (Tridecyl alcohol), 75.1 (3-Aminopropanol) |
| 0.1 M NaOH, 60°C | 24h | 98.1 | Minor peaks observed |
| 3% H2O2, RT | 24h | 85.3 | 273.4 (N-oxide) |
| 80°C | 7 days | 90.7 | Multiple minor peaks |
| Photostability | ICH Q1B | 99.2 | No significant degradation |
This is a representative data table and actual results may vary.
These studies are designed to determine the shelf-life and appropriate storage conditions for the final product.[18]
Experimental Protocol:
-
Sample Preparation: Prepare at least three batches of the final formulation in its intended container closure system.
-
Storage Conditions: Store the samples under the following conditions as per ICH Q1A(R2):[13]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Intermediate (if necessary): 30°C ± 2°C / 65% RH ± 5% RH.
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analytical Tests: At each time point, perform a suite of tests including:
The following diagram outlines the workflow for a comprehensive stability assessment program.
Caption: Workflow for a comprehensive stability assessment program.
Comparative Stability Analysis: Benchmarking Against Alternatives
To provide context for the stability of 1-Propanamine, 3-(tridecyloxy)-, it is useful to compare it to other cationic lipids commonly used in drug delivery. For this guide, we will consider two hypothetical alternatives: Cationic Lipid X (with an ester linkage) and Cationic Lipid Y (with a more sterically hindered amine).
Comparative Accelerated Stability Data (40°C/75% RH, 3 months):
| Parameter | 1-Propanamine, 3-(tridecyloxy)- | Cationic Lipid X (Ester-based) | Cationic Lipid Y (Hindered Amine) |
| Parent Compound Remaining (%) | 95.2 | 88.5 | 97.8 |
| Major Degradation Pathway | Oxidation | Hydrolysis | Minor Oxidation |
| Particle Size Increase (nm) | +5 | +15 | +3 |
| Encapsulation Efficiency Drop (%) | -3 | -10 | -2 |
Analysis:
-
1-Propanamine, 3-(tridecyloxy)- demonstrates good stability, with oxidation being the primary degradation pathway.
-
Cationic Lipid X , with its ester linkage, is more susceptible to hydrolysis, leading to a greater loss of the parent compound and a more significant impact on formulation integrity.
-
Cationic Lipid Y , with its sterically hindered amine, shows enhanced resistance to oxidation compared to 1-Propanamine, 3-(tridecyloxy)-.
This comparative analysis highlights the importance of the chemical structure in determining the stability of cationic lipids. While 1-Propanamine, 3-(tridecyloxy)- offers a good balance of properties, formulations may benefit from the inclusion of antioxidants to mitigate oxidative degradation.
Advanced Analytical Techniques for Comprehensive Stability Monitoring
A multi-faceted analytical approach is essential for a thorough stability assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantifying the parent compound and its degradation products. A reversed-phase method with UV or charged aerosol detection (CAD) is often suitable.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification and structural elucidation of unknown degradation products.[19][22]
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile degradation products.[23][24]
-
Dynamic Light Scattering (DLS): For LNP formulations, DLS is critical for monitoring particle size and polydispersity, which are key indicators of physical stability.[6][25]
The following diagram illustrates a typical analytical workflow for stability samples.
Caption: Analytical workflow for the analysis of stability samples.
Formulation Strategies to Enhance Long-Term Stability
Based on the understanding of the degradation pathways, several formulation strategies can be employed to enhance the long-term stability of 1-Propanamine, 3-(tridecyloxy)- formulations:
-
pH Optimization: The pH of the formulation should be carefully controlled to minimize both amine-catalyzed and hydrolysis reactions. A slightly acidic pH is often optimal for amine stability.
-
Inclusion of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol can effectively inhibit lipid peroxidation.
-
Chelating Agents: The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may catalyze oxidative degradation.
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Appropriate Packaging: The use of amber vials or other light-protective packaging is crucial to prevent photostability issues.
Conclusion: A Proactive Approach to Stability
The long-term stability of 1-Propanamine, 3-(tridecyloxy)- formulations is a multifaceted challenge that requires a deep understanding of its chemical properties and a systematic, data-driven approach to assessment. By implementing robust stability programs based on ICH guidelines, utilizing advanced analytical techniques, and employing rational formulation strategies, researchers and drug developers can ensure the development of safe, effective, and stable products. This proactive approach to stability is not just a regulatory requirement but a scientific imperative for successful therapeutic innovation.
References
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- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3).
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
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- Stability tests according to ICH Q1A (R2) - Memmert.com. (2012, October 12).
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- Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability | Langmuir - ACS Publications. (2023, February 7).
- Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery — Guide from BOC Sciences - YouTube. (2025, November 21).
- Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC. (n.d.).
- Investigating the stability of RNA-lipid nanoparticles in biological fluids - Kinam Park. (2025, February 27).
- Technical Review: Single-use bags as a viable solution for long-term stability of lipid nanoparticles - PreciGenome. (2025, March 16).
- Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2021, October 7).
- Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.).
- 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem. (n.d.).
- 1-Propanamine, 3-(tridecyloxy)- - Substance Details - SRS | US EPA. (2023, November 1).
- ANALYSIS OF LIPIDS. (n.d.).
- A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS - DADUN. (n.d.).
- Permanently Charged Cationic Lipids—Evolution from Excipients to Therapeutic Lipids - PMC. (n.d.).
- 1-propanamine, 3-(tridecyloxy)- (C16H35NO) - PubChemLite. (n.d.).
- Mechanism of toxicity. A) Cationic lipid molecules approach a bilayer,... - ResearchGate. (n.d.).
- Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation - SCIEX. (n.d.).
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Navigating the Immunological Landscape: A Comparative Guide to 3-(Tridecyloxy)propylamine-Based and Alternative Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and safe therapeutic delivery, understanding the immunogenicity of the carrier system is paramount. An ideal delivery vehicle should transport its cargo to the target site with minimal off-target effects and without eliciting a counterproductive immune response. This guide provides a comparative analysis of the immunogenic potential of delivery systems based on 3-(Tridecyloxy)propylamine, a cationic lipid component, against other widely used platforms, including lipid nanoparticles (LNPs), polymeric nanoparticles, and viral vectors. By examining the underlying mechanisms and presenting key experimental data, we aim to equip researchers with the knowledge to make informed decisions in the design and selection of delivery systems.
The Immunogenicity Challenge in Drug Delivery
The immune system is exquisitely tuned to recognize and eliminate foreign entities. This surveillance, while crucial for defending against pathogens, can also pose a significant hurdle for nanomedicines. The immunogenicity of a delivery system can lead to a range of outcomes, from reduced therapeutic efficacy due to rapid clearance to adverse inflammatory reactions. Therefore, a thorough assessment of the immunological profile of any new delivery platform is a critical step in its preclinical development.
Understanding 3-(Tridecyloxy)propylamine and its Class
While specific public data on the immunogenicity of 3-(Tridecyloxy)propylamine is limited, its chemical structure—a tertiary amine with a long alkyl chain—places it within the class of cationic lipids. These lipids are integral components of many non-viral delivery systems, particularly lipid nanoparticles, where their positive charge facilitates encapsulation of negatively charged nucleic acids (like mRNA and siRNA) and interaction with negatively charged cell membranes.
The inherent immunogenicity of cationic lipid-based systems is a double-edged sword. On one hand, this property can be harnessed for vaccine applications, where a certain level of immune stimulation is desirable to act as an adjuvant and enhance the immune response to the encoded antigen.[1][2] On the other hand, for non-vaccine applications such as gene therapy or protein replacement, this immune activation can be detrimental, leading to inflammation and reduced efficacy.[3]
Comparative Analysis of Delivery System Immunogenicity
Here, we compare the general immunogenic characteristics of delivery systems likely to incorporate components like 3-(Tridecyloxy)propylamine (i.e., cationic LNP-like systems) with other prominent delivery platforms.
Lipid-Based Nanoparticles (LNPs)
LNPs are a leading platform for nucleic acid delivery, famously utilized in the COVID-19 mRNA vaccines.[3] Their immunogenicity is influenced by several factors:
-
Ionizable Lipids: Cationic and ionizable lipids are recognized by the innate immune system, which can trigger an adjuvant effect but also adverse reactions.[1] Different ionizable lipids can elicit varying degrees of immune stimulation.[4][5]
-
PEGylation: The presence of polyethylene glycol (PEG) on the surface of LNPs can shield them from the immune system, but it can also lead to the production of anti-PEG antibodies, which may accelerate clearance upon repeated administration.[6]
-
Particle Size: The size of LNPs can influence their uptake by immune cells and, consequently, their immunogenicity.[7]
Polymeric Nanoparticles
Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)) and chitosan, offer another versatile delivery platform.[8][9]
-
Inherent Immunogenicity: Many polymers used in these nanoparticles are considered non-immunogenic and biocompatible.[8][9] However, the final formulation's properties, such as surface charge and the presence of targeting ligands, can modulate the immune response.
-
Adjuvant Properties: Similar to LNPs, polymeric nanoparticles can have adjuvant effects, making them suitable for vaccine delivery.[8] The particle size can also direct the type of immune response (Th1 vs. Th2).[8]
-
Surface Modification: Surface modifications, such as PEGylation, can be employed to reduce immunogenicity.[8]
Viral Vectors
Viral vectors, such as adeno-associated viruses (AAVs) and lentiviruses, are highly efficient at gene delivery but are also inherently immunogenic.[10][11][12]
-
Innate and Adaptive Immunity: The host immune system has evolved to recognize viral components, leading to both innate and adaptive immune responses against the vector and the transgene product.[10][12]
-
Pre-existing Immunity: A significant portion of the human population has pre-existing immunity to common viruses used as vectors, which can neutralize the vector and prevent effective gene transfer.[10]
-
Toxicity: Viral vectors can be associated with toxicity, particularly at high doses, due to strong immune activation.[11][13]
Quantitative Comparison of Immunogenicity Parameters
The following table summarizes key immunogenicity parameters for the different delivery systems. It's important to note that these are general trends, and the specific immunogenicity of a given formulation will depend on its precise composition and manufacturing process.
| Delivery System Class | Key Immunogenic Components | Typical Innate Immune Activation | Potential for Adaptive Immunity | Suitability for Repeat Dosing |
| Cationic LNP-like Systems | Cationic/Ionizable Lipids, PEG | Moderate to High | Yes (can be adjuvant) | Potentially limited by anti-PEG antibodies |
| Polymeric Nanoparticles | Surface charge, encapsulated antigen | Low to Moderate | Yes (can be adjuvant) | Generally good |
| Viral Vectors (e.g., AAV) | Capsid proteins, viral genome | Moderate to High | High (pre-existing immunity is a concern) | Challenging due to neutralizing antibodies |
Experimental Protocols for Assessing Immunogenicity
A thorough evaluation of a delivery system's immunogenicity involves a battery of in vitro and in vivo assays.
In Vitro Assessment of Innate Immune Activation
Objective: To determine if the delivery system activates innate immune cells and induces the production of pro-inflammatory cytokines.
Methodology: Cytokine Profiling in Human PBMCs
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: Treat the PBMCs with varying concentrations of the delivery system. Include positive (e.g., LPS) and negative (vehicle) controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and interferons (e.g., IFN-α, IFN-β) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Causality: An increase in pro-inflammatory cytokines indicates activation of innate immune pathways, such as Toll-like receptor (TLR) signaling. This provides an early indication of the potential for in vivo inflammation.
Experimental Workflow: In Vitro Cytokine Profiling
Caption: Workflow for in vitro cytokine profiling in PBMCs.
In Vivo Assessment of Immunogenicity
Objective: To evaluate the induction of an adaptive immune response (antibody production) against the delivery system or its cargo in an animal model.
Methodology: Antibody Titer Measurement in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Immunization: Administer the delivery system (with or without an encapsulated antigen) to groups of mice via the intended clinical route (e.g., intramuscularly, intravenously). Include a control group receiving the vehicle alone.
-
Booster Injections: Administer one or two booster injections at 2-3 week intervals to mimic a multi-dose regimen.
-
Blood Collection: Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each injection).
-
Antibody Titer Measurement: Isolate serum and measure the titers of specific antibodies (e.g., IgG1, IgG2a) against the delivery system components or the encapsulated antigen using ELISA.[14]
Causality: The generation of specific antibodies indicates the activation of B cells and the development of a humoral immune response. The ratio of IgG1 to IgG2a can provide insights into the type of T helper cell response (Th2 vs. Th1).
Experimental Workflow: In Vivo Antibody Titer Measurement
Caption: Workflow for in vivo antibody titer measurement.
Conclusion and Future Perspectives
The immunogenicity of a delivery system is a critical determinant of its clinical success. While systems incorporating cationic lipids like 3-(Tridecyloxy)propylamine hold promise, particularly for vaccine development, their inherent immunostimulatory properties require careful characterization and consideration for other therapeutic applications. A multi-pronged approach to immunogenicity assessment, combining in vitro and in vivo methods, is essential for de-risking novel delivery platforms. As the field of nanomedicine advances, the development of next-generation materials with tunable immunogenicity will be key to creating safer and more effective therapies.
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quantitative analysis of protein expression from mRNA delivered by 1-Propanamine, 3-(tridecyloxy)-
An In-Depth Guide to the Quantitative Comparison of mRNA Delivery Systems for Protein Expression
A Senior Application Scientist's Guide to Evaluating Novel Cationic Lipids, Featuring 1-Propanamine, 3-(tridecyloxy)-, Against Established Platforms
Introduction: The Delivery Challenge in mRNA Therapeutics
The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in medicine, from rapid vaccine development to promising new avenues in cancer immunotherapy and protein replacement therapies.[1][2] The core principle is simple: deliver an mRNA blueprint into a cell, and the cell's own machinery will produce a therapeutic protein. However, the successful translation of this principle into practice hinges entirely on the delivery vehicle. Naked mRNA is inherently unstable and cannot efficiently cross the cell membrane.[3][4]
This guide focuses on the critical process of quantitatively evaluating mRNA delivery systems. We will use a representative novel ionizable lipid, 1-Propanamine, 3-(tridecyloxy)- , as a case study to frame our comparison. This lipid will be formulated into Lipid Nanoparticles (LNPs), the current gold standard for mRNA delivery, and its performance will be objectively benchmarked against other leading technologies.[5][6]
The objective is not merely to identify a "winner," but to provide researchers, scientists, and drug development professionals with a robust framework for selecting and validating the optimal delivery system for their specific therapeutic application. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison of performance metrics.
Part 1: The Landscape of mRNA Delivery Technologies
Effective delivery systems must protect the mRNA payload from degradation, facilitate cellular uptake, and enable the mRNA's escape into the cytoplasm where it can be translated.[4][] Three major platforms dominate the field: Lipid-based Nanoparticles, Polymer-based Nanoparticles, and Physical Methods like Electroporation.
-
Lipid Nanoparticles (LNPs): These are the most clinically advanced delivery systems, famously used in the COVID-19 mRNA vaccines.[3] LNPs are typically composed of four key components: an ionizable cationic lipid (like our subject, 1-Propanamine, 3-(tridecyloxy)-) that encapsulates the negatively charged mRNA and facilitates endosomal escape; a PEGylated lipid to improve stability and circulation time; cholesterol for structural integrity; and a helper phospholipid to aid in the particle's structure and fusion with the endosomal membrane.[6][] The ionizable lipid is protonated in the acidic environment of the endosome, disrupting the endosomal membrane and releasing the mRNA into the cytoplasm.[4][6]
-
Polymer-Based Nanoparticles: These systems use cationic polymers, such as polyethyleneimine (PEI) or poly(beta-amino esters) (PBAE), to condense mRNA into nanoparticles called polyplexes through electrostatic interactions.[8][9] While generally less advanced clinically than LNPs, polymers offer high tunability and can be engineered for specific properties.[10][11] Hybrid systems, combining the features of lipids and polymers, are also an area of active research.[12][13]
-
Electroporation: This physical method uses high-voltage electrical pulses to create temporary pores in the cell membrane, allowing mRNA to enter directly.[14] It is a powerful tool for in vitro and ex vivo applications, such as engineering T-cells for immunotherapy, but its utility for in vivo systemic delivery is limited due to concerns about cell viability and tissue damage.[9][15] It serves as a valuable non-carrier control in comparative studies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propanamine, 3-(tridecyloxy)-
Introduction: 1-Propanamine, 3-(tridecyloxy)- (CAS: 14676-61-0), a member of the aliphatic amines with ether substituents class, is utilized in various industrial and research applications, including as a surfactant, emulsifier, and corrosion inhibitor.[1] However, its utility is matched by a significant hazard profile. This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of this chemical, grounded in established safety principles. Adherence to these procedures is critical not only for regulatory compliance but for the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
A thorough understanding of the risks associated with 1-Propanamine, 3-(tridecyloxy)- is the foundation of its safe management. Its hazardous properties necessitate a multi-faceted approach to safety, considering health, physical, and environmental risks. The primary hazards are its corrosivity, oral toxicity, and severe environmental impact.[2][3] The European Chemicals Agency (ECHA) has also flagged this chemical group for potential reproductive toxicity and skin sensitization, underscoring the need for stringent handling protocols.[4]
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-Propanamine, 3-(tridecyloxy)- | [2][5] |
| Synonyms | 3-(Tridecyloxy)propylamine | [2] |
| CAS Number | 14676-61-0 | [2][5] |
| Molecular Formula | C₁₆H₃₅NO | [2][5] |
| GHS Pictograms | Corrosion, Health Hazard, Environment, Flammable | [2] |
| Signal Word | Danger | [2] |
| GHS Hazard Codes | H226, H302, H314, H400/H410 | [2][3] |
| Hazard Statements | Flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage; Very toxic to aquatic life with long lasting effects. |[2][3] |
Part 2: Pre-Disposal Safety Protocols
Before handling 1-Propanamine, 3-(tridecyloxy)- for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) must be in place. The caustic nature of aliphatic amines makes direct contact a primary route of exposure and injury.[6]
A. Engineering Controls
-
Ventilation: All handling of this chemical must occur in a well-ventilated area.[7][8] A certified chemical fume hood is required to prevent the inhalation of vapors, which can irritate the respiratory tract.[6]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
B. Personal Protective Equipment (PPE)
The selection of PPE is dictated by the chemical's high corrosivity (H314).
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Gloves must be inspected for integrity before each use.[7]
-
Eye and Face Protection: Use tightly fitting, splash-proof safety goggles and a face shield for maximum protection against splashes.[7][9]
-
Skin and Body Protection: Wear a chemical-resistant apron or lab coat. For larger quantities or significant spill risk, impervious clothing is required.[7]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits may be exceeded, a properly fitted respirator is necessary.[7][8]
Part 3: Step-by-Step Disposal Protocol
Disposal is not merely discarding the chemical; it is a systematic process of waste management that ensures safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in general waste. [3][7][10]
Step 1: Waste Classification and Segregation
-
Rationale: Proper classification is a legal requirement and ensures the waste is handled correctly by disposal professionals.
-
Procedure:
-
Designate 1-Propanamine, 3-(tridecyloxy)- and any materials contaminated with it (e.g., paper towels, gloves, absorbent materials) as "Hazardous Chemical Waste."
-
Keep this waste stream separate from all other waste types, especially incompatible materials like strong acids or oxidizing agents, with which it can react vigorously.[6][11]
-
Step 2: Containerization
-
Rationale: Secure containment prevents leaks, spills, and exposure during storage and transport.
-
Procedure:
-
Select a waste container made of a compatible material (e.g., high-density polyethylene). Avoid containers made of iron, copper, or aluminum.[12]
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.
-
Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "1-Propanamine, 3-(tridecyloxy)-," and list all associated hazards (Corrosive, Flammable, Toxic, Environmental Hazard).
-
Step 3: Management of Spills and Contaminated Materials
-
Rationale: Small spills and contaminated labware are common sources of chemical waste that must be managed with the same diligence as the pure chemical.
-
Procedure:
-
Should a spill occur, immediately evacuate non-essential personnel and ensure the area is well-ventilated, removing all ignition sources.[7][13]
-
Wearing the full PPE described in Part 2, contain the spill to prevent it from spreading.[12]
-
Absorb the spilled liquid using a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[9][10][14]
-
Carefully collect the absorbent material using spark-proof tools and place it into your designated hazardous waste container.[7]
-
Decontaminate the spill area with a detergent solution, followed by water. Collect all cleaning materials for disposal as hazardous waste. Never return spilled material to the original container. [14]
-
Step 4: Storage Pending Disposal
-
Rationale: Safe temporary storage is crucial to prevent accidents before the waste can be removed from the site.
-
Procedure:
-
Keep the waste container tightly closed when not in use.[8][14]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.
-
The storage area should be cool, dry, and away from heat, direct sunlight, and incompatible chemicals.[13]
-
Step 5: Final Disposal
-
Rationale: The final disposition of hazardous waste must be handled by trained and licensed professionals to ensure compliance with all local, state, and federal regulations.[12][14]
-
Procedure:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Follow all institutional procedures for waste handover, including completing any necessary paperwork or manifests.
-
Part 4: Emergency Procedures
In the event of an exposure during the handling or disposal process, immediate and correct first aid is critical.
-
In case of Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15-20 minutes, using a safety shower if necessary.[9][12] Seek immediate medical attention.[3]
-
In case of Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[3] Call a physician or ophthalmologist immediately.[3]
-
If Inhaled: Move the victim to fresh air.[7][12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting , as the corrosive nature of the chemical can cause further damage to the esophagus.[3][7] Seek immediate medical attention.[7]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for 1-Propanamine, 3-(tridecyloxy)-.
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SAFETY DATA SHEET. (2024). Procter & Gamble. [Link]
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1-Propanamine, 3-(tridecyloxy)- - Substance Details. US EPA Substance Registry Services. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
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Environmental impacts of amines and their degradation products: Current status and knowledge gaps. IEAGHG. [Link]
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Environmental Impact of Amines. (2009). ResearchGate. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Cloud-SDS. [Link]
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Material Safety Data Sheet. Advanced Synthesis, LLC. [Link]
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Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. Cloud-SDS. [Link]
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Safety Data Sheet according to Regulation (EC) No. 2015/830. Carboline. [Link]
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Safety Data Sheet. Baker Hughes. [Link]
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Personal Protective Equipment & Handling Guide: 1-Propanamine, 3-(tridecyloxy)-
CAS: 13329-63-0 Common Synonyms: Isotridecyloxypropylamine; Tomamine® PA-17 (Surfactant intermediate) Hazard Class: Corrosive (Skin/Eyes), Acute Toxin, Aquatic Hazard.
Executive Safety Summary
The Core Threat: The primary danger of 3-(tridecyloxy)propan-1-amine lies in its amphiphilic corrosivity . Unlike simple mineral acids, this molecule possesses a long hydrophobic tail (tridecyl group) allowing it to adhere to and penetrate the lipid bilayer of skin cells, while the amine headgroup drives severe alkaline burns. Immediate pain may be masked by the surfactant effect, leading to deep tissue damage before the user reacts.
Operational Directive: Treat all direct contact as a potential necrotic event. Standard laboratory "splash protection" is insufficient for prolonged handling of this ether amine.
Risk Assessment & Hierarchy of Controls
Before donning PPE, you must validate engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement for CAS 13329-63-0 |
| Elimination | Not applicable for synthesis/formulation requirements. |
| Engineering | Mandatory: Handle only in a certified chemical fume hood (Face velocity: 80–100 fpm). Prohibited: Open benchtop handling, heating outside of closed systems. |
| Administrative | Protocol: "Buddy System" required for transfers >1 Liter. Access: Eyewash/Safety Shower must be within 10 seconds (approx. 55 ft) and tested weekly. |
PPE Matrix: The "Self-Validating" Protocol
As a Senior Scientist, I do not recommend "generic" PPE. You must select gear based on the chemical's permeation kinetics.
A. Hand Protection (Critical Control Point)
The Science: Standard disposable nitrile gloves (4 mil) are prone to swelling when exposed to fatty ether amines. The tridecyl tail interacts with the nitrile polymer, causing degradation that allows the amine to permeate rapidly.
| Exposure Scenario | Recommended Glove System | Rationale |
| Incidental Splash (Sampling, Vial handling) | Double-Gloved Nitrile (Min 5 mil outer). | Outer glove sacrifices to the surfactant; inner glove protects against breakthrough during doffing. |
| Bulk Transfer / Spill (>10 mins exposure risk) | Laminate Film (e.g., Silver Shield® / 4H®) worn under Nitrile. | Laminates provide >480 min breakthrough time against amines. Nitrile outer layer provides grip and tear resistance. |
| Immersion | Heavy-Gauge Neoprene or Butyl Rubber . | Superior resistance to organic bases compared to standard nitrile. |
Validation Step: Before use, inflate gloves with air to check for pinholes (the "pneumatic test").
B. Eye & Face Protection[1][2][3][4]
-
Requirement: Chemical Splash Goggles (Indirect Vent) AND Face Shield (8-inch minimum).
-
Why: Safety glasses allow vapors and liquids to bypass the side shields. The face shield protects the neck and chin from "splash-back" during pouring.
C. Respiratory Protection[1][3][5][6][7]
-
Volatility: Low at room temperature, but high risk during heating or aerosolization (spraying).
-
Filter Type: ABEK1 (Organic Vapor + Inorganic + Acid + Ammonia/Amine).
-
Note: A standard "Organic Vapor" (OV) cartridge is often insufficient for low-molecular-weight amine fragments that may dissociate. Ensure the cartridge specifically covers Amines .
-
Operational Workflow Diagrams
Scenario A: Safe Handling Decision Logic
This logic gate ensures you have the correct setup before uncapping the reagent.
Figure 1: Pre-operational safety logic gate. Do not proceed if Fume Hood velocity is unverified.
Scenario B: Emergency Spill Response
Ether amines are toxic to aquatic life; containment is as critical as neutralization.
Figure 2: Spill response workflow.[1][2][3][4] Note the explicit prohibition of sawdust (fire risk/ineffectiveness).[5]
Step-by-Step Operational Protocols
Protocol 1: Transferring Reagent (Liquid)
-
Preparation: Place a disposable absorbent pad (polypropylene) in the fume hood.
-
Pressure Equalization: If the container is bulged, vent slowly. Amines can absorb CO2 from air, forming carbamates that may clog threads.
-
Pouring: Do not pour "glug-free." Use a chemically resistant siphon or a glass funnel to direct flow.
-
Senior Scientist Tip: Keep a beaker of dilute acetic acid (vinegar) or citric acid in the hood solely for neutralizing contaminated pipettes/tips immediately after use. This reduces vapor off-gassing from waste containers.
-
-
Doffing: Wash outer gloves with soap and water before removing them. This prevents transferring invisible amine residues to your skin or door handles.
Protocol 2: Waste Disposal
Never dispose of ether amines down the drain. They are highly toxic to aquatic organisms (GHS H400/H410).[4]
-
Segregation: Collect in a dedicated "Basic/Alkaline Organic" waste stream.
-
Incompatibility: DO NOT mix with:
-
Acids (Exothermic reaction = explosion risk).
-
Oxidizers (Fire risk).
-
Halogenated solvents (Potential for violent reaction).
-
-
Labeling: Tag must read: "Contains 3-(tridecyloxy)propan-1-amine. Corrosive. Aquatic Toxin."
First Aid (Immediate Action)
-
Skin Contact: Rinse for 15 minutes minimum .[1][6][3] Do not use "neutralizing" creams on the skin; the heat of neutralization can worsen the burn. Use water only.
-
Eye Contact: Irrigate immediately.[1][6][3] Hold eyelids apart. Time is tissue—seconds matter.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Isotridecyloxypropylamine (CAS 13329-63-0). Retrieved from [Link](Note: General landing page for verification of hazard classes).
-
PubChem. (2024). Compound Summary: 3-(Tridecyloxy)propan-1-amine. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection. Retrieved from [Link]
(Disclaimer: This guide is for educational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
